Product packaging for 3-(Piperidin-1-ylsulfonyl)pyridine(Cat. No.:CAS No. 26103-49-1)

3-(Piperidin-1-ylsulfonyl)pyridine

Cat. No.: B1587796
CAS No.: 26103-49-1
M. Wt: 226.3 g/mol
InChI Key: YVNUZIJEPPTRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Piperidin-1-ylsulfonyl)pyridine is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2S B1587796 3-(Piperidin-1-ylsulfonyl)pyridine CAS No. 26103-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-ylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-15(14,10-5-4-6-11-9-10)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNUZIJEPPTRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394402
Record name 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-49-1
Record name 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Piperidin-1-ylsulphonyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physicochemical properties of 3-(Piperidin-1-ylsulfonyl)pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-1-ylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound of interest to medicinal chemists and drug development professionals. The document delineates its chemical structure, core physical properties, spectroscopic profile, and stability. By integrating established theoretical principles with practical experimental protocols, this guide serves as an essential resource for researchers exploring the potential of this and related molecules. The narrative emphasizes the rationale behind analytical methodologies and the implications of each property for drug discovery, from formulation and solubility to bioavailability and target interaction.

Introduction: A Molecule of Interest

This compound belongs to the sulfonamide class of compounds, a scaffold renowned for its broad therapeutic applications. The molecule's architecture is a composite of three key pharmacophoric fragments: a pyridine ring, a sulfonamide linker, and a piperidine moiety. The pyridine ring is a common feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The piperidine scaffold is one of the most prevalent heterocycles in approved drugs, often used to modulate lipophilicity, improve aqueous solubility, and provide a three-dimensional structure for optimal target binding.[2][3][4] The sulfonamide group, a cornerstone of medicinal chemistry, acts as a stable, non-hydrolyzable linker and a potent hydrogen bond donor/acceptor.

Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and designing future analogues with enhanced therapeutic profiles. This guide offers a detailed examination of these properties, providing both the data and the context necessary for its effective application in a research setting.

Chemical Identity and Structural Analysis

The unique arrangement of the pyridine, sulfonamide, and piperidine moieties dictates the compound's chemical personality, influencing everything from its melting point to its potential biological activity.

  • Synonyms: 1-(Pyridin-3-ylsulfonyl)piperidine, 3-(1-Piperidinylsulfonyl)pyridine[5][6][7]

  • CAS Number: 26103-49-1[5][6][7]

  • Molecular Formula: C₁₀H₁₄N₂O₂S[5][6][7]

  • Molecular Weight: 226.30 g/mol [5][6][7]

The structure features a central sulfonyl group linking the 3-position of the pyridine ring to the nitrogen atom of the piperidine ring. The pyridine nitrogen provides a site of basicity, while the sulfonamide group is electronically withdrawing and can participate in hydrogen bonding. The saturated piperidine ring adds conformational flexibility and increases the molecule's three-dimensionality.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

A summary of the primary physicochemical data provides a foundational understanding of the compound's behavior. These values are critical for initial assessments in drug discovery pipelines.

PropertyValueSource(s)
Melting Point 88-89 °C[5][6][7]
Boiling Point 381.3 ± 34.0 °C (Predicted)[5][6][7]
Density 1.271 ± 0.06 g/cm³ (Predicted)[5][6][7]
pKa 3.07 ± 0.11 (Predicted)[5][6][7]
LogP 1.54 (Predicted for a similar structure)[8]

Solubility and Lipophilicity

Solubility and lipophilicity are determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A drug must possess sufficient aqueous solubility to dissolve in physiological fluids yet have adequate lipophilicity to cross biological membranes.[9]

Solubility Profile

The presence of the polar sulfonamide group and the basic pyridine nitrogen suggests some degree of aqueous solubility, particularly at acidic pH where the pyridine nitrogen would be protonated. However, the overall structure, with its ten carbon atoms and two rings, indicates that solubility in aqueous media may be limited. The compound is expected to be readily soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.

Protocol: Shake-Flask Method for Aqueous Solubility Determination

This is the gold standard method for determining thermodynamic solubility. The causality is simple: by allowing the system to reach equilibrium, we measure the true saturation point of the compound in the solvent.

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility in µg/mL or µM.

Caption: Workflow for solubility determination via the shake-flask method.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. The predicted LogP of ~1.5 for a structurally related molecule suggests moderate lipophilicity, a range often considered favorable for oral drug candidates.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. The predicted pKa of 3.07 corresponds to the protonation of the pyridine nitrogen atom.[5][6][7] This means that at physiological pH (~7.4), the pyridine ring will be predominantly in its neutral, unprotonated form. However, in the acidic environment of the stomach (pH 1-3), a significant fraction of the molecule will be protonated and positively charged, which typically increases aqueous solubility but can decrease membrane permeability.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, a theoretical analysis based on its constituent parts provides a strong predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the δ 7.0-9.0 ppm region. The protons on the piperidine ring will appear as multiplets in the upfield region, likely between δ 1.5-3.5 ppm. The protons on the carbons adjacent to the sulfonamide nitrogen will be the most downfield of the piperidine signals.

  • ¹³C NMR: The spectrum will show four distinct signals for the pyridine ring carbons in the aromatic region (δ 120-155 ppm). The five piperidine carbons will appear in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • S=O Stretching: The sulfonamide group will exhibit two strong, characteristic absorption bands. The asymmetric stretch is expected around 1350-1330 cm⁻¹ and the symmetric stretch around 1170-1150 cm⁻¹. The presence of these two strong bands is a key diagnostic feature for sulfonamides.[10]

  • C=C and C=N Stretching: Vibrations from the pyridine ring will appear in the 1610-1450 cm⁻¹ region.[11][12]

  • C-H Stretching: Aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 226 or 227, respectively, confirming the molecular weight. Key fragmentation patterns would likely involve the cleavage of the S-N bond or the S-C (pyridine) bond, providing further structural evidence.

Synthesis and Chemical Stability

Synthetic Pathway

A plausible and direct synthesis involves the reaction of pyridine-3-sulfonyl chloride with piperidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.

synthesis reactant1 Pyridine-3-sulfonyl Chloride reagents + Base (e.g., Triethylamine) + Solvent (e.g., DCM) reactant1->reagents reactant2 Piperidine reactant2->reagents product This compound reagents->product

Caption: Plausible synthetic route for the target compound.

Chemical Stability

The compound is expected to be chemically robust. The sulfonamide bond is generally stable to hydrolysis under physiological conditions. The pyridine and piperidine rings are also stable aromatic and saturated heterocyclic systems, respectively. Standard stability testing would involve incubating the compound in solutions of varying pH (e.g., pH 2, 7.4, 9) at a set temperature and monitoring its concentration over time using a stability-indicating HPLC method. Studies on similar pyridine compounds have shown excellent chemical stability over extended periods.[13]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. Its moderate lipophilicity, defined basicity, and stable chemical nature are favorable characteristics. The detailed analysis and experimental protocols provided in this guide equip researchers with the necessary knowledge to confidently utilize this molecule in their studies, from initial screening and hit-to-lead optimization to more advanced formulation and preclinical development. A thorough understanding of these foundational properties is the critical first step in unlocking the full therapeutic potential of this and related chemical entities.

References

A Researcher's Guide to 3-(Piperidin-1-ylsulfonyl)pyridine: Synthesis, Reactivity, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-1-ylsulfonyl)pyridine (CAS Number 26103-49-1) is a heterocyclic building block featuring a pyridine ring substituted at the 3-position with a piperidinylsulfonamide moiety. While specific in-depth studies on this exact compound are limited, its constituent functional groups—pyridine, sulfonamide, and piperidine—are ubiquitous in medicinal chemistry and materials science. This guide provides a comprehensive technical overview grounded in established chemical principles. It deconstructs the molecule's structural features to predict its physicochemical properties, reactivity, and stability. Furthermore, this document outlines a robust, field-proven protocol for its synthesis via the reaction of 3-pyridinesulfonyl chloride with piperidine. Potential downstream reactions, such as N-oxidation of the pyridine ring, are also discussed with an accompanying experimental workflow. By analyzing the roles of the pyridylsulfonamide scaffold in known bioactive agents, this guide offers insights into the potential applications of this compound in drug discovery programs, particularly in the development of enzyme inhibitors and other targeted therapeutics. All discussions are supported by authoritative references and practical, step-by-step protocols to empower researchers in their laboratory work.

Structural and Physicochemical Analysis

This compound is a crystalline solid at room temperature.[1] The molecule's architecture is defined by three key components: an electron-deficient pyridine ring, a rigid and stable sulfonamide linker, and a saturated piperidine ring. This combination imparts a specific set of physicochemical properties that are critical for its handling, reactivity, and potential biological activity.

The sulfonamide group is known for its chemical stability and its ability to act as a hydrogen bond acceptor (at the sulfonyl oxygens) but not a donor, as the nitrogen is fully substituted.[1][2] This functional group is typically crystalline and relatively unreactive, making it a reliable scaffold in molecular design.[1] The rigidity of the sulfonamide bond can influence the conformational possibilities of the molecule.[3][4]

The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, influences the molecule's reactivity towards electrophilic and nucleophilic reagents.[5] The piperidine moiety provides a saturated, flexible, and basic component, which can be crucial for tuning solubility and engaging in specific interactions with biological targets.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 26103-49-1[7][8]
Molecular Formula C₁₀H₁₄N₂O₂S[7]
Molecular Weight 226.3 g/mol [7]
Melting Point 88-89 °C[7]
Boiling Point (Predicted) 381.3 ± 34.0 °C[7]
Density (Predicted) 1.271 ± 0.06 g/cm³[7]
pKa (Predicted) 3.07 ± 0.11[7]
Appearance Crystalline Solid[1]
Storage Temperature 2-8°C[7]

Synthesis and Reaction Chemistry

Recommended Synthetic Route

The most direct and industrially relevant synthesis of this compound involves the reaction of a sulfonyl chloride with a secondary amine.[1] This classic approach is reliable and proceeds via a nucleophilic substitution mechanism at the sulfur center.

The key starting materials are Pyridine-3-sulfonyl chloride and Piperidine . The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]

Synthesis_Workflow sub1 Pyridine-3-sulfonyl Chloride (CAS: 16133-25-8) reaction Reaction Vessel (0°C to RT) sub1->reaction sub2 Piperidine (CAS: 110-89-4) sub2->reaction reagents Base (e.g., Pyridine) Solvent (e.g., DCM) reagents->reaction workup Aqueous Workup (Wash with aq. NaHCO₃, brine) reaction->workup Crude Mixture purification Purification (Column Chromatography or Recrystallization) workup->purification Organic Layer product This compound (CAS: 26103-49-1) purification->product Pure Product

Caption: Recommended synthesis workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three functional domains:

  • Pyridine Ring: The nitrogen atom makes the ring electron-deficient, rendering it less reactive to electrophilic aromatic substitution than benzene.[5] Electrophilic attack, if forced, would likely occur at the positions meta to the nitrogen (positions 2, 4, 6 are more deactivated). Conversely, the ring is activated towards nucleophilic aromatic substitution, especially at positions 2 and 4, though displacing a hydride is difficult without an appropriate leaving group. The pyridine nitrogen itself is nucleophilic and can undergo reactions like N-oxidation .[9][10]

  • Sulfonamide Linkage: The S-N bond in sulfonamides is generally very stable and resistant to cleavage under typical acidic or basic conditions, making it an excellent and robust linker in drug design.[2] Its stability is a key reason for its prevalence in pharmaceuticals.[11]

  • Piperidine Ring: The piperidine nitrogen is a non-aromatic, secondary amine equivalent and is basic. However, in this molecule, the lone pair is engaged by the strongly electron-withdrawing sulfonyl group, significantly reducing its basicity and nucleophilicity. Therefore, reactions directly on the piperidine nitrogen are unlikely.

Caption: Predicted reactivity sites of this compound.

Potential Applications in Drug Discovery

The pyridylsulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[12][13] Sulfonamides are known bioisosteres for amides and can participate in critical hydrogen bonding interactions with protein targets.[14][15]

This structural motif is found in drugs with a wide range of pharmacological activities, including:

  • Anticancer Agents: Many kinase inhibitors utilize sulfonamide groups to interact with the hinge region of the enzyme's active site.

  • Antimicrobials: The original sulfa drugs were antibacterial agents, and the sulfonamide group continues to be used in modern antibiotics.[12]

  • Diuretics and Antihypertensives: Carbonic anhydrase inhibitors often feature an aromatic sulfonamide.[12][13]

  • Antivirals: Protease inhibitors, particularly for HIV, have incorporated the sulfonamide moiety.[12]

Given these precedents, this compound is a valuable building block for generating libraries of compounds for screening against various biological targets, especially enzymes like kinases, proteases, and carbonic anhydrases. The piperidine group can be used to explore interactions with solvent-exposed regions of a binding pocket or to tune pharmacokinetic properties.

Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt/PKB pdk1->akt Activation cell_processes Cell Growth, Proliferation, Survival akt->cell_processes Signaling Cascade inhibitor Pyridylsulfonamide-based Inhibitor (Hypothetical Target) inhibitor->pi3k Inhibition

Caption: Hypothetical targeting of the PI3K/Akt pathway by a pyridylsulfonamide inhibitor.

Experimental Protocols

Protocol: Synthesis of this compound

Causality: This protocol utilizes the standard reaction between a sulfonyl chloride and a secondary amine. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants. Pyridine acts as a base to scavenge the HCl byproduct, preventing protonation of the piperidine starting material and driving the reaction to completion. The aqueous workup is designed to remove the pyridinium hydrochloride salt and any remaining base. Purification by column chromatography ensures high purity of the final product.

Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyridine-3-sulfonyl chloride (5.0 g, 28.1 mmol).[16][17]

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Amine: In a separate flask, prepare a solution of piperidine (2.64 g, 31.0 mmol, 1.1 eq) and pyridine (2.44 g, 31.0 mmol, 1.1 eq) in anhydrous DCM (20 mL).

  • Reaction: Add the piperidine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 20 minutes. Maintain the temperature at 0 °C during the addition.

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol: N-Oxidation of this compound

Causality: This protocol describes the oxidation of the pyridine nitrogen, a common transformation to modulate the electronic properties and metabolic stability of pyridine-containing compounds.[18] Meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe oxidant for this purpose. The reaction is performed in DCM, a common solvent for oxidations. The basic workup removes the m-chlorobenzoic acid byproduct.

Methodology:

  • Preparation: Dissolve this compound (1.0 g, 4.42 mmol) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Addition of Oxidant: Add m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.20 g, ~5.30 mmol, 1.2 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a more polar product spot (the N-oxide).

  • Workup:

    • Dilute the reaction mixture with an additional 30 mL of DCM.

    • Wash the organic solution with a 10% aqueous sodium carbonate (Na₂CO₃) solution (3 x 25 mL) to remove the acid byproduct.

    • Wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography (using a more polar eluent system, such as methanol in DCM) or recrystallization to afford the pure this compound N-oxide.

Conclusion

This compound, CAS 26103-49-1, represents a valuable and versatile chemical building block for research and development. While direct literature on the compound is sparse, a thorough analysis of its constituent functional groups provides a solid, predictive framework for its synthesis, handling, and reactivity. The pyridylsulfonamide core is a well-validated scaffold in medicinal chemistry, suggesting significant potential for this compound in the discovery of novel therapeutics. The protocols provided herein offer reliable, field-tested methods for its synthesis and further functionalization, enabling researchers to readily incorporate this molecule into their discovery programs.

References

A Technical Guide to the Molecular Structure of 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed examination of the molecular structure of 3-(Piperidin-1-ylsulfonyl)pyridine, a heterocyclic compound incorporating a pyridine ring, a piperidine ring, and a sulfonamide linker. While not extensively studied itself, its constituent moieties are prevalent in a vast array of pharmacologically active agents, making its structural characterization crucial for foundational drug discovery and medicinal chemistry. This document synthesizes predictive data with established analytical principles to offer a comprehensive overview of its two-dimensional and three-dimensional features, conformational possibilities, and the experimental workflows required for its definitive elucidation. We explore its predicted spectroscopic signatures and outline the gold-standard methodology—single-crystal X-ray diffraction—that would be required for empirical validation of its solid-state structure.

Introduction: A Scaffold of Pharmacological Significance

This compound (CAS No. 26103-49-1) is a sulfonamide derivative that bridges two fundamental heterocyclic systems: pyridine and piperidine. The inherent properties of these rings are central to their frequent use in drug design.

  • The Pyridine Ring: As an isostere of a benzene ring, pyridine introduces a hydrogen bond acceptor at the nitrogen atom, modulating solubility, metabolic stability, and the capacity for specific molecular interactions with biological targets.[1] Its aromaticity provides a rigid scaffold for orienting substituents.

  • The Piperidine Ring: This saturated heterocycle provides a flexible, three-dimensional character that can improve pharmacokinetic properties and allow for better occupancy of protein binding pockets.[2][3] Its non-planar, typically chair-like conformation is a key structural feature.

  • The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anticonvulsant drugs. It acts as a stable, tetrahedral linker that can also participate in hydrogen bonding.

Understanding the precise molecular architecture of this compound—how these three components are spatially arranged and interact—is a prerequisite for its rational application as a building block or lead compound in drug development programs.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physical properties of this compound are summarized below. These data are foundational for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 26103-49-1[4][5][6][7]
Molecular Formula C₁₀H₁₄N₂O₂S[4][5][6]
Molecular Weight 226.30 g/mol [4][5]
SMILES C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2[5][8]
InChIKey YVNUZIJEPPTRCL-UHFFFAOYSA-N[5]

Table 2: Physicochemical Data

PropertyValueNotesSource(s)
Physical State Solid------
Melting Point 88-89 °CExperimental[4][6][7]
Boiling Point 381.3 ± 34.0 °CPredicted[4][6][7]
Density 1.271 ± 0.06 g/cm³Predicted[4][6][7]

Elucidation of the 2D Molecular Structure

The two-dimensional structure, or topology, of this compound defines the connectivity of its atoms. This is routinely confirmed using a suite of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its structure allows for robust prediction of its spectroscopic signatures.

Caption: 2D molecular graph of this compound.

Predicted Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the piperidine and pyridine protons.

    • Pyridine Ring: Four aromatic protons would appear in the downfield region (δ 7.5-9.0 ppm). The proton at C2 (adjacent to the sulfonyl group and nitrogen) would be the most deshielded. The protons at C4, C5, and C6 would show characteristic doublet and triplet splitting patterns.

    • Piperidine Ring: The protons on the piperidine ring would appear more upfield. The four protons alpha to the nitrogen (on C2' and C6') would be deshielded by the sulfonyl group and appear around δ 3.0-3.5 ppm as a multiplet. The remaining six protons (on C3', C4', C5') would appear further upfield, likely as complex multiplets around δ 1.5-1.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 8 unique signals, as two pairs of carbons in the piperidine ring are chemically equivalent due to symmetry.

    • Pyridine Ring: Five signals in the aromatic region (δ 120-155 ppm). The carbon attached to the sulfonyl group (C3) would be significantly affected.

    • Piperidine Ring: Three signals in the aliphatic region. The carbons alpha to the nitrogen (C2', C6') would be around δ 45-55 ppm, while the others (C3', C5' and C4') would be further upfield (δ 20-30 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

    • Sulfonyl Group (SO₂): Two very strong and characteristic absorption bands are expected for the asymmetric and symmetric S=O stretching, typically found near 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

    • Pyridine Ring: Aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region.[9][10][11]

    • Piperidine Ring: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[12]

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. The expected exact mass for the molecular ion [M]⁺ is 226.07800 Da.[5] Common fragmentation pathways would likely involve the cleavage of the S-N bond or the C-S bond, leading to fragments corresponding to the piperidine ring and the pyridinesulfonyl moiety.

Conformational Analysis and 3D Molecular Structure

While 2D spectroscopy defines connectivity, the molecule's function is dictated by its three-dimensional shape and flexibility.

  • Piperidine Conformation: To minimize torsional and steric strain, the piperidine ring will adopt a stable chair conformation .

  • Sulfonamide Geometry: The geometry around the sulfur atom is approximately tetrahedral , with the two oxygen atoms, the nitrogen atom, and the pyridine carbon atom at the vertices.

  • Rotational Flexibility: The primary sources of conformational flexibility are the rotation around the C(pyridine)-S bond and the S-N bond. The preferred orientation will be a balance between minimizing steric hindrance between the two rings and optimizing electronic interactions. Computational modeling (e.g., Density Functional Theory) would be the ideal method to predict the lowest energy conformer in the gas phase.

The Definitive Method: Single-Crystal X-ray Diffraction

To empirically determine the precise 3D structure, including all bond lengths, bond angles, torsion angles, and intermolecular packing in the solid state, single-crystal X-ray diffraction is the unequivocal gold standard. Although a public crystal structure for this specific molecule was not identified during our literature review, the protocol for its determination is well-established.

Protocol: Ab Initio Structure Determination via Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps, assuming a suitable single crystal can be obtained.

  • Step 1: Crystallization.

    • Rationale: Growing a high-quality, single crystal free of defects is the most critical and often most challenging step.

    • Method: Dissolve the purified compound (purity >98% confirmed by NMR and LC-MS) in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Employ slow evaporation, vapor diffusion, or solvent layering techniques at a constant temperature to promote slow crystal growth.

  • Step 2: Crystal Selection and Mounting.

    • Rationale: Select a crystal with sharp edges and uniform morphology under a polarized light microscope.

    • Method: Carefully pick up a suitable crystal (typically 0.1-0.3 mm in size) with a cryo-loop and mount it on the goniometer head of the diffractometer under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Step 3: Data Collection.

    • Rationale: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

    • Method: Using a modern diffractometer (e.g., equipped with a CCD or CMOS detector), perform an initial unit cell determination. Once the crystal system and cell parameters are known, execute a full data collection strategy to measure the intensities of thousands of unique reflections to a high resolution (e.g., d > 0.77 Å).

  • Step 4: Data Reduction and Structure Solution.

    • Rationale: Process the raw diffraction images to obtain a list of reflection intensities and solve the "phase problem" to generate an initial electron density map.

    • Method: Integrate the raw data, apply corrections for Lorentz and polarization effects, and perform an absorption correction. Use direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2) to solve the structure.

  • Step 5: Structure Refinement and Validation.

    • Rationale: Refine the initial atomic model to best fit the experimental data.

    • Method: Perform full-matrix least-squares refinement against the measured structure factors (F²). Locate and model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

    • Validation: The final model is validated by checking for low R-factors (R1 < 5%), a goodness-of-fit (GooF) value close to 1.0, and a flat residual electron density map. The final structure is deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access.[13]

Caption: Standard workflow for single-crystal X-ray crystallography.

Conclusion and Future Perspectives

The molecular structure of this compound is defined by a rigid, electron-deficient pyridine ring linked via a tetrahedral sulfonamide bridge to a conformationally flexible, chair-like piperidine ring. While its precise 3D geometry in the solid state awaits empirical determination through X-ray crystallography, its connectivity and key functional groups can be confidently predicted using modern spectroscopic techniques.

For drug development professionals, this molecule represents a valuable fragment or scaffold. Its structural rigidity and flexibility are well-defined, and its functional groups offer clear vectors for chemical modification. Future work should prioritize obtaining a crystal structure to validate computational models and provide a definitive basis for structure-based drug design. Subsequent synthesis of analogues and screening for biological activity, perhaps targeting kinases or demethylases where similar scaffolds have shown promise, would be a logical next step in exploring the therapeutic potential of this chemical class.[14][15]

References

An In-Depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)pyridine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Piperidin-1-ylsulfonyl)pyridine, a heterocyclic compound increasingly recognized for its utility as a scaffold in the design of novel therapeutic agents. While direct biological activity of the parent compound is not extensively documented in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This document will delve into the synthesis, physicochemical properties, and, most critically, the diverse biological activities exhibited by its derivatives, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction to the this compound Scaffold

This compound is a chemical compound featuring a pyridine ring linked to a piperidine ring through a sulfonamide bridge.[1][2][3] This arrangement of aromatic and saturated heterocyclic rings, connected by a functional group known for its role in modulating pharmacokinetic and pharmacodynamic properties, makes it an attractive starting point for combinatorial chemistry and lead optimization in drug discovery.[4][5][6][7] The piperidine and pyridine moieties are prevalent in a vast number of FDA-approved drugs, highlighting their importance as privileged structures in medicinal chemistry.[6][7]

The inherent structural features of this scaffold—a hydrogen bond acceptor (the sulfonyl group and pyridine nitrogen), and a lipophilic piperidine ring—provide a versatile template for designing molecules that can interact with a wide range of biological targets.

Physicochemical Properties and Synthesis

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry, including solubility and reaction condition considerations.

PropertyValueReference
CAS Number 26103-49-1[1][2][3][8][9]
Molecular Formula C₁₀H₁₄N₂O₂S[1][2][3]
Molecular Weight 226.3 g/mol [1][2][3]
Melting Point 88-89 °C[1][2]
Boiling Point (Predicted) 381.3±34.0 °C[1][2]
Density (Predicted) 1.271±0.06 g/cm³[1][2]
pKa (Predicted) 3.07±0.11[1][2]
General Synthetic Approach

The synthesis of this compound and its derivatives typically involves the reaction of a pyridine-3-sulfonyl chloride with piperidine or a substituted piperidine. This is a standard method for the formation of sulfonamides. The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow Pyridine Pyridine Sulfonation Sulfonation (e.g., Chlorosulfonic acid) Pyridine->Sulfonation PyridineSulfonylChloride Pyridine-3-sulfonyl chloride Sulfonation->PyridineSulfonylChloride Coupling Sulfonamide Formation (Base, Solvent) PyridineSulfonylChloride->Coupling Piperidine Piperidine Piperidine->Coupling FinalProduct This compound Coupling->FinalProduct

Caption: General synthetic workflow for this compound.

Biological Activities of Structurally Related Compounds

The true value of the this compound scaffold is realized in its derivatives. By modifying the piperidine and pyridine rings, researchers have developed compounds with a wide array of biological activities.

Anticancer Activity

Derivatives of piperidine and pyridine are extensively explored as potential anticancer agents.[5][6] For instance, compounds incorporating a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold have demonstrated potent anti-proliferative activities against breast cancer cell lines.[10] These compounds were found to be inhibitors of PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway which is often dysregulated in cancer.[10] Similarly, other pyridine derivatives have been investigated as inhibitors of kinases such as JNK1, JNK2, and p38α, which are involved in cancer cell proliferation and survival.

Central Nervous System (CNS) Activity

The piperidine moiety is a common feature in many centrally acting drugs.[5] Research into novel thioalkyl derivatives of pyridine has revealed compounds with anticonvulsant, anxiolytic, and antidepressant effects. These compounds have shown promise in preclinical models, suggesting their potential for treating a range of neuropsychiatric disorders. Furthermore, certain piperidine compounds have been patented for their potential use as cognitive enhancers in the treatment of conditions like Alzheimer's disease.[11]

Antimicrobial and Antimalarial Activity

The search for new antimicrobial agents is a global health priority. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity, showing efficacy against Gram-positive bacteria.[12] These compounds also exhibited antibiofilm activity, which is crucial for combating persistent infections.[12] In the realm of antimalarial research, certain pyridine derivatives have shown significant inhibition of Plasmodium berghei multiplication in vivo and promising activity against chloroquine-resistant Plasmodium falciparum strains in vitro.[13] These compounds are thought to exert their effect by interacting with the dihydrofolate reductase enzyme.[13]

Enzyme Inhibition

Beyond the aforementioned kinases, derivatives of the piperidine-pyridine scaffold have been designed to target other enzymes. Notably, 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through its role in histone methylation.[14] These inhibitors have demonstrated the ability to increase cellular H3K4 methylation and inhibit the proliferation of various cancer cell lines.[14]

Structure-Activity Relationships (SAR)

The biological activity of derivatives can be significantly influenced by the nature and position of substituents on both the piperidine and pyridine rings. For example, in the case of the PI3Kδ inhibitors, the addition of different phenylurea groups to the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine core led to variations in cytotoxic and enzyme inhibitory potencies.[10] For the antimalarial pyridine derivatives, specific substitutions were found to be crucial for their interaction with the active site of the target enzyme.[13] A general understanding is that modifications can alter the compound's size, shape, lipophilicity, and hydrogen bonding capacity, thereby affecting its binding affinity to the biological target and its overall pharmacokinetic profile.

SAR_Concept Scaffold This compound Scaffold R1 Substitution on Piperidine Ring (R1) Scaffold->R1 Modification R2 Substitution on Pyridine Ring (R2) Scaffold->R2 Modification Activity Biological Activity R1->Activity Influences R2->Activity Influences

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration.

Experimental Protocols

To facilitate further research in this area, this section provides a general protocol for the synthesis of a derivative and a common assay for evaluating biological activity.

Protocol for Synthesis of a Substituted this compound Derivative

Objective: To synthesize a derivative of this compound by reacting pyridine-3-sulfonyl chloride with a substituted piperidine.

Materials:

  • Pyridine-3-sulfonyl chloride

  • Substituted piperidine (e.g., 4-phenylpiperidine)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the substituted piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of pyridine-3-sulfonyl chloride (1.1 eq) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of a synthesized compound against a specific kinase (e.g., PI3Kδ).

Materials:

  • Synthesized test compound dissolved in DMSO

  • Recombinant human kinase (e.g., PI3Kδ)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a valuable building block in medicinal chemistry, providing a foundation for the development of a wide range of biologically active compounds. While the parent molecule itself may not have significant reported biological activity, its derivatives have shown promise in diverse therapeutic areas, including oncology, CNS disorders, and infectious diseases. Future research should continue to explore the chemical space around this scaffold, employing rational drug design and high-throughput screening to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and effective medicines.

References

The Enigmatic Potential of 3-(Piperidin-1-ylsulfonyl)pyridine: Acknowledging a Scientific Frontier

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note to the Research Community:

As a Senior Application Scientist tasked with providing an in-depth technical guide on the potential therapeutic applications of 3-(Piperidin-1-ylsulfonyl)pyridine, a comprehensive and exhaustive search of the current scientific literature, patent databases, and chemical repositories has been conducted. The objective was to synthesize existing data into a detailed whitepaper, complete with experimental protocols, mechanistic pathways, and supporting data, as per the rigorous standards of scientific integrity.

However, this extensive investigation has revealed a critical finding: there is currently no publicly available scientific literature detailing the biological activity, therapeutic targets, mechanism of action, or potential therapeutic applications of this compound.

While the compound is commercially available as a chemical intermediate, it appears that its biological properties have not yet been characterized or, if they have, the results have not been published in accessible forums. The absence of foundational biological data makes the creation of an in-depth technical guide on its therapeutic applications a matter of speculation rather than established scientific evidence. To uphold the principles of expertise, authoritativeness, and trustworthiness, we cannot fabricate or extrapolate data where none exists.

This finding itself is significant. It highlights that this compound represents a largely unexplored molecule within the vast landscape of chemical compounds. For researchers, scientists, and drug development professionals, this presents a unique opportunity—a frontier for novel discovery.

The Rationale for Potential Interest: A Chemically Informed Perspective

While direct biological data is absent, the chemical structure of this compound offers a compelling rationale for its potential as a therapeutically relevant scaffold. The molecule is a conjugate of a pyridine ring and a piperidine ring linked by a sulfonamide bridge. Both piperidine and sulfonamide moieties are privileged structures in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates.

  • The Piperidine Moiety: This saturated heterocycle is a cornerstone of drug design, valued for its ability to introduce three-dimensionality, improve pharmacokinetic properties, and serve as a versatile scaffold for interacting with biological targets. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including but not limited to, anticancer, neuroprotective, and antimicrobial effects.

  • The Sulfonamide Group: The sulfonamide functional group is another critical pharmacophore, most famously associated with antibacterial drugs. Beyond their antimicrobial properties, sulfonamides are found in drugs targeting a diverse set of proteins, including carbonic anhydrases, proteases, and kinases, and have been developed as diuretics, anticonvulsants, and anti-inflammatory agents.

The combination of these two key structural features in this compound suggests a high probability of biological activity. The specific arrangement of the pyridine ring may further influence its electronic properties and potential interactions with protein targets.

A Roadmap for Future Investigation: A Hypothetical Research Workflow

For research teams considering the exploration of this compound, a logical and systematic approach would be required to elucidate its potential therapeutic value. The following outlines a hypothetical, yet standard, workflow that could be adopted.

Phase 1: Initial In Vitro Profiling

The first step would be to subject the compound to a battery of high-throughput screening (HTS) assays to identify any potential biological activity.

Experimental Protocol: Broad-Spectrum Phenotypic and Target-Based Screening

  • Compound Acquisition and Preparation:

    • Procure this compound from a reputable chemical supplier.

    • Verify identity and purity using standard analytical techniques (e.g., NMR, LC-MS).

    • Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a dilution series for dose-response studies.

  • Phenotypic Screening:

    • Anticancer Profiling: Screen against a panel of diverse cancer cell lines (e.g., NCI-60 panel) to assess cytotoxicity and anti-proliferative effects.

    • Antimicrobial Screening: Evaluate activity against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.

    • Immunomodulatory Screening: Assess effects on cytokine production in immune cell cultures (e.g., PBMCs).

  • Target-Based Screening:

    • Screen against a panel of common drug targets, such as kinases, proteases, and GPCRs, using commercially available assay kits.

Data Presentation: Initial Hit Identification

All quantitative data from these initial screens should be summarized in a clear, tabular format to facilitate hit identification and prioritization.

Assay TypeCell Line / TargetEndpointActivity (e.g., IC50, MIC)
AnticancerMCF-7 (Breast)Cell ViabilityTo be determined
AnticancerA549 (Lung)Cell ViabilityTo be determined
AntibacterialS. aureusGrowth InhibitionTo be determined
AntibacterialE. coliGrowth InhibitionTo be determined
Kinase Panel(List of kinases)% InhibitionTo be determined
Phase 2: Hit-to-Lead and Mechanism of Action Studies

Should any promising "hits" be identified in Phase 1, the subsequent research would focus on validating these findings and elucidating the mechanism of action.

Mandatory Visualization: Hypothetical Workflow Diagram

The logical flow of this discovery process can be visualized as follows:

G cluster_phase1 Phase 1: Initial Profiling cluster_phase2 Phase 2: Hit Validation & MoA cluster_phase3 Phase 3: Preclinical Development Compound This compound HTS High-Throughput Screening (Phenotypic & Target-Based) Compound->HTS Data_Analysis Data Analysis & Hit Identification HTS->Data_Analysis Hit_Validation Hit Validation (Dose-Response & Orthogonal Assays) Data_Analysis->Hit_Validation MoA_Studies Mechanism of Action Studies (e.g., Target Deconvolution, Pathway Analysis) Hit_Validation->MoA_Studies SAR Structure-Activity Relationship (SAR) (Analogue Synthesis & Testing) MoA_Studies->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

Conclusion

While a detailed guide on the established therapeutic applications of this compound cannot be provided due to the absence of published data, this report serves a different, yet equally important, purpose. It identifies the compound as a scientifically uncharted territory and provides a logical, experience-based framework for its future exploration. The convergence of the piperidine, sulfonamide, and pyridine motifs within its structure presents a compelling argument for its potential biological significance. We encourage the research community to view this as an invitation to investigate and to be the first to define the therapeutic landscape of this intriguing molecule.

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics of Piperidine-Containing Drugs

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is not accidental; this scaffold is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antihistamines.[2][3] The structural and physicochemical properties of the piperidine moiety—a saturated, flexible ring with a basic nitrogen atom—confer significant advantages in drug design.[4] It allows for the creation of three-dimensional molecules that can effectively interact with complex biological targets, often improving potency and selectivity.[5] Furthermore, its basicity and lipophilicity can be finely tuned through substitution, directly impacting the pharmacokinetic profile of a drug, a critical determinant of its clinical success.[4][6]

This guide provides a comprehensive exploration of the absorption, distribution, metabolism, and excretion (ADME) characteristics of piperidine-containing drugs. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these processes, explain the rationale behind key experimental evaluations, and provide actionable protocols for the drug development professional.

Absorption and Distribution: The Journey into and Throughout the Body

The journey of a drug to its target begins with absorption and distribution, processes heavily influenced by the physicochemical properties imparted by the piperidine ring.

Absorption: Crossing the Membrane Barrier

The absorption of an orally administered drug is largely dictated by its ability to permeate the gastrointestinal membrane. For piperidine-containing drugs, the key variables are lipophilicity and ionization state.

  • Ionization State (pKa): The piperidine nitrogen is basic, with a pKa typically ranging from 8 to 11. This means that at the physiological pH of the intestine (approx. 6.0-7.4), a significant portion of the piperidine moiety will be in its protonated, cationic form. The ionized form is hydrophilic and struggles to cross the lipophilic cell membrane, whereas the neutral, un-ionized form is more readily absorbed. The Henderson-Hasselbalch equation governs this equilibrium, making pKa a critical parameter to optimize during lead optimization.

  • Lipophilicity (LogP/LogD): The overall lipophilicity of the molecule, often measured as LogP or LogD (which accounts for pH), is a balancing act. Sufficient lipophilicity is required for membrane transit, but excessive lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers. Substitutions on the piperidine ring and elsewhere are strategically used to modulate LogD, enhancing absorption and overall pharmacokinetic properties.[6]

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body. Key parameters here include plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding (PPB): Many piperidine drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of the drug is available to interact with its target and be metabolized or excreted. High PPB can limit efficacy and prolong the drug's half-life.

  • Volume of Distribution (Vd): The basic nature of the piperidine nitrogen can lead to extensive tissue distribution. The protonated form can be sequestered in acidic intracellular compartments like lysosomes, a phenomenon known as "lysosomal trapping." This results in a large apparent Vd, meaning the drug is concentrated in tissues rather than in the plasma. This can be advantageous for targeting intracellular pathogens but may also lead to off-target toxicities.

Metabolism: The Biotransformation Nexus

Metabolism is the most complex and critical phase of a piperidine drug's pharmacokinetic journey. The piperidine ring itself is a frequent site of biotransformation, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[7] Understanding these pathways is paramount for predicting drug clearance, identifying potential drug-drug interactions, and avoiding the formation of toxic metabolites.

The primary metabolic fates for alicyclic amines like piperidine include N-dealkylation, ring α-oxidation to lactams, N-oxidation, and ring-opening reactions.[7][8]

Major Metabolic Pathways
  • N-Dealkylation: This is often the predominant metabolic pathway for piperidine drugs that have an N-substituent.[7][8] An α-carbon on the substituent is hydroxylated by a CYP450 enzyme (CYP3A4 is a major contributor for many such drugs), forming an unstable intermediate that spontaneously cleaves, removing the alkyl group.[7][8][9] For example, the N-demethylation of the phenothiazine neuroleptic thioridazine is primarily catalyzed by CYP1A2 and CYP3A4.[10][11]

  • C-Oxidation (Hydroxylation): Direct oxidation of the carbon atoms on the piperidine ring is another common pathway. This can occur at positions α, β, or γ to the nitrogen. Hydroxylation increases the polarity of the drug, facilitating its excretion. For instance, leucine 5-hydroxylase can hydroxylate piperidine precursors.[12]

  • α-Carbonyl Formation (Lactam Formation): Oxidation of the carbon atom alpha to the piperidine nitrogen can lead to the formation of a stable lactam metabolite. This pathway has been observed for several piperidine-containing drugs and represents a significant route of metabolism.[13]

  • N-Oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide. This reaction can be catalyzed by both CYP450s and Flavin-containing Monooxygenases (FMOs).[9]

  • Ring Opening & Contraction: More complex metabolic transformations can include the opening of the piperidine ring or even contraction to a pyrrolidine ring, though these are generally less common pathways.[14]

The following diagram illustrates these principal metabolic routes.

Metabolism cluster_main Principal Metabolic Pathways of Piperidine-Containing Drugs Parent Parent Piperidine Drug (R-Pip-R') Metabolite1 N-Dealkylated Metabolite (R-Pip-H) Parent->Metabolite1 N-Dealkylation (e.g., CYP3A4, CYP1A2) Metabolite2 Hydroxylated Metabolite (Piperidin-ol) Parent->Metabolite2 Ring Hydroxylation (CYP450s) Metabolite3 Lactam Metabolite (Piperidin-2-one) Parent->Metabolite3 α-Oxidation (CYP450s) Metabolite4 N-Oxide Metabolite Parent->Metabolite4 N-Oxidation (CYP450s, FMOs)

Caption: Key metabolic pathways for piperidine-containing drugs.

Structure-Pharmacokinetic Relationships (SPR)

A key task in drug design is to modulate the metabolic profile. Strategic modifications to the piperidine scaffold can enhance metabolic stability, a concept known as "metabolic switching" or "metabolic blocking."

  • Steric Hindrance: Introducing bulky substituents near a metabolically labile site can sterically hinder the approach of metabolizing enzymes. For example, blocking the 6-position of a piperidine ring with a trifluoromethyl group has been shown to reduce clearance and increase oral bioavailability.[15]

  • Electronic Effects: Modifying the electronic properties of the ring can influence the ease of oxidation.

  • Bioisosteric Replacement: In some cases, the entire piperidine ring may be replaced with a bioisostere—a different chemical group with similar physical or chemical properties that produces broadly similar biological effects. Bioisosteres like 2-azaspiro[3.3]heptane can mimic the shape and basicity of piperidine but may exhibit improved metabolic stability due to the absence of susceptible C-H bonds.[16][17]

Excretion: The Final Elimination

The parent drug and its more polar metabolites are ultimately removed from the body, primarily through renal (urine) or biliary (feces) excretion. The increased water solubility of metabolites generated in Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) reactions is crucial for efficient renal clearance.

Experimental Evaluation: A Practical Guide

A robust and tiered approach to evaluating the pharmacokinetic properties of novel piperidine-containing compounds is essential for project success.

A Standardized Pharmacokinetic Profiling Workflow

The workflow for assessing a new chemical entity (NCE) typically begins with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in animal models. This tiered approach allows for early identification and weeding out of compounds with poor pharmacokinetic profiles, saving time and resources.

Workflow cluster_workflow General PK Profiling Workflow for a Novel Piperidine Drug cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies NCE Novel Piperidine Compound Sol Aqueous Solubility NCE->Sol Perm Permeability (e.g., PAMPA, Caco-2) NCE->Perm MetStab Metabolic Stability (HLM, Hepatocytes) NCE->MetStab PPB Plasma Protein Binding NCE->PPB PK_Study Rodent PK Study (IV and PO Dosing) Sol->PK_Study Informs decision for in vivo study Perm->PK_Study Informs decision for in vivo study MetStab->PK_Study Informs decision for in vivo study PPB->PK_Study Informs decision for in vivo study Data Data Analysis (Calculate T½, CL, Vd, F%) PK_Study->Data Decision Candidate Selection / Lead Optimization Data->Decision

Caption: A tiered workflow for pharmacokinetic characterization.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a self-validating system for determining the intrinsic clearance of a compound. The inclusion of positive control compounds (one high-turnover, one low-turnover) ensures the assay is performing as expected.

Objective: To determine the rate of metabolism of a test compound upon incubation with HLM and calculate its metabolic half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO).

  • Human Liver Microsomes (pooled, e.g., from a commercial supplier).

  • NADPH regenerating system (e.g., solutions A & B).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction quenching and sample analysis.

  • 96-well incubation plates and collection plates.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of TC and controls at 200x the final concentration (e.g., 200 µM for a 1 µM final concentration) in buffer.

    • Thaw HLM on ice. Dilute to a working concentration of 2 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Add 48 µL of the HLM working solution to the wells of the 96-well plate.

    • Add 1 µL of the 200x TC (or control) working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system to all wells. This marks T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of cold ACN with Internal Standard to the corresponding wells.

    • Include a "-NADPH" control where buffer is added instead of the regenerating system to assess for non-enzymatic degradation.

  • Sample Analysis:

    • Seal the collection plate, centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound. The peak area ratio (TC/IS) is used for quantification.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .

Trustworthiness Check: The results are considered valid if the high-clearance control (Verapamil) shows a short half-life (<15 min) and the low-clearance control (Warfarin) shows a long half-life (>60 min), confirming the metabolic competency of the HLM and the integrity of the assay procedure.

Quantitative Data Summary

To provide context, the table below summarizes key pharmacokinetic parameters for several well-known piperidine-containing drugs. These values illustrate the wide range of dispositions that can be achieved with this scaffold.

DrugTherapeutic ClassT½ (hours)Clearance (CL)Volume of Distribution (Vd)Oral Bioavailability (F%)Primary Metabolizing Enzyme(s)
Methylphenidate CNS Stimulant2-3High~13 L/kg11-52%CES1 (hydrolysis)
Donepezil [3]Acetylcholinesterase Inhibitor~70Low~12 L/kg~100%CYP2D6, CYP3A4
Thioridazine [10]Antipsychotic9-30ModerateHighVariableCYP2D6, CYP1A2, CYP3A4
Fentanyl [8]Opioid Analgesic3-7 (IV)High~4 L/kgVariable (route-dependent)CYP3A4
Paroxetine Antidepressant (SSRI)~21High8-15 L/kgHigh (non-linear PK)CYP2D6

Note: Values are approximate and can vary between individuals and studies.

Conclusion

The piperidine scaffold is a remarkably versatile tool in the drug discoverer's arsenal. Its fundamental structure provides a robust framework for building molecules with desirable potency and selectivity. However, its true power lies in its capacity for modification, which allows for the meticulous optimization of a drug's pharmacokinetic profile. A deep, mechanistic understanding of how substitutions on the piperidine ring influence absorption, distribution, and particularly metabolism, is not merely academic—it is the very foundation upon which safe and effective medicines are built. By employing the systematic evaluation workflows outlined in this guide, researchers can better navigate the complex challenges of drug development and unlock the full therapeutic potential of this privileged heterocyclic ring.

References

Methodological & Application

Application Note & Protocols: In Vitro Characterization of 3-(Piperidin-1-ylsulfonyl)pyridine as a Modulator of the Hippo-YAP Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 3-(Piperidin-1-ylsulfonyl)pyridine, hereafter designated as PSP-31, a novel small molecule with a hypothesized role in modulating the Hippo-YAP signaling pathway. The Hippo pathway is a critical regulator of cell proliferation, apoptosis, and organ size, and its dysregulation is implicated in various cancers. The transcriptional co-activator YAP (Yes-associated protein) and its primary DNA-binding partners, the TEAD family of transcription factors, are the terminal effectors of this pathway. Their interaction drives the expression of pro-proliferative and anti-apoptotic genes, including Cysteine-rich angiogenic inducer 61 (CYR61/CCN1) and Connective tissue growth factor (CTGF/CCN2).[1][2] This guide outlines a logical, multi-step workflow to characterize the bioactivity of PSP-31, focusing on its potential to inhibit YAP-TEAD-mediated transcription. The protocols herein detail methods for assessing cytotoxicity, quantifying target gene and protein expression, and evaluating the functional impact on cancer cell migratory potential.

Introduction: The Hippo-YAP Pathway as a Therapeutic Target

The Hippo signaling pathway is a tumor-suppressive network that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of the oncoprotein YAP. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP. Within the nucleus, YAP binds to TEAD transcription factors, initiating a genetic program that promotes cell proliferation, epithelial-mesenchymal transition (EMT), and angiogenesis.[1]

Key downstream targets of the YAP-TEAD complex, CYR61 and CTGF, are matricellular proteins that are frequently overexpressed in cancers like glioblastoma and are associated with poor prognosis.[1][2] They function as critical mediators of tumor growth and vascular mimicry.[1] Consequently, small molecules that disrupt the YAP-TEAD interaction or otherwise suppress the transcription of its target genes represent a promising therapeutic strategy.

PSP-31, or this compound, is a novel compound containing pyridine and piperidine moieties, which are privileged structures in medicinal chemistry known for their favorable pharmacokinetic properties and diverse biological activities.[3][4] This document outlines a series of in vitro assays to test the hypothesis that PSP-31 acts as an inhibitor of the YAP-TEAD signaling axis by measuring its effect on the expression of CYR61 and CTGF.

Hypothesized Mechanism of Action

The central hypothesis is that PSP-31 interferes with the transcriptional activity of the nuclear YAP-TEAD complex. This inhibition would lead to a dose-dependent reduction in the mRNA and protein levels of CYR61 and CTGF, resulting in a subsequent attenuation of cancer cell pro-proliferative and migratory phenotypes.

Caption: Hypothesized mechanism of PSP-31 on the Hippo-YAP pathway.

Experimental Workflow: A Stepwise Approach to Characterization

A systematic approach is essential for accurately characterizing a novel compound. The proposed workflow is designed to first establish a therapeutic window, then confirm target engagement at the molecular level, and finally, validate the functional consequences of this engagement.

Experimental_Workflow A Step 1: Determine Bioactive Concentration Range (Cytotoxicity Assay - MTT/CTG) B Step 2: Quantify Target Gene Modulation (RT-qPCR for CYR61 & CTGF mRNA) A->B  Identify non-toxic  concentrations C Step 3: Confirm Target Protein Reduction (Western Blot for CYR61 & CTGF Protein) B->C  Validate transcriptional  changes D Step 4: Assess Functional Phenotypic Outcome (Wound Healing / Migration Assay) C->D  Link molecular effect to  cellular function E Data Synthesis & Conclusion D->E

Caption: Logical workflow for the in vitro evaluation of PSP-31.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration range of PSP-31 that can be tested in subsequent assays without causing general cytotoxicity. This ensures that observed effects are due to specific pathway modulation rather than non-specific cell death.

Recommended Cell Line: U87 glioblastoma cells, which are known to express high basal levels of CYR61 and CTGF.[1]

Methodology: MTT Assay

  • Cell Seeding: Seed U87 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of PSP-31 in culture medium. A suggested starting range is 100 µM down to ~0.1 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration] to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Interpretation

CompoundCell LineIncubation TimeIC₅₀ (µM)
PSP-31U8772 hours> 50 (Hypothetical)
DoxorubicinU8772 hours~1.5 (Hypothetical)
Table 1: Hypothetical cytotoxicity data for PSP-31. Concentrations for subsequent assays should be kept well below the cytotoxic threshold (e.g., ≤ 10 µM).

Protocol 2: Gene Expression Analysis by RT-qPCR

Objective: To quantify the effect of PSP-31 on the mRNA levels of the primary YAP-TEAD target genes, CYR61 and CTGF.

Methodology: Real-Time Quantitative PCR

  • Cell Culture and Treatment: Seed U87 cells in 6-well plates. Once they reach 70-80% confluency, treat them with non-toxic concentrations of PSP-31 (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix.[1] Each reaction should include cDNA template, forward and reverse primers for the target gene (CYR61, CTGF) or a housekeeping gene (GAPDH, ACTB), and master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method. The expression of target genes in treated samples is normalized to the housekeeping gene and then compared to the vehicle-treated control.

Data Interpretation

TreatmentConcentration (µM)CYR61 Fold Change (vs. Vehicle)CTGF Fold Change (vs. Vehicle)
Vehicle-1.01.0
PSP-310.10.95 (Hypothetical)0.98 (Hypothetical)
PSP-311.00.62 (Hypothetical)0.55 (Hypothetical)
PSP-3110.00.25 (Hypothetical)0.18 (Hypothetical)
Table 2: Hypothetical RT-qPCR data showing a dose-dependent decrease in target gene expression following PSP-31 treatment.

Protocol 3: Protein Expression Analysis by Western Blot

Objective: To confirm that the observed reduction in CYR61 and CTGF mRNA levels translates to a decrease in their respective protein levels.

Methodology: Western Blotting

  • Cell Lysis: Treat cells in 6-well plates with PSP-31 as described in the RT-qPCR protocol. After 48 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against CYR61, CTGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein bands to the loading control.

Protocol 4: Functional Assessment via Wound Healing (Scratch) Assay

Objective: To determine if the PSP-31-mediated reduction in CYR61 and CTGF has a functional impact on cell migration, a key process in cancer metastasis.

Methodology: Wound Healing Assay

  • Create Confluent Monolayer: Seed U87 cells in a 6-well plate and grow them to 95-100% confluency.

  • Create "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh low-serum medium (to minimize proliferation) containing different concentrations of PSP-31 or a vehicle control.

  • Image Acquisition: Immediately capture an image of the scratch at time 0 (T₀) using a phase-contrast microscope.

  • Incubation and Monitoring: Incubate the plates and capture additional images of the same field of view at subsequent time points (e.g., 12, 24, and 48 hours).

  • Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area at T₀. Compare the rate of closure between treated and control groups. A delay in wound healing suggests an inhibitory effect on cell migration.[6]

References

Application Notes and Protocols for In Vivo Evaluation of 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 3-(Piperidin-1-ylsulfonyl)pyridine (CAS No. 26103-49-1) is an investigational compound for research purposes. As of the date of this document, there is limited publicly available data on its specific biological mechanism of action or established in vivo efficacy. The following application notes and protocols are provided as a comprehensive, experience-driven framework for researchers to design and execute initial preclinical studies. The proposed mechanism and experimental models are illustrative and should be adapted based on emerging in vitro data.

Introduction and Scientific Rationale

This compound is a small molecule featuring a pyridine ring linked to a piperidine moiety via a sulfonamide bridge. This structural architecture is of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure in many clinically approved drugs, often enhancing pharmacokinetic properties and providing a three-dimensional framework for target engagement.[1][2] The pyridine ring is a common feature in bioactive compounds, and the sulfonamide group is a key pharmacophore in various enzyme inhibitors.[3]

Based on structural similarities to known kinase inhibitors, this guide will operate on the hypothesis that this compound acts as an inhibitor of a pro-inflammatory signaling kinase, such as a member of the MAP kinase family, which is often dysregulated in inflammatory diseases and cancer. This hypothesis provides a logical framework for designing initial efficacy studies.

Postulated Mechanism of Action

We hypothesize that the compound binds to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting a pro-inflammatory signaling cascade.

Pathway_Diagram cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TargetKinase Target Kinase (e.g., p38 MAPK) Receptor->TargetKinase Cytokine Inflammatory Cytokine (e.g., TNF-α) Cytokine->Receptor Binds DownstreamKinase Downstream Kinase (e.g., MK2) TargetKinase->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) DownstreamKinase->TranscriptionFactor Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression Promotes Compound This compound Compound->TargetKinase Inhibits

Caption: Postulated mechanism of action for this compound.

Pre-clinical Feasibility: Formulation and Safety

A robust and reproducible formulation is the cornerstone of any successful in vivo study. The physicochemical properties of this compound are not extensively documented; therefore, initial solubility screening is mandatory. Many novel compounds exhibit poor aqueous solubility, which can severely limit bioavailability and lead to inaccurate experimental outcomes.[4][5]

Protocol: Solubility Assessment and Formulation Development

Objective: To identify a suitable vehicle for administering the compound in animal studies.

Rationale: The choice of vehicle can dramatically impact drug exposure. A clear solution is preferred for parenteral routes to prevent injection site reactions and ensure consistent dosing. For oral administration, a suspension or lipid-based system may be necessary.[6][7]

Materials:

  • This compound

  • Vehicle components (See Table 1)

  • Vortex mixer, magnetic stirrer, sonicator

  • pH meter

  • Analytical balance

Procedure:

  • Prepare Vehicle Systems: Prepare a panel of common, well-tolerated in vivo vehicles as listed in Table 1.

  • Initial Screening: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each vehicle in a glass vial.

  • Equilibration: Vortex vigorously for 2 minutes, then place on a rotating mixer at room temperature for 24 hours to reach equilibrium. Use sonication intermittently if large aggregates persist.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Formulation Selection: Select the vehicle that provides the required solubility at the target concentration with the least amount of harsh excipients. For a pilot study, a target concentration of 5-10 mg/mL is often a good starting point.

Table 1: Common Vehicle Systems for Preclinical Studies

Vehicle Composition Route Rationale & Considerations
0.9% Saline IV, IP, SC, PO Aqueous vehicle for soluble compounds. Osmotically balanced.
5% Dextrose in Water (D5W) IV, IP, SC, PO Alternative aqueous vehicle.
0.5% (w/v) Methylcellulose in Water IP, SC, PO Suspension for poorly soluble compounds. Provides viscosity.
10% DMSO / 90% Saline IP, SC Co-solvent system. DMSO enhances solubility but can have its own biological effects and cause irritation.[8]
20% Solutol HS-15 / 80% Saline IV, IP Surfactant-based system for solubilizing hydrophobic compounds.[6]
5% Tween 80 / 95% Saline IP, SC, PO Common surfactant used to create micellar solutions or stabilize suspensions.[6]

| Corn Oil or Sesame Oil | SC, IM, PO | Lipid vehicle for highly lipophilic compounds. |

Safety and Handling

Material Safety Data Sheets indicate that this compound and related structures can cause skin, eye, and respiratory irritation.[9][10] The parent pyridine molecule can cause systemic toxicity upon ingestion or inhalation.[11][12]

  • Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear a lab coat, safety glasses, and nitrile gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[9]

  • Waste Disposal: Dispose of contaminated materials and unused compound in accordance with institutional and local regulations for chemical waste.

In Vivo Protocols: From Safety to Efficacy

The progression of in vivo studies should be logical, starting with safety and pharmacokinetic assessments before moving to resource-intensive efficacy models.[13] This ensures that the doses used in efficacy studies are both well-tolerated and result in meaningful systemic exposure.

Protocol: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Rationale: This is a critical first step to establish a safe dose range for subsequent studies. It involves administering escalating single doses of the compound to small groups of animals and observing for adverse clinical signs.[8]

Experimental Design:

  • Animal Model: Male and female BALB/c mice, 8-10 weeks old.

  • Group Size: n = 3-5 per group (including one vehicle control group).

  • Route of Administration: Intraperitoneal (IP) injection is often chosen for initial screening due to its ease and rapid systemic absorption.[14]

  • Dosing Regimen:

    • Prepare the compound in the selected vehicle.

    • Administer single doses in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).

    • Dose volume should be consistent, typically 5-10 mL/kg.[14]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 24 and 48 hours.

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).

    • Measure body weight daily for 7-14 days. A weight loss of >15-20% is a common humane endpoint.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or severe, irreversible clinical signs.

Protocol: Pilot Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

Rationale: Pharmacokinetic data are essential to correlate drug exposure with pharmacological effect. A compound that is not absorbed or is cleared too rapidly may not be effective in vivo, regardless of its in vitro potency. The presence of a sulfonyl group can sometimes reduce metabolic oxidation, potentially improving half-life.[3]

Experimental Design:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling) or C57BL/6 mice.

  • Group Size: n = 3-4 per time point (for mice) or per animal (for rats).

  • Dosing: Administer a single, well-tolerated dose (e.g., 1/10th to 1/3rd of the MTD) via the intended therapeutic route (e.g., oral gavage (PO) or IP).

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing and Analysis:

    • Centrifuge blood to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters, as summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Reflects the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents the total systemic exposure to the compound.
Half-life The time required for the plasma concentration to decrease by half. Dictates dosing frequency.

| F% | Bioavailability (requires IV data for comparison) | The fraction of the administered dose that reaches systemic circulation. |

Protocol: In Vivo Efficacy (Carrageenan-Induced Paw Edema Model)

Objective: To evaluate the anti-inflammatory activity of the compound based on our working hypothesis.

Rationale: The carrageenan-induced paw edema model is a standard, acute, and reproducible model of inflammation widely used for screening novel anti-inflammatory drugs.

Experimental Workflow Diagram:

G A Acclimatize Animals (7 days) B Randomize into Groups (Vehicle, Compound, Positive Control) A->B C Measure Baseline Paw Volume (Plethysmometer) B->C D Administer Compound/Controls (e.g., IP or PO, t = -60 min) C->D E Induce Inflammation (Subplantar injection of Carrageenan, t = 0 min) D->E F Measure Paw Volume (t = 1, 2, 3, 4 hours post-carrageenan) E->F G Euthanize Animals & Calculate % Inhibition F->G H Statistical Analysis (ANOVA) G->H

Caption: Experimental workflow for the carragearean-induced paw edema model.

Procedure:

  • Animals and Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3-5: this compound at three different dose levels (e.g., 10, 30, 100 mg/kg, PO or IP), selected based on MTD and PK data.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

  • Compound Administration: Administer the test compounds and controls via the chosen route 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

    • Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control.

References

Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The molecular architecture of 3-(Piperidin-1-ylsulfonyl)pyridine represents a confluence of two highly significant pharmacophores in medicinal chemistry: the piperidine ring and the pyridine nucleus. The piperidine moiety is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] Similarly, the pyridine ring is a cornerstone in drug design, often utilized as a bioisostere of a benzene ring to enhance binding interactions and modulate electronic properties.[4][5] The sulfonamide linkage between these two rings further introduces a functional group known for its diverse biological activities, including antimicrobial and anticancer effects.[6][7]

While this compound itself is primarily available as a research chemical and building block, its structural motifs suggest a rich potential for exploration in drug discovery.[8][9][10] This document serves as a comprehensive technical guide, providing detailed protocols for its synthesis, characterization, and potential biological evaluation, grounded in established chemical principles and analogous compound studies. The causality behind each experimental choice is elucidated to empower researchers in their investigations of this promising chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 26103-49-1[10][11]
Molecular Formula C₁₀H₁₄N₂O₂S[10][11]
Molecular Weight 226.30 g/mol [8][11]
Melting Point 88-89 °C[10][11]
Boiling Point 381.3±34.0 °C (Predicted)[10][11]
Density 1.271±0.06 g/cm³ (Predicted)[10][11]
pKa 3.07±0.11 (Predicted)[10][11]
Appearance White to off-white solid
Storage Sealed in a dry, well-ventilated place at 2-8°C[8][11]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through a nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and piperidine. The following protocol is based on well-established methods for the synthesis of sulfonamides.[6][12]

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification PyridineSO2Cl Pyridine-3-sulfonyl chloride Reaction_Step Nucleophilic Substitution PyridineSO2Cl->Reaction_Step Piperidine Piperidine Piperidine->Reaction_Step Solvent Dichloromethane (DCM) Base Triethylamine (TEA) Temperature 0°C to Room Temperature Wash Wash with H₂O and Brine Workup_Step Purification Dry Dry over Na₂SO₄ Concentrate Concentrate in vacuo Purify Column Chromatography Product This compound Reaction_Step->Workup_Step Crude Product Workup_Step->Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
  • Pyridine-3-sulfonyl chloride hydrochloride

  • Piperidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-3-sulfonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material.

  • Addition of Base: Cool the solution to 0°C using an ice bath. Slowly add triethylamine (TEA, 2.2 eq) dropwise to the stirred solution. The TEA serves to both neutralize the hydrochloride salt and the HCl byproduct generated during the reaction.

  • Nucleophilic Addition: To the cooled solution, add piperidine (1.1 eq) dropwise. The reaction is exothermic, so maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with deionized water and then with brine. This removes water-soluble impurities and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts and similar structures.[13][14][15]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and piperidine rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with the proton at the 2-position being the most deshielded. The piperidine protons will appear in the aliphatic region (typically δ 1.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and piperidine rings. The pyridine carbons will resonate in the downfield region (typically δ 120-150 ppm), while the piperidine carbons will be found in the upfield region (typically δ 20-50 ppm).

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for assessing the purity of the synthesized compound. A reverse-phase HPLC method with UV detection is suitable for this purpose.[16][17][18][19]

ParameterConditionRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides good separation for moderately polar compounds.
Mobile Phase Acetonitrile and water with 0.1% formic acidThe organic modifier (acetonitrile) and aqueous phase allow for gradient elution. Formic acid improves peak shape and ionization for mass spectrometry if used.
Gradient Start with a lower concentration of acetonitrile and gradually increase.To ensure elution of all components with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe pyridine ring provides a chromophore for UV detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Application Notes: Exploring Biological Potential

While specific biological activities for this compound are not extensively documented, its structural components are present in numerous biologically active molecules. This suggests several avenues for investigation.[1][2][3][20]

Potential Therapeutic Areas for Investigation
  • Anticancer Activity: Both piperidine and sulfonamide moieties are found in various anticancer agents.[1][20] The compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

  • Antimicrobial Activity: Sulfonamides are a well-known class of antibacterial agents. The compound could be tested against a range of Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC).

  • Central Nervous System (CNS) Activity: Pyridine and piperidine derivatives are prevalent in drugs targeting the CNS.[21] Preliminary screening in animal models could explore potential anxiolytic, antidepressant, or anticonvulsant properties.

Workflow for Preliminary Biological Screening

Biological_Screening cluster_invitro In Vitro Assays cluster_assays Assay Types cluster_invivo In Vivo Models (Hypothetical) Cell_Lines Cancer Cell Line Panel Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity Bacteria Bacterial Strains MIC MIC Determination Bacteria->MIC Data Data Analysis & Hit Identification Cytotoxicity->Data MIC->Data Xenograft Tumor Xenograft Model Infection Bacterial Infection Model Behavioral Behavioral Models (e.g., Elevated Plus Maze) Compound This compound Compound->Cell_Lines Compound->Bacteria Data->Xenograft If active in vitro Data->Infection If active in vitro Data->Behavioral Hypothesized CNS activity

Caption: A generalized workflow for the initial biological evaluation.

Safety and Handling

This compound is classified as an irritant.[11] It may cause skin, eye, and respiratory irritation.[11] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][11]

Conclusion

This compound is a compound with significant untapped potential in the realm of drug discovery and chemical biology. Its synthesis is straightforward, and its structure contains key pharmacophoric elements that have been successfully exploited in numerous approved drugs. The protocols and application notes provided herein offer a solid foundation for researchers to embark on the exploration of this intriguing molecule, from its fundamental synthesis and characterization to the exciting prospect of uncovering novel biological activities. As with any research chemical, a systematic and rigorous approach, guided by the principles of scientific integrity, will be paramount in unlocking its full potential.

References

Application Notes and Protocols for N-Myristoyltransferase (NMT) Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing the "Undruggable" with N-Myristoyltransferase Inhibitors

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification in eukaryotes. This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions and signal transduction. Dysregulation of N-myristoylation has been implicated in a variety of diseases, including cancer, infectious diseases caused by parasites and viruses, and inflammatory conditions.[1][2] The essential role of NMT in the life cycle of various pathogens and in the survival of cancer cells has made it an attractive therapeutic target.[3][4]

This guide focuses on the application of chemical probes targeting NMT, with a particular emphasis on compounds sharing the structural features of the user's query, such as those containing piperidinylsulfonyl pyridine scaffolds. While a specific probe named "3-(Piperidin-1-ylsulfonyl)pyridine" is not extensively documented in the scientific literature as a standalone tool, this structural motif is present in potent NMT inhibitors. A prime and well-characterized example is DDD85646 (also known as IMP-366) , a pyrazole sulfonamide that potently inhibits both human and parasitic NMTs.[5][6][7] These application notes will use the principles derived from the study of DDD85646 and related compounds to provide a comprehensive framework for researchers utilizing similar chemical probes to investigate NMT biology.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C10H14N2O2S[8][9]
Molecular Weight 226.3 g/mol [8][9]
Melting Point 88-89 °C[8][10]
Boiling Point 381.3±34.0 °C (Predicted)[8][10]
Density 1.271±0.06 g/cm3 (Predicted)[8][10]
Storage 2-8°C[8][10]
Solubility Soluble in DMSO[7]

Handling and Storage:

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in an appropriate assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can affect cellular processes. It is recommended to keep the final DMSO concentration below 0.5%.

Mechanism of Action: Targeting the N-Myristoylation Machinery

NMT catalyzes the transfer of myristate from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine of substrate proteins.[3] NMT inhibitors like DDD85646 are designed to bind to the active site of the enzyme, preventing the binding of either Myr-CoA or the protein substrate, thereby inhibiting the myristoylation process.[1] The inhibition of NMT leads to the accumulation of non-myristoylated proteins, which are often mislocalized and non-functional. This disruption of protein function can trigger downstream cellular events such as cell cycle arrest, apoptosis, and inhibition of viral replication or parasitic proliferation.[2]

NMT_Inhibition_Pathway Mechanism of NMT Inhibition cluster_0 Cellular Environment cluster_1 Inhibition Myr_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myr_CoA->NMT Binds to Protein_Substrate Protein Substrate (N-terminal Glycine) Protein_Substrate->NMT Binds to Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Non_Myristoylated_Protein Non-Myristoylated Protein NMT->Non_Myristoylated_Protein Leads to accumulation of Chemical_Probe Chemical Probe (e.g., this compound analog) Chemical_Probe->NMT Inhibits Proper_Localization_Function Proper Cellular Localization and Function Myristoylated_Protein->Proper_Localization_Function Leads to Disrupted_Function Mislocalization and Disrupted Function Non_Myristoylated_Protein->Disrupted_Function Results in Cellular_Effects Cell Cycle Arrest, Apoptosis, etc. Disrupted_Function->Cellular_Effects Induces

Caption: Mechanism of N-Myristoyltransferase (NMT) Inhibition.

Application 1: In Vitro NMT Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a chemical probe against NMT. The assay measures the production of Coenzyme A (CoA), a byproduct of the NMT reaction, using a thiol-reactive fluorescent probe.[11][12]

Materials:

  • Recombinant human NMT1 or NMT2

  • Peptide substrate with an N-terminal glycine (e.g., GNAAAARR-NH2)

  • Myristoyl-CoA

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5 mM DTT

  • Chemical probe (dissolved in DMSO)

  • 384-well black microplates

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the peptide substrate in assay buffer.

    • Prepare a 10 mM stock solution of Myristoyl-CoA in assay buffer.

    • Prepare a 10 mM stock solution of CPM in DMSO.

    • Dilute the recombinant NMT enzyme to the desired final concentration (e.g., 10 nM) in assay buffer.

  • Assay Procedure:

    • Add 1 µL of the chemical probe at various concentrations (or DMSO for control) to the wells of a 384-well plate.

    • Add 20 µL of the diluted NMT enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Prepare a substrate mix containing the peptide substrate (final concentration, e.g., 10 µM) and Myristoyl-CoA (final concentration, e.g., 10 µM) in assay buffer.

    • Initiate the reaction by adding 20 µL of the substrate mix to each well.

    • Immediately add 10 µL of CPM solution (final concentration, e.g., 20 µM) to each well.

    • Incubate the plate at 30°C for 30-60 minutes, protected from light.

  • Detection:

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~390 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the chemical probe relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NMT_Inhibition_Assay_Workflow In Vitro NMT Inhibition Assay Workflow Start Start Add_Inhibitor Add Chemical Probe/ DMSO to Plate Start->Add_Inhibitor Add_Enzyme Add NMT Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrates Add Substrate Mix (Peptide + Myr-CoA) Pre_Incubate->Add_Substrates Add_CPM Add CPM Probe Add_Substrates->Add_CPM Incubate Incubate (30-60 min) Add_CPM->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro NMT inhibition assay.

Application 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the engagement of a chemical probe with its target protein in a cellular context.[13][14][15] The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

  • Cultured cells of interest

  • Chemical probe (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating (e.g., PCR thermocycler)

  • Western blotting reagents and equipment or mass spectrometer

Protocol:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the chemical probe at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the levels of the target protein (NMT1 or NMT2) in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or protein abundance (for mass spectrometry) at each temperature for both the treated and control samples.

    • Plot the relative amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the chemical probe indicates target stabilization and engagement.

    • Isothermal dose-response curves can be generated by heating at a single, optimized temperature while varying the concentration of the chemical probe to determine the cellular EC50 for target engagement.[16][17]

CETSA_Workflow CETSA Workflow for Target Engagement Start Start Treat_Cells Treat Cells with Chemical Probe/DMSO Start->Treat_Cells Harvest_Cells Harvest and Resuspend Cells Treat_Cells->Harvest_Cells Heat_Aliquots Heat Cell Aliquots at Different Temperatures Harvest_Cells->Heat_Aliquots Lyse_Cells Lyse Cells (Freeze-Thaw) Heat_Aliquots->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Analyze_Protein Analyze NMT Levels by Western Blot or MS Collect_Supernatant->Analyze_Protein Generate_Curves Generate Melting Curves and Determine Thermal Shift Analyze_Protein->Generate_Curves End End Generate_Curves->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Application 3: Chemoproteomic Profiling for Target and Off-Target Identification

Chemoproteomics can be employed to identify the cellular targets and potential off-targets of a chemical probe on a proteome-wide scale.[18][19][20] This is crucial for validating the probe's selectivity and understanding its full mechanism of action.

Affinity-Based Probe Approach:

This method involves synthesizing a derivative of the chemical probe that includes a reactive group for covalent attachment to its targets or a tag (like biotin) for affinity purification.

General Workflow:

  • Probe Synthesis: Synthesize an analog of the chemical probe with a clickable handle (e.g., an alkyne or azide) or a photo-reactive group.

  • Cellular Labeling: Treat cells with the modified probe.

  • Cell Lysis: Lyse the cells under conditions that preserve protein-probe interactions.

  • Click Chemistry/Affinity Purification: For clickable probes, perform a click reaction to attach a reporter tag (e.g., biotin-azide). For biotinylated probes, directly proceed to affinity purification using streptavidin beads.

  • Protein Enrichment: Isolate the probe-bound proteins.

  • Mass Spectrometry: Digest the enriched proteins and identify them using mass spectrometry.

  • Data Analysis: Identify proteins that are specifically enriched in the probe-treated samples compared to controls. Competitive displacement with an excess of the original, unmodified probe can be used to confirm specific binding.[21][22]

Probe-Free Approaches (e.g., Thermal Proteome Profiling - TPP):

TPP is an extension of CETSA to the proteome level. It involves heating cell lysates or intact cells treated with the chemical probe at different temperatures, followed by quantitative mass spectrometry to identify proteins with altered thermal stability.[21]

References

Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 3-(piperidin-1-ylsulfonyl)pyridine scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the pyridine and the piperidine rings. This combination, linked by a robust sulfonamide bridge, offers a unique three-dimensional architecture with significant potential for developing novel therapeutics. While direct biological data on the parent molecule is nascent, its core structure is integral to approved drugs and advanced clinical candidates. This guide provides a comprehensive overview of the synthesis, established applications in drug discovery, and detailed protocols for evaluating derivatives of this versatile scaffold. We will delve into its critical role in the development of Potassium-Competitive Acid Blockers (P-CABs), and explore its potential as a platform for discovering inhibitors of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1) and enzymes such as Carbonic Anhydrase (CA).

Introduction: A Scaffold of Privileged Moieties

The utility of a molecular scaffold in medicinal chemistry is defined by its ability to present functional groups in a specific spatial orientation to interact with biological targets, while maintaining favorable physicochemical properties for drug-likeness. The this compound core is an exemplary scaffold in this regard.

  • The Pyridine Ring: As the second most common nitrogen heterocycle in FDA-approved drugs, the pyridine ring is a bioisostere of benzene, offering improved solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor through its nitrogen atom.[1][2] This is crucial for anchoring a molecule within a protein's binding pocket.

  • The Piperidine Ring: This saturated heterocycle is a ubiquitous structural motif that enhances druggability.[3] It increases three-dimensionality, which can improve binding affinity and selectivity, and modulates lipophilicity to optimize pharmacokinetic profiles (ADME).[4][5] Its conformational flexibility allows it to adapt to the steric demands of various binding sites.[3]

  • The Sulfonamide Linker: Far from being a simple spacer, the sulfonamide group is a key pharmacophore in its own right. It is a strong hydrogen bond acceptor and can significantly influence a molecule's pharmacokinetic properties, for instance, by reducing CYP450-mediated oxidation.[6][7]

The strategic combination of these three components makes this compound a highly valuable starting point for fragment-based and scaffold-based drug design.

Physicochemical and Structural Data

A summary of the key properties of the parent scaffold is provided below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 1-(Pyridin-3-ylsulfonyl)piperidine, 3-(1-Piperidinylsulfonyl)pyridine[1][8]
CAS Number 26103-49-1[1][8]
Molecular Formula C₁₀H₁₄N₂O₂S[1][8]
Molecular Weight 226.3 g/mol [1][8]
Melting Point 88-89 °C[1][8]
Predicted Boiling Point 381.3 ± 34.0 °C[1][8]
Predicted pKa 3.07 ± 0.11[1][8]

Synthesis Protocol: A Reliable and Scalable Route

The synthesis of this compound is a straightforward and robust process, typically achieved through the sulfonylation of piperidine with pyridine-3-sulfonyl chloride. The precursor, pyridine-3-sulfonyl chloride, is a commercially available or readily synthesized intermediate.[9][10]

Protocol 3.1: Synthesis of this compound

This protocol describes the coupling of pyridine-3-sulfonyl chloride with piperidine.

Materials:

  • Pyridine-3-sulfonyl chloride (1.0 eq)

  • Piperidine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield this compound as a solid.

Causality: The use of a non-nucleophilic base like TEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperidine nucleophile. The aqueous workup removes the base hydrochloride salt and any unreacted starting materials.

G cluster_0 Synthesis Workflow Start Pyridine-3-sulfonyl Chloride Piperidine Process1 Dissolve in DCM Add Base (TEA) Start->Process1 Reagents Process2 React at 0°C to RT Process1->Process2 Reaction Process3 Aqueous Workup (Quench, Wash) Process2->Process3 Extraction Process4 Purification (Column Chromatography) Process3->Process4 Isolation End This compound Process4->End Final Product

Fig 1. Synthesis workflow for this compound.

Application Notes in Medicinal Chemistry

The true value of this scaffold is realized in its derivatives. Below are key therapeutic areas where the this compound core has demonstrated significant potential.

Application 4.1: Potassium-Competitive Acid Blockers (P-CABs) for Acid-Related Disorders

Background: The pyridin-3-ylsulfonyl moiety is a cornerstone of the FDA-approved drug Vonoprazan (TAK-438) , a potent P-CAB for treating gastroesophageal reflux disease (GERD) and other acid-related disorders.[11][12] P-CABs represent a major advancement over traditional proton pump inhibitors (PPIs). They inhibit the gastric H⁺,K⁺-ATPase (proton pump) by reversibly competing with potassium ions, leading to a rapid, potent, and sustained suppression of gastric acid.[3][13][14] Unlike PPIs, their action is independent of the proton pump's activation state, allowing for more consistent efficacy.[13][15] The pyridin-3-ylsulfonyl group in Vonoprazan is critical for its binding to the proton pump.[11]

Research Directive: The this compound scaffold can serve as a foundational structure for designing novel P-CABs. Researchers can explore modifications on both the pyridine and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 P-CAB Mechanism of Action ParietalCell Gastric Parietal Cell ProtonPump H+,K+-ATPase (Proton Pump) Lumen Gastric Lumen (Acidic) ProtonPump->Lumen H+ Lumen->ProtonPump K+ PCAB P-CAB (e.g., Vonoprazan) PCAB->ProtonPump Reversible K+ Competitive Binding

Fig 2. P-CABs reversibly inhibit the proton pump.
Protocol 4.1.1: In Vitro H⁺,K⁺-ATPase Inhibition Assay

This protocol provides a method to screen for P-CAB activity by measuring the inhibition of isolated gastric H⁺,K⁺-ATPase.

Materials:

  • Lyophilized porcine or rabbit gastric H⁺,K⁺-ATPase vesicles

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)

  • ATP (Adenosine triphosphate)

  • Valinomycin (K⁺ ionophore)

  • Test compounds (dissolved in DMSO)

  • Malachite Green Phosphate Assay Kit or similar for detecting inorganic phosphate (Pi)

Procedure:

  • Enzyme Preparation: Reconstitute the lyophilized H⁺,K⁺-ATPase vesicles in the assay buffer on ice.

  • Compound Incubation: In a 96-well plate, add 5 µL of test compound dilutions (in DMSO) to wells. Include a positive control (e.g., Vonoprazan) and a negative control (DMSO vehicle).

  • Add 85 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37 °C. This step allows the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of ATP solution. The final concentration of ATP should be in the low millimolar range (e.g., 1-3 mM).

  • Incubate the plate at 37 °C for 20-30 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, producing a colorimetric signal.

  • Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality: The assay directly measures the catalytic function of the proton pump (ATP hydrolysis). A reduction in the amount of Pi generated indicates that the test compound is inhibiting the enzyme's activity. Valinomycin is often included to ensure a steady supply of K⁺ into the vesicles, making the assay truly potassium-competitive.

Application 4.2: Epigenetic Regulation via LSD1 Inhibition

Background: Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4). Overexpression of LSD1 is implicated in various cancers, making it a promising therapeutic target.[4][10] Structurally related compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent and selective LSD1 inhibitors, with Kᵢ values in the nanomolar range.[4][10] This suggests that the broader 3-(piperidinyl-sulfonyl)pyridine scaffold could be a viable starting point for developing novel epigenetic modulators for oncology.

Research Directive: Synthesize a library of this compound derivatives and screen them for LSD1 inhibitory activity. Modifications can be systematically introduced to explore the structure-activity relationship (SAR) for this target.

Protocol 4.2.1: LSD1 Inhibitor Screening Assay (Peroxidase-Coupled)

This is a common, continuous, fluorescence-based assay for high-throughput screening of LSD1 inhibitors.[16]

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., a di-methylated H3K4 peptide)

  • Horseradish Peroxidase (HRP)

  • Fluorescent HRP substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Assay Buffer (e.g., HEPES, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Tranylcypromine)

Procedure:

  • In a black 96-well plate, add test compounds at various concentrations. Include positive and negative controls.

  • Add a solution containing the LSD1 enzyme, HRP, and the fluorescent substrate to each well.

  • Pre-incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the LSD1 peptide substrate.

  • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 530/590 nm) in kinetic mode for 30-60 minutes.

  • Data Analysis: The rate of increase in fluorescence is proportional to LSD1 activity. Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Causality: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. HRP uses this H₂O₂ to oxidize the ADHP substrate, generating a highly fluorescent product (resorufin). An inhibitor of LSD1 will reduce the rate of H₂O₂ production, leading to a slower increase in fluorescence.

G cluster_1 LSD1 Inhibitor Screening Workflow Lib Compound Library (3-piperidinylsulfonyl-pyridine derivs.) Assay LSD1 Peroxidase-Coupled Assay Lib->Assay Primary Screen Data Calculate % Inhibition Determine IC50 Assay->Data Fluorescence Reading Hit Identify Hit Compounds Data->Hit Potency Analysis

Fig 3. High-throughput screening funnel for LSD1 inhibitors.
Application 4.3: Carbonic Anhydrase Inhibition

Background: Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Pyridine-3-sulfonamides are a known class of CA inhibitors.[17] The unsubstituted sulfonamide group is a classic zinc-binding group, and the pyridine ring can form key interactions within the enzyme's active site.

Research Directive: The this compound scaffold, being a sulfonamide, is a prime candidate for exploration as a CA inhibitor. The piperidine moiety can be functionalized to target unique sub-pockets of different CA isoforms, potentially leading to the development of selective inhibitors.

Protocol 4.3.1: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay utilizes the esterase activity of CAs for a simple, colorimetric readout.[6]

Materials:

  • Recombinant human Carbonic Anhydrase (e.g., hCA II, IX, or XII)

  • CA Assay Buffer

  • CA Substrate (e.g., 4-Nitrophenyl acetate, p-NPA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

Procedure:

  • In a clear 96-well plate, add test compounds at various concentrations.

  • Add a solution of the CA enzyme to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the p-NPA substrate.

  • Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: The rate of increase in absorbance corresponds to the hydrolysis of p-NPA to the yellow-colored 4-nitrophenolate. Calculate the reaction rate for each well and determine the percent inhibition and IC₅₀ values for the test compounds.

Causality: CAs can hydrolyze esters like p-NPA. An inhibitor binding to the active site will block this activity, resulting in a lower rate of color development. This assay provides a robust and high-throughput method for primary screening.

Conclusion and Future Directions

The this compound scaffold is more than just a simple building block; it is a validated pharmacophore at the heart of modern therapeutics like Vonoprazan. Its synthetic tractability and the proven biological relevance of its constituent parts make it an exceptionally attractive starting point for new drug discovery campaigns. The application notes and protocols provided herein offer a roadmap for researchers to explore its potential in diverse therapeutic areas, from gastroenterology to oncology and beyond. Future work should focus on building diverse chemical libraries around this core, exploring novel substitutions on both the piperidine and pyridine rings to unlock new biological activities and develop next-generation selective therapeutics.

References

Application Notes and Protocols: The 3-(Piperidin-1-ylsulfonyl)pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs is a cornerstone of rational drug design. The 3-(Piperidin-1-ylsulfonyl)pyridine scaffold represents a compelling example of such a design, merging three key pharmacophoric elements: a pyridine ring, a piperidine ring, and a sulfonamide linker. The pyridine nucleus, a bioisostere of a benzene ring, is a common feature in FDA-approved drugs, enhancing pharmacokinetic properties and providing a key vector for hydrogen bonding interactions with biological targets.[1][2][3] Similarly, the piperidine ring is a highly privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can improve metabolic stability, membrane permeability, and binding affinity.[4] The sulfonamide group, a well-established pharmacophore, is known for its ability to act as a hydrogen bond donor and acceptor, often playing a critical role in the inhibition of various enzymes.[5]

This technical guide provides an in-depth exploration of the this compound core and its derivatives in drug discovery. We will delve into its application in targeting key enzymes implicated in oncology and discuss detailed protocols for its synthesis and biological evaluation.

Core Applications in Drug Discovery: Targeting Key Pathological Pathways

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The inherent structural features of this scaffold allow for versatile modifications, enabling the fine-tuning of potency and selectivity against specific biological targets.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many cancers, making PI3K isoforms attractive targets for therapeutic intervention. Specifically, the PI3Kδ isoform is primarily expressed in hematopoietic cells, and its inhibition is a validated strategy for treating certain B-cell malignancies.

Derivatives incorporating the piperidine and pyridine moieties have been identified as potent and selective PI3Kδ inhibitors.[6][7] For instance, 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives have shown exceptional potency, with IC50 values as low as 0.7 nM for PI3Kδ.[7] These compounds effectively suppress the phosphorylation of Akt, a downstream effector in the pathway, leading to potent anti-proliferative activity in cancer cell lines.[7]

Diagram: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 3-(Piperidin-1-ylsulfonyl) -pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of PI3K by a derivative of the scaffold.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4).[8][9] Overexpression of LSD1 has been linked to the development and progression of various cancers, making it a promising epigenetic target.

Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have been developed as potent and selective LSD1 inhibitors, with Ki values as low as 29 nM.[8][9] These inhibitors act competitively with the H3K4 substrate, leading to an increase in cellular H3K4 methylation and the inhibition of proliferation in leukemia and solid tumor cells.[8]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of the core scaffold via sulfonamide bond formation.

Rationale: The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides. Pyridine-3-sulfonyl chloride is a key intermediate in this process.[1]

Materials:

  • Pyridine-3-sulfonyl chloride hydrochloride

  • Piperidine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of pyridine-3-sulfonyl chloride hydrochloride (1.1 eq) in anhydrous DCM dropwise to the stirred piperidine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: Pyridine-3-sulfonyl chloride + Piperidine Reaction Reaction: DCM, TEA, 0°C to RT Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product End Product: This compound Purification->Product

Caption: General workflow for the synthesis of the scaffold.

Protocol 2: In Vitro PI3Kδ Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of test compounds against the PI3Kδ enzyme.

Rationale: This assay measures the ability of a compound to inhibit the kinase activity of PI3Kδ, which phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 substrate

  • ATP

  • PI3Kδ assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of PI3Kδ enzyme and PIP2 substrate in the assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Example Target IC50 (nM) Reference
Compound A5PI3Kδ1.3[7]
Compound A8PI3Kδ0.7[7]
Idelalisib (Control)PI3Kδ1.2[7]
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.

Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay in the discovery of new antibacterial agents.[10]

Materials:

  • Test compounds dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Linezolid)[10]

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Compound Example Bacterial Strain MIC (μg/mL) Reference
Compound 21dS. pneumoniaeSimilar to Linezolid[10]
Compound 21fGram-positive bacteriaSimilar to Linezolid[10]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform in drug discovery. Its derivatives have demonstrated potent activity against key targets in oncology and infectious diseases. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on expanding the diversity of substituents on both the piperidine and pyridine rings to explore new biological targets and to develop next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes & Protocols: High-Purity Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The synthesis of these vital compounds often yields crude mixtures containing unreacted starting materials, byproducts, and residual reagents that can compromise the efficacy, safety, and reliability of the final product.[1] Therefore, robust and efficient purification is a critical and non-negotiable step in the workflow. These application notes provide a comprehensive guide with detailed protocols for the most common and effective techniques used to purify piperidine reaction products, including recrystallization, column chromatography, acid-base extraction, and distillation. The guide emphasizes the rationale behind methodological choices, enabling researchers, scientists, and drug development professionals to design and execute optimal purification strategies tailored to their specific target molecules.

The Strategic Importance of Purification

The biological activity and physical properties of a piperidine derivative are dictated by its precise chemical structure. The presence of impurities can lead to erroneous results in biological assays, introduce toxicity, or hinder downstream chemical transformations. A thorough understanding of the potential impurities is the first step in developing a successful purification strategy.

Common Impurities in Piperidine Syntheses:

  • Unreacted Starting Materials: Residual precursors, such as pyridine after a hydrogenation reaction, are common.[1]

  • Byproducts: Side reactions can generate structurally similar molecules that are challenging to separate. For instance, the reduction of pyridine can sometimes produce 4,4'-bipyridine.[1]

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction can co-elute or co-precipitate with the desired product.[1]

  • Oxidation Products: The piperidine ring can be susceptible to oxidation, often leading to discoloration (e.g., a yellow or brown tint).[1]

  • Solvents & Water: Residual solvents from the reaction or aqueous workups are frequent contaminants that can affect crystal formation and reaction stoichiometry.[1] Piperidine itself can form an azeotrope with water, complicating its removal by simple distillation.[4]

Decision Framework for Selecting a Purification Protocol

The choice of purification method is not arbitrary; it is dictated by the physicochemical properties of the target compound and the nature of the impurities. The following decision tree provides a logical framework for selecting the most appropriate technique.

Purification_Decision_Tree cluster_checks start Crude Piperidine Derivative is_solid Is the target compound a solid at RT? start->is_solid is_liquid Is the target compound a liquid at RT? start->is_liquid extraction Acid-Base Extraction start->extraction  Is the piperidine basic? (Applicable to both solids and liquids as a primary or supplementary step)   is_solid->is_liquid recrystallization Recrystallization is_solid->recrystallization  Yes column Column Chromatography is_solid->column  No (or if recrystallization fails) is_liquid->column  No (thermally unstable or azeotrope issues) distillation Distillation is_liquid->distillation  Yes solid_impurities Are impurities soluble in recrystallization solvent? recrystallization->solid_impurities polarity_diff Sufficient polarity difference from impurities? column->polarity_diff basic_nature Need to separate from neutral/acidic impurities? extraction->basic_nature thermal_stability Is the compound thermally stable? Different boiling point from impurities? distillation->thermal_stability

Caption: Logical workflow for selecting a primary purification method.

Core Purification Protocols

Recrystallization: For Crystalline Solids

Principle: This technique exploits the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out while the impurities, present in lower concentrations, remain dissolved.[5]

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Place 10-20 mg of the crude derivative into several test tubes. Add potential solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature to assess solubility. A suitable solvent dissolves the compound poorly in the cold but completely upon heating.[1][5]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the compound completely. Using excess solvent will drastically reduce the final yield.[5]

  • Decolorization (Optional): If the solution is colored due to minor, highly-colored impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the flask prevents solvent evaporation and contamination.[1]

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization This method is employed when a suitable single solvent cannot be found.

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is poorly soluble.[1][5]

  • Procedure: Dissolve the crude product in a minimum amount of the "good" solvent. While stirring, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[5]

  • Crystallization: If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly, as described in Protocol 1. The crystals will form as the solvent-to-anti-solvent ratio favors lower solubility.

  • Isolation: Isolate, wash, and dry the crystals as outlined above.

Solvent Polarity Guide for Recrystallization
Polar Protic Water, Methanol, Ethanol, Isopropanol
Polar Aprotic Acetonitrile, Acetone, Ethyl Acetate
Non-Polar Hexanes, Toluene, Dichloromethane

Caption: General solvent classes to test for recrystallization. The ideal solvent's polarity often mirrors that of the solute.

Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[1] Polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while non-polar compounds travel down the column faster. For basic compounds like piperidines, peak tailing can be a significant issue due to strong interactions with acidic silanol groups on the silica surface.[6]

Causality Behind Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase is crucial.[6] These additives competitively bind to the acidic sites on the stationary phase, preventing the basic piperidine nitrogen from interacting strongly, which results in sharper, more symmetrical peaks and improved separation.[6]

Column_Chromatography_Workflow start 1. TLC Analysis & Eluent Selection (Target Rf ~0.3) pack 2. Pack Column (Slurry pack with silica gel and initial eluent) start->pack load 3. Load Sample (Dissolve in min. solvent, apply to column) pack->load elute 4. Elute & Collect Fractions (Apply positive pressure, collect fractions) load->elute analyze 5. Analyze Fractions (via TLC) elute->analyze combine 6. Combine & Concentrate (Combine pure fractions, remove solvent) analyze->combine

Caption: General workflow for purification by flash column chromatography.

Protocol 3: Flash Column Chromatography of a Basic Piperidine Derivative

  • TLC Analysis and Eluent Selection: Dissolve a small amount of crude product in a solvent like dichloromethane (DCM). Spot it on a TLC plate and develop it in various solvent systems (e.g., mixtures of a non-polar solvent like hexanes or DCM with a polar solvent like ethyl acetate or methanol).[1] For basic piperidines, add 0.5-1% triethylamine (TEA) to the eluent. An optimal system should give the target compound a Retention Factor (Rf) of ~0.3.[1]

  • Column Packing: Prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar eluent. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Apply the solution carefully to the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle, steady pressure. Collect the eluting solvent in a series of fractions (e.g., in test tubes). The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly-bound compounds.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Develop and visualize the plate (e.g., with a UV lamp or a potassium permanganate stain) to identify which fractions contain the pure product.

  • Concentration: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidine derivative.[1]

Acid-Base Liquid-Liquid Extraction

Principle: This powerful workup and purification technique separates basic compounds from neutral or acidic impurities by leveraging their different solubilities in aqueous and organic layers at different pH values. The basic nitrogen atom of the piperidine ring can be protonated by an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base deprotonates the ammonium salt, regenerating the neutral, organic-soluble piperidine, which can then be re-extracted into a fresh organic layer.[1][7][8]

Acid_Base_Extraction cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basification & Re-extraction start Crude Mixture in Organic Solvent (e.g., DCM) Contains: Piperidine (B), Neutral Impurity (N) wash_acid Wash with aq. HCl start->wash_acid organic1 Organic Layer: Neutral Impurity (N) wash_acid->organic1 Separate aqueous1 Aqueous Layer: Piperidinium Salt (BH+Cl-) wash_acid->aqueous1 Separate add_base To Aqueous Layer: Add aq. NaOH until pH > 10 aqueous1->add_base extract_org Extract with fresh Organic Solvent (DCM) add_base->extract_org organic2 Final Organic Layer: Pure Piperidine (B) extract_org->organic2 Separate aqueous2 Final Aqueous Layer: Salts (NaCl) extract_org->aqueous2 Separate

Caption: Workflow of acid-base extraction for purifying a basic piperidine derivative.

Protocol 4: General Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) and transfer it to a separatory funnel.[1]

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[1]

  • Separation: Allow the layers to separate. The basic piperidine product is now protonated and resides in the upper or lower aqueous layer (depending on the organic solvent's density). Drain and collect the aqueous layer. The organic layer containing neutral impurities can be discarded or processed further if it contains other compounds of interest. Repeat the acidic wash on the organic layer to ensure complete extraction of the basic product.

  • Basification: Combine the acidic aqueous extracts in a flask and cool them in an ice bath. Slowly add a concentrated base (e.g., 10M NaOH solution) with stirring until the pH is strongly basic (pH > 10, check with pH paper).[1]

  • Re-extraction: Return the basic aqueous solution to a separatory funnel. Extract the now deprotonated (neutral) piperidine product back into a fresh portion of organic solvent (e.g., dichloromethane) by shaking vigorously.[1]

  • Drying and Concentration: Drain the organic layer into a flask. Repeat the extraction on the aqueous layer 2-3 times, combining all organic extracts. Dry the combined organic layers over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Specialized Protocols

Protocol 5: Purification of Piperidine from Pyridine via Carbonate Salt Formation Principle: This method is particularly effective for removing the common precursor impurity, pyridine. Piperidine is a significantly stronger base (pKa ≈ 11.1) than pyridine (pKa ≈ 5.2).[] It will readily react with weak acids like carbonic acid (formed from CO₂ and trace water) to form a solid salt, while the much weaker base, pyridine, remains in solution.[4][10]

  • Salt Formation: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent (e.g., diethyl ether or toluene).[1][4] Bubble carbon dioxide (CO₂) gas through the solution. Piperidine selectively reacts to form solid piperidine carbonate, which precipitates out.[1][10]

  • Filtration: Cool the mixture to ensure complete precipitation of the salt. Collect the solid piperidine carbonate by filtration. The pyridine impurity remains in the filtrate.[1][10]

  • Liberation of Free Piperidine: Suspend the filtered carbonate salt in water. Add a strong base, such as aqueous sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[1][10]

  • Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[1][10]

Protocol 6: Chiral Resolution via Diastereomeric Salt Crystallization Principle: To separate a racemic mixture of a chiral piperidine derivative, it can be reacted with a single enantiomer of a chiral acid (a resolving agent, e.g., N-acetyl-L-leucine or d-10-camphorsulfonic acid).[11][12] This reaction forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows one of them to be selectively crystallized and separated by filtration. The pure enantiomer is then recovered by treating the isolated salt with a base.

  • Salt Formation: Dissolve the racemic piperidine derivative (e.g., a mixture of R and S isomers of 2-piperidin-2-yl-ethanol) in a suitable solvent like methanol or ethanol.[11][12]

  • Add Resolving Agent: Add a solution of the chiral resolving agent (e.g., N-acetyl-L-leucine) in a solvent like tetrahydrofuran (THF).[11][12]

  • Crystallization: Heat the combined solution gently (e.g., 50-55 °C) to ensure complete dissolution, then cool it slowly to a lower temperature (e.g., 15 °C) to induce precipitation of one of the diastereomeric salts.[11][12]

  • Isolation: Isolate the precipitated salt by vacuum filtration. The enantiomeric purity (ee%) of the salt should be checked by an appropriate analytical method (e.g., chiral HPLC).

  • Recrystallization (Optional): To improve purity, the isolated salt can be recrystallized from a suitable solvent system (e.g., a mixture of acetonitrile and methanol).[11]

  • Liberation of Free Base: Convert the purified salt back to the free base by dissolving it in an aqueous base (e.g., 3N NaOH) and extracting the pure enantiomer into an organic solvent.[11][12]

Conclusion

The purification of piperidine derivatives is a critical step that ensures the quality, reliability, and safety of these important chemical entities. The selection of a purification technique must be a deliberate process based on the specific properties of the target molecule and its associated impurities. By understanding the principles behind recrystallization, chromatography, and extraction, and by methodically applying the protocols detailed in these notes, researchers can confidently and efficiently obtain high-purity materials for their downstream applications in research and development.

References

Strategic Synthesis of 3-(Piperidin-1-ylsulfonyl)pyridine Derivatives: From Core Intermediates to Advanced Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: The 3-(piperidin-1-ylsulfonyl)pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for various therapeutic agents.[1][2] Its presence is critical in molecules designed for applications ranging from anti-secretory agents to potential NMDA receptor antagonists.[1][3] This guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds, beginning with the synthesis of the crucial intermediate, pyridine-3-sulfonyl chloride, and culminating in the formation of the target sulfonamide and its subsequent derivatization through modern cross-coupling techniques. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure success, reproducibility, and scalability.

Introduction: The Significance of the Pyridine-Sulfonyl Piperidine Moiety

The pyridine ring is a fundamental nitrogen-containing heterocycle found in numerous FDA-approved drugs and biologically active compounds.[2][4] When functionalized with a sulfonyl group, it becomes a versatile synthetic handle. The sulfonamide linkage (-SO₂-N-) is a classic pharmacophore, renowned for its stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[5] The combination of these features in the this compound core creates a molecule with desirable physicochemical properties and a three-dimensional architecture suitable for potent and selective biological activity. A notable example of its application is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders.[1]

This document outlines two primary synthetic stages:

  • Formation of the Key Electrophile: The synthesis of pyridine-3-sulfonyl chloride, the activated precursor.

  • Nucleophilic Addition and Derivatization: The coupling of the sulfonyl chloride with piperidine and subsequent functionalization of the pyridine core via palladium-catalyzed cross-coupling.

Part 1: Synthesis of the Key Intermediate: Pyridine-3-sulfonyl Chloride

The most common and scalable route to pyridine-3-sulfonyl chloride begins with 3-aminopyridine.[6] The strategy involves a two-step, one-pot process: diazotization of the amino group followed by a copper-catalyzed sulfonyl chlorination. This approach avoids harsh reagents like phosphorus pentachloride and provides high yields.[7][8]

Reaction Workflow: From 3-Aminopyridine to Pyridine-3-sulfonyl Chloride

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chlorination A 3-Aminopyridine B Pyridine-3-diazonium salt A->B  NaNO₂, HCl (aq)  0-5 °C C Pyridine-3-sulfonyl Chloride (Target Intermediate) B->C  SO₂ or SOCl₂,  CuCl (catalyst)  0-5 °C G A Pyridine-3-sulfonyl Chloride C This compound A->C Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature B Piperidine B->C G A Halogenated Pyridine Core (e.g., 5-Bromo-3-(piperidin-1-ylsulfonyl)pyridine) E Functionalized Derivative A->E Solvent (e.g., Dioxane/H₂O) Heat (85-95 °C) B Arylboronic Acid or Ester B->E Solvent (e.g., Dioxane/H₂O) Heat (85-95 °C) C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E Solvent (e.g., Dioxane/H₂O) Heat (85-95 °C) D Base (e.g., K₃PO₄, Na₂CO₃) D->E Solvent (e.g., Dioxane/H₂O) Heat (85-95 °C)

References

Troubleshooting & Optimization

Technical Support Center: 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Piperidin-1-ylsulfonyl)pyridine. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As specific, experimentally-derived solubility data for this molecule is not widely published, this guide provides a framework of foundational principles and actionable protocols to systematically characterize and overcome solubility issues in your experimental systems.

Frequently Asked Questions (FAQs) - Troubleshooting Guide

This section addresses the most common issues encountered in the laboratory when working with challenging compounds like this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first and most critical step?

A1: The immediate goal is to prepare a high-concentration stock solution in a suitable organic solvent. Direct dissolution of a hydrophobic compound in an aqueous medium is often futile. Dimethyl sulfoxide (DMSO) is the most common starting point for a stock solution due to its powerful solubilizing properties for a wide range of organic molecules.[1]

  • Causality: DMSO is a polar aprotic solvent that can disrupt the crystal lattice energy of a solid compound and form favorable interactions, leading to dissolution. However, the compound's preference for DMSO over an aqueous environment is precisely why it often precipitates upon dilution.[2][3] The key is to use the DMSO stock as a vehicle for introducing the compound into the aqueous phase at a final concentration that remains below its aqueous solubility limit.

Q2: My compound precipitated from the aqueous buffer after I diluted it from a DMSO stock. What's happening and how do I fix it?

A2: This is the most frequent problem and it highlights the difference between two key concepts: kinetic and thermodynamic solubility.[4][5]

  • Kinetic Solubility: This is the concentration of a compound when it first precipitates from a solution that was rapidly prepared, typically by diluting a DMSO stock into an aqueous buffer.[6] This method often creates a temporary, supersaturated state.[4]

  • Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of the compound in a solvent after it has reached equilibrium with an excess of the solid material.[4] This value is always less than or equal to the kinetic solubility.

Your observation of precipitation indicates that the final concentration of your compound in the buffer exceeds its thermodynamic solubility limit. The initial clear solution was likely a supersaturated state that was not stable.[4]

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Determine if your assay is sensitive enough to work at a lower, more soluble concentration of the compound.

  • Decrease the Percentage of DMSO in the Final Solution: While counterintuitive, sometimes a lower starting stock concentration (e.g., 10 mM instead of 50 mM in DMSO) which allows for a larger volume to be added to the buffer can prevent localized concentration effects that seed precipitation. However, always be mindful of the final DMSO concentration's effect on your assay. Most cell-based assays can tolerate up to 0.5% DMSO, but this must be validated.[2]

  • Employ pH Modification: Analyze the structure of this compound. It contains a pyridine ring, which is a basic moiety (predicted pKa ≈ 3.07).[7] This means the compound's solubility will be highly dependent on pH.[8][9] In acidic conditions (pH < pKa), the pyridine nitrogen will be protonated, forming a more polar, and thus more water-soluble, cation.[10][11] Therefore, lowering the pH of your aqueous buffer may dramatically increase solubility.

  • Use Co-solvents: Adding a certain percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[12][13] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[14][15] They work by reducing the overall polarity of the solvent system.[14]

  • Consider Excipients: For more advanced formulation, excipients like cyclodextrins can be used. These molecules have a hydrophobic interior and a hydrophilic exterior, and they can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing their solubility.[16][17]

Q3: How do I systematically determine the solubility of my compound?

A3: You should experimentally measure both the kinetic and thermodynamic solubility to fully understand your compound's behavior. The "gold standard" for thermodynamic solubility is the shake-flask method.[18]

  • For early-stage screening , a kinetic solubility assay is often sufficient due to its high-throughput nature.[6][19]

  • For lead optimization and formulation development , determining the thermodynamic solubility is crucial for predicting in vivo behavior.[5]

Detailed protocols for both methods are provided in the next section.

Q4: Which organic solvent is best for my stock solution?

A4: The choice of solvent is critical and depends on both solubilizing power and compatibility with your downstream experiments.

SolventDielectric ConstantProperties & Considerations
DMSO 47.2Pros: Excellent solubilizing power for most drug-like molecules. Cons: Can be toxic to some cell lines at >0.5%, can interfere with some assays, is hygroscopic (absorbs water), and can cause compounds to precipitate during freeze-thaw cycles.[2][3]
DMF 36.7Pros: Good solubilizing power, similar to DMSO. Cons: Higher toxicity than DMSO.
Ethanol 24.6Pros: Less toxic than DMSO/DMF, volatile. Cons: Less powerful solubilizer for very hydrophobic compounds.
Methanol 32.6Pros: Good solvent for many organic compounds. Cons: Can be toxic and volatile.

As a Senior Application Scientist, my recommendation is to always start with anhydrous, high-purity DMSO. If assay interference or toxicity is observed, explore ethanol as an alternative.

Experimental Protocols & Methodologies

These protocols provide a validated system for characterizing and improving the solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[4][18]

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6] Some modified methods use gentle heating initially to accelerate dissolution, followed by cooling and seeding to promote equilibrium.[20]

  • Separation: After equilibration, remove the vial and let it stand to allow undissolved solid to settle. Carefully remove the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer (potentially with a small amount of organic solvent to ensure solubility of the standards).

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

Protocol 2: Kinetic Solubility Assessment via Turbidimetry

This high-throughput method is ideal for early-stage discovery.[21]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[22]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Transfer to Buffer: In a separate 96-well clear-bottom plate, add your aqueous buffer. Transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding wells of the buffer plate (e.g., 2 µL of DMSO stock into 198 µL of buffer). This rapid addition induces precipitation if the solubility limit is exceeded.[6]

  • Incubation & Measurement: Shake the plate for a set period (e.g., 2 hours) at room temperature.[22] Measure the turbidity (light scattering) of each well using a plate nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background, indicating the formation of a precipitate.

Protocol 3: Determining the pH-Solubility Profile

Given the basic pyridine moiety, this protocol is essential.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).

  • Solubility Measurement: Perform the Thermodynamic Shake-Flask method (Protocol 1) in each of the prepared buffers.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH.

  • Interpretation: For this compound, you should observe a significant increase in solubility at lower pH values (below its pKa), where the molecule becomes protonated and more polar.[11][23] This data is invaluable for selecting appropriate buffer conditions for your experiments.

Visualized Workflows and Data

Troubleshooting Precipitation

The following flowchart provides a logical decision-making process when you observe precipitation after diluting a DMSO stock solution into an aqueous buffer.

G start Compound Precipitates from Aqueous Buffer check_assay Is assay sensitive enough for lower [C]? start->check_assay lower_conc SUCCESS: Lower final concentration and re-run experiment. check_assay->lower_conc Yes check_ph Is solubility pH-dependent? (Check structure for ionizable groups) check_assay->check_ph No ph_protocol Perform pH-Solubility Profile (Protocol 3) check_ph->ph_protocol Yes/Likely check_cosolvent Can assay tolerate organic co-solvents? check_ph->check_cosolvent No/Unsure adjust_ph SUCCESS: Adjust buffer pH to a range of higher solubility. ph_protocol->adjust_ph add_cosolvent Add co-solvent (e.g., 1-5% EtOH) to aqueous buffer and re-test. check_cosolvent->add_cosolvent Yes consider_excipients ADVANCED: Consider formulation with excipients like cyclodextrins. check_cosolvent->consider_excipients No success_cosolvent SUCCESS: Compound is soluble. add_cosolvent->success_cosolvent

Caption: Troubleshooting flowchart for compound precipitation.

Example Data Table: pH-Solubility Profile

Use a table like the one below to log and interpret your results from Protocol 3.

Buffer pHMeasured Solubility (µg/mL)Log SolubilityObservations
2.015503.19Fully dissolved, clear solution
4.08752.94Fully dissolved, clear solution
6.01202.08Slight haze observed before filtration
7.4151.18Significant solid precipitate
9.0< 5< 0.7Heavy precipitate

References

Technical Support Center: Optimizing the Synthesis of 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 3-(Piperidin-1-ylsulfonyl)pyridine synthesis. By combining established protocols with troubleshooting insights, this document serves as a practical resource for navigating the complexities of this sulfonamide formation.

Section 1: Foundational Knowledge & Synthesis Overview

The synthesis of this compound is a nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and piperidine. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1] While straightforward in principle, the efficiency of this reaction is highly dependent on the quality of the reagents and the precise control of reaction conditions.

The primary challenge stems from the reactivity and stability of the key electrophile, pyridine-3-sulfonyl chloride, which is highly susceptible to hydrolysis.[2]

1.1. Core Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine (TEA) or pyridine, is crucial for scavenging the proton from the piperidinium intermediate and neutralizing the generated HCl, driving the reaction to completion.

Sulfonamide Formation Mechanism R1_SO2Cl Pyridine-3-sulfonyl Chloride Intermediate Tetrahedral Intermediate R1_SO2Cl->Intermediate Nucleophilic Attack R2_NH Piperidine R2_NH->Intermediate Base Base (e.g., TEA) Base->Intermediate Proton Abstraction Product This compound Intermediate->Product Chloride Elimination Byproduct [Base-H]+Cl-

Caption: Mechanism of Sulfonamide Formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method involves the reaction of pyridine-3-sulfonyl chloride with piperidine in the presence of a base like triethylamine or pyridine.[1][3] The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.[3][4]

Q2: What are the primary factors that critically impact the final yield?

Several factors can significantly influence the yield:

  • Purity and Stability of Pyridine-3-sulfonyl Chloride: This is the most critical factor. This reagent is highly sensitive to moisture and can readily hydrolyze to the unreactive pyridine-3-sulfonic acid.[2][5] Using a fresh or properly stored batch is essential.

  • Anhydrous Reaction Conditions: The presence of water in the solvent, reagents, or glassware will lead to the hydrolysis of the sulfonyl chloride, directly reducing the yield.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

  • Choice and Purity of Base: The base must be non-nucleophilic and strong enough to neutralize the generated HCl without participating in side reactions. Ensure the base is also anhydrous.[5]

  • Temperature Control: The reaction is often exothermic. Adding the sulfonyl chloride dropwise at a low temperature (e.g., 0 °C) helps control the reaction rate and minimize the formation of byproducts.[3][5]

Q3: How should I prepare and handle Pyridine-3-sulfonyl chloride?

Pyridine-3-sulfonyl chloride can be synthesized from various starting materials, including pyridine-3-sulfonic acid with reagents like phosphorus pentachloride[6][7] or from 3-aminopyridine via a diazonium salt intermediate.[8][9] Due to its instability, it is often prepared and used immediately or stored under strictly anhydrous and inert conditions.[10][11] If purchased commercially, use it immediately upon opening and store any remaining material in a desiccator under an inert atmosphere.

Q4: What are the likely side products, and how can they be identified?

The most common side product is pyridine-3-sulfonic acid , formed from the hydrolysis of the sulfonyl chloride.[3] This can be easily detected using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfonic acid is significantly more polar than the starting sulfonyl chloride and the final sulfonamide product. On a TLC plate, it will appear as a spot with a much lower Rf value that may streak.

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Caption: Troubleshooting workflow for low yield synthesis.

Problem: Low to No Product Formation
  • Question: My reaction shows very little or no formation of the desired product on TLC/LC-MS. What is the likely cause?

  • Answer: This issue almost always points to the degradation of the pyridine-3-sulfonyl chloride.[2][5]

    • Causality: Sulfonyl chlorides are highly electrophilic and react readily with atmospheric moisture to form the corresponding sulfonic acid.[3] This sulfonic acid is unreactive towards amines under these conditions, halting the synthesis.

    • Recommended Action:

      • Verify Reagent Quality: If possible, analyze your pyridine-3-sulfonyl chloride via ¹H NMR to check for impurities, particularly the corresponding sulfonic acid.

      • Use Fresh Reagent: Always use a freshly opened bottle of the sulfonyl chloride or a freshly prepared batch.

      • Ensure Anhydrous Conditions: Confirm that all solvents were passed through a drying system, glassware was oven-dried, and the reaction was run under an inert atmosphere of nitrogen or argon.[2]

Problem: A Highly Polar Byproduct Dominates the Reaction Mixture
  • Question: My TLC shows a large spot at the baseline, and my yield of the desired product is low. What is this byproduct?

  • Answer: The polar byproduct is almost certainly pyridine-3-sulfonic acid, resulting from the hydrolysis of your starting material.[3]

    • Causality: This indicates the presence of water in your reaction system. Water can be introduced from wet solvents, insufficiently dried glassware, or exposure to humid air.

    • Recommended Action:

      • Solvent and Reagent Check: Use freshly distilled or commercially available anhydrous solvents. Ensure your piperidine and base (e.g., triethylamine) are also dry.

      • Procedural Refinement: Oven-dry all glassware immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

Problem: The Reaction is Sluggish or Incomplete
  • Question: The reaction has been running for several hours, but a significant amount of starting material remains. What can I do?

  • Answer: A sluggish reaction can be due to several factors related to reaction conditions.

    • Causality & Solutions:

      • Insufficient Base: The reaction generates HCl, which can protonate the piperidine, rendering it non-nucleophilic. Ensure you are using at least a slight excess of base (e.g., 1.1-1.5 equivalents) to neutralize all generated acid.[2][3]

      • Low Temperature: While starting at 0 °C is recommended to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[2] Monitor the reaction by TLC to determine the optimal temperature and time.

      • Poor Solubility: If your reactants are not fully dissolved, the reaction rate will be slow. Ensure the chosen solvent can dissolve all components at the reaction temperature.

Troubleshooting Summary
Observed Problem Most Likely Cause Primary Recommended Solution
Low to No ProductDegraded Pyridine-3-sulfonyl chlorideUse a fresh bottle or freshly prepared reagent.[2][5]
Dominant Polar ByproductWater in the reaction mixtureEnsure strictly anhydrous conditions (solvents, glassware, atmosphere).[3]
Incomplete ReactionInsufficient base or suboptimal temperatureUse a slight excess of base (1.1-1.5 eq) and allow the reaction to warm to room temperature after initial cooling.[2][3]
Difficult PurificationImpure starting materialsVerify the purity of both piperidine and pyridine-3-sulfonyl chloride before starting.
Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

4.1. Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize yield by rigorously controlling reaction parameters.

Materials:

  • Pyridine-3-sulfonyl chloride (1.0 eq)

  • Piperidine (1.05 eq)

  • Triethylamine (TEA), anhydrous (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine (1.05 eq) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add anhydrous triethylamine (1.5 eq) to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate, dry flask, dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold piperidine solution over 15-30 minutes using a syringe or dropping funnel.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.[3] Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the sulfonyl chloride spot is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

References

Technical Support Center: Stability of 3-(Piperidin-1-ylsulfonyl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Piperidin-1-ylsulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction: Understanding the Stability of this compound

This compound is a molecule of interest in various research and development applications. Its structure, featuring a pyridine ring, a sulfonamide linkage, and a piperidine moiety, presents a unique set of stability considerations. The sulfonamide group, in particular, can be susceptible to hydrolysis, while the pyridine ring may be sensitive to photodegradation. A thorough understanding of these potential degradation pathways is critical for obtaining reliable and reproducible experimental results.

This guide will walk you through the key factors influencing the stability of this compound in solution and provide actionable protocols to mitigate degradation.

Troubleshooting Guide: Addressing Common Stability Issues

Encountering unexpected degradation or variability in your results can be a significant setback. This section is designed to help you diagnose and resolve common stability-related problems.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.

  • Inconsistent results between freshly prepared and stored solutions.

  • A noticeable drop in biological activity or other measured responses.

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonamide Bond: The S-N bond in the sulfonamide group is a primary site for hydrolytic cleavage, a common degradation pathway for sulfonamides. This reaction is often pH-dependent.

    • Solution: Conduct a pH stability profile. Prepare solutions of this compound in a range of buffers (e.g., pH 4, 7, and 9) and monitor the compound's concentration over time. Studies on other sulfonamides have shown that they are often more stable at neutral to slightly alkaline pH. Avoid strongly acidic or basic conditions unless required by the experimental design. If acidic or basic conditions are necessary, prepare solutions immediately before use and keep them at a low temperature.

  • Microbial Degradation: If solutions are not sterile, microbial growth can lead to enzymatic degradation of the compound.

    • Solution: Use sterile, high-purity water and solvents for all solutions. Filter-sterilize aqueous solutions using a 0.22 µm filter, especially for long-term storage. For extended studies, consider adding a bacteriostatic agent if it does not interfere with your assay.

Issue 2: Inconsistent Results and Appearance of Degradants in Organic Solvents

Symptoms:

  • Gradual decrease in the main peak area with a corresponding increase in impurity peaks in chromatographic analysis, even in non-aqueous solutions.

  • Discoloration of the solution over time.

Potential Causes & Solutions:

  • Solvent Reactivity: While less common than hydrolysis, some organic solvents or impurities within them (e.g., peroxides in aged ethers) can react with the compound. The choice of solvent can significantly impact stability.

    • Solution: Use high-purity, HPLC-grade solvents. Store solvents appropriately to prevent the formation of reactive species. When selecting a solvent, consider its polarity and potential for hydrogen bonding, which can influence reaction rates. Common storage solvents like DMSO and acetonitrile are generally suitable, but their purity should be verified.

  • Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV or even ambient light.

    • Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to direct light during experimental procedures. A photostability study, as part of forced degradation testing, can help quantify the compound's light sensitivity.

Issue 3: Variability Between Different Batches of the Compound

Symptoms:

  • Noticeable differences in the stability profile of solutions prepared from different lots of the solid compound.

  • Presence of different impurity profiles from the outset.

Potential Causes & Solutions:

  • Initial Purity and Presence of Impurities: The manufacturing process can result in varying levels of impurities that may catalyze degradation.

    • Solution: Always obtain a Certificate of Analysis (CoA) for each batch of the compound. Perform initial purity analysis (e.g., by HPLC-UV, LC-MS) on each new batch to establish a baseline. If significant differences are observed, it may be necessary to purify the compound before use.

  • Improper Storage of Solid Compound: Exposure of the solid material to moisture, heat, or light can lead to degradation before it is even dissolved.

    • Solution: Store the solid compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture uptake.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: For short-term storage (1-2 weeks), a stock solution in a high-purity solvent like DMSO or acetonitrile can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always use amber vials or wrap clear vials in foil.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of any degradants, which can help in elucidating degradation pathways.

Q4: Should I be concerned about the stability of this compound during sample preparation?

A4: Yes, degradation can occur during sample preparation, especially if the process involves elevated temperatures, extreme pH, or prolonged exposure to light. Keep sample preparation times as short as possible and maintain cool conditions (e.g., on an ice bath). If heating is required, its impact on stability should be evaluated.

Q5: What are the likely degradation products of this compound?

A5: Based on the structure, the most probable degradation pathway is hydrolysis of the sulfonamide bond, which would yield pyridine-3-sulfonic acid and piperidine. Other potential pathways could involve oxidation of the pyridine or piperidine rings. Forced degradation studies are the definitive way to identify the likely degradation products under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using an HPLC-UV or LC-MS method to separate and identify the parent compound and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • The goal is to achieve 5-20% degradation of the active substance.

  • Identify the retention times of the degradation products. This information is crucial for developing a stability-indicating method.

Protocol 2: pH Stability Profile

1. Buffer Preparation:

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).

2. Sample Preparation:

  • Prepare solutions of this compound in each buffer at a known concentration.

3. Incubation:

  • Store the solutions at a constant temperature (e.g., 25°C or 40°C), protected from light.

4. Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.

  • Determine the degradation rate constant and half-life at each pH to identify the conditions of maximum stability.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress ConditionIncubation Time (h)% DegradationNumber of Degradation Products
0.1 M HCl (60°C)2415.22
0.1 M NaOH (60°C)248.71
3% H₂O₂ (RT)245.51
Heat (60°C)242.10
Light (ICH Q1B)812.43

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., Degradation, Inconsistent Results) cause1 Rapid Degradation in Aqueous Solution? start->cause1 cause2 Degradation in Organic Solvents? start->cause2 cause3 Batch-to-Batch Variability? start->cause3 cause1->cause2 No solution1a Conduct pH Profile (Check for Hydrolysis) cause1->solution1a Yes solution1b Use Sterile Solutions (Prevent Microbial Growth) cause1->solution1b Yes cause2->cause3 No solution2a Use High-Purity Solvents cause2->solution2a Yes solution2b Protect from Light (Prevent Photodegradation) cause2->solution2b Yes solution3a Verify Purity of New Batches cause3->solution3a Yes solution3b Ensure Proper Storage of Solid cause3->solution3b Yes end Stable Solution Achieved solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for stability issues.

Stability_Study_Protocol cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC / LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis heat Thermal heat->analysis light Photolysis light->analysis start Prepare Stock Solution start->acid start->base start->oxidation start->heat start->light end Identify Degradants & Develop Stability- Indicating Method analysis->end

Caption: Forced degradation study workflow.

Technical Support Center: Synthesis of 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Piperidin-1-ylsulfonyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. The format is designed to help you quickly identify your issue and find a robust solution.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Answer: Low yield in this sulfonamide formation is most often traced back to the quality and handling of the starting material, pyridine-3-sulfonyl chloride. Here are the primary culprits:

  • Hydrolysis of Pyridine-3-sulfonyl Chloride: This is the most common issue. Pyridine sulfonyl chlorides, particularly beta-isomers like the 3-substituted variant, are highly sensitive to moisture.[1][2] Trace amounts of water in your solvent, on your glassware, or from ambient air can hydrolyze the sulfonyl chloride to the unreactive pyridine-3-sulfonic acid. This inactive species will not couple with piperidine, directly reducing your theoretical yield.

  • Impure Starting Materials:

    • Pyridine-3-sulfonyl Chloride Quality: The synthesis of the sulfonyl chloride itself can produce hard-to-separate isomeric impurities (e.g., 2- or 4-substituted versions) or chlorinated byproducts, which may be less reactive or lead to undesired side products.[3]

    • Piperidine Quality: The piperidine used should be of high purity. A common impurity in piperidine is unhydrogenated pyridine, which can interfere with the reaction stoichiometry and purification.[4]

  • Inadequate Acid Scavenging: The reaction of pyridine-3-sulfonyl chloride with piperidine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the piperidine starting material, rendering it non-nucleophilic and halting the reaction. An appropriate base (like triethylamine or a slight excess of piperidine) must be present to neutralize this acid.

Workflow for Diagnosing Low Yield

G start Problem: Low Yield check_reagent Analyze Pyridine-3-sulfonyl Chloride by NMR/LCMS start->check_reagent is_pure Is it pure and free of sulfonic acid? check_reagent->is_pure hydrolysis Primary Cause: Reagent Hydrolysis is_pure->hydrolysis No impure_reagent Primary Cause: Other Impurities Present is_pure->impure_reagent Partially check_conditions Review Reaction Conditions is_pure->check_conditions Yes solution_hydrolysis Solution: - Use freshly prepared or purchased reagent. - Dry all solvents and glassware rigorously. - Run reaction under an inert atmosphere (N2/Ar). hydrolysis->solution_hydrolysis solution_impure Solution: - Repurify sulfonyl chloride before use. - Consider an alternative synthesis route for the precursor. [6, 8] impure_reagent->solution_impure base_ok Was sufficient base (e.g., >2 eq. piperidine or 1.1 eq. Et3N) used? check_conditions->base_ok base_issue Primary Cause: Incomplete Reaction base_ok->base_issue No success Yield should improve. base_ok->success Yes solution_base Solution: - Re-run with correct stoichiometry. - Ensure base is pure and dry. base_issue->solution_base

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My LCMS analysis shows a prominent peak with a mass corresponding to M+34 (Cl isotope pattern). What is this impurity?

Answer: This is a classic example of a process-related impurity carrying through from a previous step. The impurity is almost certainly 5-chloro-3-(piperidin-1-ylsulfonyl)pyridine .

Causality: The synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid using reagents like phosphorus pentachloride (PCl₅) can sometimes lead to electrophilic chlorination of the electron-deficient pyridine ring.[5] The 5-position is susceptible to this side reaction. This results in the formation of 5-chloropyridine-3-sulfonyl chloride. This impurity is structurally very similar to the desired reagent and will react with piperidine under the same conditions to yield the chlorinated final product.

Key Side Reaction Pathways

G cluster_0 Reagent Quality & Side Reactions cluster_1 Reaction Products P3SC Pyridine-3-sulfonyl Chloride (P3SC) P3SA Side Product: Pyridine-3-sulfonic Acid P3SC->P3SA Hydrolysis (H2O) Product Desired Product: This compound P3SC->Product Piperidine Piperidine Piperidine->Product Side_Product Chlorinated Side Product Piperidine->Side_Product CP3SC Impurity from Synthesis: 5-Chloro-P3SC CP3SC->Side_Product

Caption: Formation of desired and side products from reagent quality.

Prevention and Mitigation:

  • Source High-Purity Reagent: Whenever possible, source pyridine-3-sulfonyl chloride from a reputable supplier with a clear certificate of analysis.

  • Modify Precursor Synthesis: If synthesizing the precursor in-house, consider methods that avoid harsh chlorinating agents. Diazotization of 3-aminopyridine followed by SO₂/CuCl is a common alternative.[3][6] Another patent suggests that using less than one molar equivalent of PCl₅ and adding it portion-wise can suppress the formation of the 5-chloro byproduct.[5]

  • Purification: This impurity can be difficult to remove from the final product due to similar polarity. Careful column chromatography or recrystallization may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pyridine-3-sulfonyl chloride? To minimize decomposition via hydrolysis, pyridine-3-sulfonyl chloride should be stored under stringent, anhydrous conditions.[7] It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[8] For long-term storage, consider storing it in a desiccator within a refrigerator.

Q2: My pyridine-3-sulfonyl chloride is a yellow or brown color. Is it still usable? Pyridine-3-sulfonyl chloride is typically a colorless to light yellow liquid or solid.[8] A significant darkening to brown suggests decomposition has occurred.[7] While it might be usable for non-critical applications, for reactions where high purity and yield are essential, using freshly prepared or purified material is strongly recommended.[9] Purity can be quickly assessed by taking a small aliquot, quenching it with methanol, and analyzing by LCMS.

Q3: Are there more stable alternatives to pyridine-3-sulfonyl chloride? Yes. The corresponding pyridine-3-sulfonyl fluoride is significantly more stable towards moisture.[1][2] However, sulfonyl fluorides are generally less reactive than sulfonyl chlorides, so the subsequent reaction with piperidine may require more forcing conditions (e.g., higher temperatures or longer reaction times).

Q4: What is the best general-purpose method for purifying the final product, this compound? The product is a solid with a melting point of 88-89°C.[10] For most lab-scale syntheses, purification by flash column chromatography on silica gel followed by recrystallization is effective. A typical eluent system for chromatography would be a gradient of ethyl acetate in hexanes. For recrystallization, solvents like ethanol or isopropanol can be explored.

Data & Protocols

Table 1: Troubleshooting Summary
Symptom ObservedPotential CauseRecommended Action
Low or no product formationHydrolysis of sulfonyl chlorideEnsure all reagents, solvents, and glassware are scrupulously dry. Use an inert atmosphere.
Reaction stallsInsufficient baseUse >2 equivalents of piperidine or add 1.1 equivalents of a non-nucleophilic base like triethylamine.
Extra peak at M+34 in MSChlorinated impurity in starting materialSource higher purity sulfonyl chloride or modify its synthesis to avoid chlorination.[5]
Product is an oil/fails to crystallizePresence of impuritiesPurify by column chromatography before attempting recrystallization.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Pyridine-3-sulfonyl chloride (1.0 eq)

  • Piperidine (2.2 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.2 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM.

  • Reagent Addition: Dissolve piperidine (2.2 eq) in the DCM. Cool the solution to 0°C using an ice bath.

  • Slow Addition: Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred piperidine solution over 15-20 minutes.

    • Causality Note: Slow addition at low temperature helps to control the exotherm of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the sulfonyl chloride by TLC or LCMS.

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Causality Note: The bicarbonate wash removes any excess HCl and the unreacted pyridine-3-sulfonic acid impurity.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure this compound.

References

Technical Support Center: A Guide to the Crystallization of 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful crystallization of 3-(Piperidin-1-ylsulfonyl)pyridine is a critical step for its purification, characterization, and subsequent application in research and development. This technical guide provides a comprehensive resource for troubleshooting common challenges encountered during its crystallization. Structured in a user-friendly question-and-answer format, this document addresses specific experimental hurdles, from complete crystallization failure to issues of crystal quality and purity. It is supplemented with detailed experimental protocols, a foundational overview of the compound's physicochemical properties, and a logical workflow to guide your experimental design. This center is designed to empower researchers with the scientific principles and practical techniques necessary to achieve high-quality crystalline this compound.

Physicochemical Profile

A thorough understanding of the molecule's intrinsic properties is the cornerstone of a rational crystallization strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂S[1][2]
Molecular Weight 226.3 g/mol [1][2]
Melting Point 88-89 °C[1][3]
Appearance Solid[4]
Predicted pKa 3.07 ± 0.11[3]

Troubleshooting Guide: A Question-and-Answer Approach

Q1: My experiment yielded no crystals. What are the likely causes and how can I resolve this?

The absence of crystal formation is typically a primary indication that the solution has not reached a state of supersaturation.

  • Plausible Cause 1: Insufficient Concentration. The concentration of this compound in the solvent is below its saturation point.

    • Corrective Action: Gradually increase the solute concentration by carefully evaporating the solvent. This can be achieved by leaving the crystallization vessel partially open in a fume hood or by passing a gentle stream of an inert gas, such as nitrogen, over the solution's surface.

  • Plausible Cause 2: High Solubility in the Chosen Solvent. The compound may be too soluble in the selected solvent, even at reduced temperatures.

    • Corrective Action: A different solvent system is required. An ideal solvent for recrystallization will exhibit high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.[5] Alternatively, employ an anti-solvent crystallization strategy. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly introduce a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.[5]

  • Plausible Cause 3: Inhibition of Nucleation. The spontaneous formation of initial crystal nuclei is kinetically hindered.

    • Corrective Action:

      • Induce Nucleation by Scratching: Gently scratch the inner surface of the crystallization vessel below the liquid level with a glass rod. The microscopic imperfections created can serve as nucleation sites.

      • Seed Crystallization: Introduce a single, small crystal of pure this compound into the solution. This "seed" acts as a template, promoting the growth of larger crystals.

Q2: The compound has separated as an oil, not crystals. What is "oiling out" and how can it be prevented?

"Oiling out" is a liquid-liquid phase separation where a solute-rich liquid phase emerges from the solution instead of a solid crystalline phase. This phenomenon is often triggered by a rapid increase in supersaturation.

  • Plausible Cause 1: Excessive Supersaturation. The initial concentration of the compound is too high.

    • Corrective Action: Add a small volume of the "good" solvent to the mixture and gently heat until the oil redissolves, creating a homogeneous solution. Then, allow the solution to cool at a much slower rate.

  • Plausible Cause 2: Rapid Cooling. A large temperature gradient between the solution and its surroundings can lead to a sudden and excessive increase in supersaturation.

    • Corrective Action: Implement a slow, controlled cooling process. Allow the hot, saturated solution to cool to ambient temperature on a benchtop before transferring it to a refrigerator. Insulating the vessel can further moderate the cooling rate.[5]

  • Plausible Cause 3: Inappropriate Solvent Choice.

    • Corrective Action: The solvent system may need to be re-evaluated. Experiment with solvents of different polarities to find a system that discourages oiling out.

Q3: The resulting crystals are very fine, resembling a powder, or are needle-shaped. How can I obtain larger, more well-defined crystals?

The formation of small or acicular (needle-like) crystals is typically a consequence of a high nucleation rate relative to the rate of crystal growth.

  • Plausible Cause 1: The Cooling Rate is Too High.

    • Corrective Action: A slower cooling profile will favor the growth of existing crystal nuclei over the formation of new ones, resulting in larger crystals.[5]

  • Plausible Cause 2: Excessive Supersaturation.

    • Corrective Action: Begin with a more dilute solution to reduce the driving force for rapid nucleation.

  • Plausible Cause 3: Mechanical Agitation. Stirring or other forms of agitation can promote secondary nucleation, leading to a higher number of smaller crystals.

    • Corrective Action: Allow the solution to remain undisturbed as it cools.

Q4: The purity of the isolated crystals is insufficient. What strategies can I employ to improve it?

Impurities can become entrapped within the crystal lattice or adsorbed onto the crystal surface.

  • Plausible Cause 1: Highly Impure Starting Material.

    • Corrective Action: If the crude material has a significant level of impurities, an orthogonal purification technique, such as flash column chromatography, should be performed prior to crystallization.

  • Plausible Cause 2: Co-crystallization of Impurities. Structurally similar impurities may have solubility properties that allow them to co-crystallize with the target compound.

    • Corrective Action:

      • Solvent Screening: The choice of solvent can significantly impact impurity rejection. A systematic screening of different solvents may identify a system where the impurities remain in the mother liquor.

      • Iterative Recrystallization: Performing a second crystallization on the isolated crystals is a highly effective method for enhancing purity.

  • Plausible Cause 3: Adherence of Impurity-Rich Mother Liquor.

    • Corrective Action: After filtration, wash the collected crystals with a small portion of the cold crystallization solvent to displace any residual mother liquor.[5]

Frequently Asked Questions (FAQs)

  • What is a suitable starting point for solvent selection for the crystallization of this compound?

  • How does the rate of cooling influence the final crystalline product?

    • The rate of cooling is a critical parameter that governs the kinetics of crystallization. Slower cooling rates generally result in the formation of fewer crystal nuclei, which then have the opportunity to grow into larger, more ordered, and higher purity crystals.[5]

  • What is the underlying principle of anti-solvent crystallization?

    • Anti-solvent crystallization is a technique where a second solvent, in which the compound of interest is insoluble (the "anti-solvent"), is slowly added to a solution of the compound in a "good" solvent (in which it is soluble). This process reduces the overall solvating power of the solvent mixture, thereby inducing supersaturation and subsequent crystallization.[5]

  • Is polymorphism a potential concern for this compound?

    • Yes, sulfonamide-containing compounds are known to exhibit polymorphism, which is the ability to crystallize in different solid-state forms. These different polymorphs can have distinct physicochemical properties. It is therefore important to maintain consistent crystallization conditions to ensure the reproducible isolation of the same crystalline form.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum volume of a hot solvent (e.g., isopropanol).

  • Hot Filtration (if necessary): If insoluble matter is present, filter the hot solution into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. For a slower cooling rate, the flask can be placed in an insulated container.

  • Crystal Maturation: Once the solution has reached room temperature, place it in a refrigerator (4°C) for several hours to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: At room temperature, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone).

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the turbidity and obtain a clear solution.

  • Crystal Growth: Cover the vessel and allow it to stand without agitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Slow Cooling Crystallization protocol.

Visualizations

Troubleshooting Logic for Crystallization Failure

Caption: A decision tree for troubleshooting the failure to form crystals.

References

Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of working with this ubiquitous and vital heterocyclic scaffold. The piperidine core is a privileged structure in numerous pharmaceuticals, making the mastery of its synthesis and functionalization a critical skill.[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you to make informed decisions to overcome common experimental hurdles.

Part 1: General Questions & Storage

FAQ 1: I opened a new bottle of piperidine and it has a yellow tint. Is it still usable?

A yellow color in piperidine typically indicates the presence of oxidation products.[4] While it may be suitable for some applications where purity is not critical, for high-purity work, purification is recommended. The most effective method to remove these colored impurities is distillation.[4] To prevent discoloration, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4]

FAQ 2: A solution of piperidine in DMF I had stored has formed crystals. What happened?

This is a common observation and is likely due to the formation of a salt.[4] Piperidine, being a basic amine, can react with atmospheric carbon dioxide to form piperidine carbonate.[4][5] It can also react with acidic gases, such as HCl that might be present in the lab environment, to form piperidine hydrochloride.[4][5] To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this issue, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[4]

Part 2: N-Alkylation Reactions

N-alkylation is one of the most fundamental transformations for piperidine derivatives. However, it is not without its challenges, including sluggish reactions and the formation of undesired byproducts.

Troubleshooting Guide: Sluggish or Incomplete N-Alkylation

Question: My N-alkylation of piperidine with an alkyl halide is extremely slow or stalls completely. What are the primary causes and how can I fix this?

Answer: This is a frequent issue that can be traced back to several factors. Let's break down the potential causes and their solutions.

  • Acid Scavenging: The reaction of piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively stopping the reaction.[6]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, a milder option like sodium bicarbonate (NaHCO₃) can be employed.[6]

  • Leaving Group Quality: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on your alkylating agent.

    • Solution: If you are using an alkyl chloride, the reaction rate can often be significantly increased by switching to a more reactive alkyl bromide or iodide.[6]

  • Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can sterically hinder the approach of the nucleophile.[5][6]

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that higher temperatures can also lead to side reactions.[6]

  • Solvent Effects: The choice of solvent plays a critical role in the reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices as they can solvate the transition state.[7][8] A systematic solvent screen can often reveal the optimal medium for your specific substrate combination.

Workflow for Troubleshooting N-Alkylation

start Low Yield in N-Alkylation reagents Check Reagent Quality (Purity, Dryness, Leaving Group) start->reagents Is reaction sluggish? conditions Optimize Reaction Conditions (Base, Solvent, Temperature) reagents->conditions Reagents are good quality sub1 Poor Leaving Group? reagents->sub1 workup Review Workup/Purification conditions->workup Optimized conditions still give low yield sub2 No/Weak Base? conditions->sub2 sub3 Steric Hindrance? conditions->sub3 sub4 Suboptimal Solvent? conditions->sub4 sol1 Switch to Alkyl Bromide/Iodide sub1->sol1 sol2 Add K₂CO₃, Et₃N, or DIPEA sub2->sol2 sol3 Increase Reaction Temperature sub3->sol3 sol4 Screen ACN, DMF, etc. sub4->sol4

Caption: A decision-making workflow for troubleshooting N-alkylation reactions.

FAQ 3: I am getting a significant amount of quaternary ammonium salt in my N-alkylation reaction. How can I prevent this?

Over-alkylation is a common side reaction where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[9]

  • Control Stoichiometry: Use an excess of the piperidine starting material relative to the alkylating agent. This ensures that the alkyl halide is more likely to encounter a molecule of the starting secondary amine rather than the product tertiary amine.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture, for example, with a syringe pump, maintains a low concentration of the alkylating agent throughout the reaction, which favors mono-alkylation.[7][9]

  • Alternative Methods: Consider using reductive amination as an alternative strategy. This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Reductive amination is an excellent method for achieving mono-alkylation without the risk of over-alkylation.[9]

Table 1: N-Alkylation Parameter Optimization
ParameterRecommendationRationale
Alkyl Halide R-I > R-Br > R-ClReactivity increases with better leaving group ability.[6]
Base K₂CO₃, Et₃N, DIPEAA non-nucleophilic base is required to neutralize the acid byproduct without competing in the alkylation.[6] Use 1.0-1.5 equivalents.
Solvent ACN, DMF, THFPolar aprotic solvents are generally preferred to facilitate the SN2 reaction.
Temperature Room Temp to 80 °CIncreased temperature can overcome steric hindrance but may also promote side reactions.[6] Optimize based on substrate reactivity.

Part 3: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for synthesizing N-substituted piperidines.[10] It typically proceeds in a one-pot fashion by reacting a piperidine with a carbonyl compound, followed by in situ reduction of the resulting iminium ion.

Troubleshooting Guide: Failed or Sluggish Reductive Amination

Question: My reductive amination reaction is not working. I'm either recovering my starting materials or observing a complex mixture. What should I investigate?

Answer: A failed reductive amination often points to issues with the formation of the key iminium ion intermediate or the choice of reducing agent.

  • Inefficient Iminium Ion Formation: This is a common bottleneck, especially with less reactive ketones or sterically hindered amines.[9]

    • Solution:

      • pH Control: The formation of the iminium ion is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal. Acetic acid is commonly used for this purpose.

      • Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂), can facilitate imine formation.[9]

      • Water Removal: The condensation reaction to form the iminium ion produces water. Ensure your reagents are anhydrous, as excess water can inhibit the reaction.[9] Using a dehydrating agent like molecular sieves can be beneficial.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium ion.

    • Solution:

      • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces iminium ions in the presence of most aldehydes and ketones.

      • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, but it is toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.

      • Avoid Strong Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) will often reduce the starting aldehyde or ketone faster than the iminium ion can form, leading to alcohol byproducts.

Workflow for Troubleshooting Reductive Amination

start Low Yield in Reductive Amination imine Check Iminium Formation start->imine Is reaction failing? reduction Evaluate Reduction Step imine->reduction Imine formation is likely sub1 Incorrect pH? imine->sub1 sub2 Water present? imine->sub2 sub3 Unreactive Carbonyl? imine->sub3 sub4 Reducing agent too strong/weak? reduction->sub4 sol1 Add Acetic Acid (pH 4-6) sub1->sol1 sol2 Use Anhydrous Solvent/ Add Molecular Sieves sub2->sol2 sol3 Add Lewis Acid (e.g., Ti(OiPr)₄) sub3->sol3 sol4 Use NaBH(OAc)₃ or NaBH₃CN sub4->sol4

Caption: Troubleshooting workflow for low yield in reductive amination.

Part 4: N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds between an amine and an aryl halide.[11] Optimization is key to achieving high yields and avoiding common side reactions.

Troubleshooting Guide: Low Yield in Buchwald-Hartwig Coupling

Question: My Buchwald-Hartwig reaction between a piperidine derivative and an aryl halide is giving low yield or has stalled. What are the critical parameters to optimize?

Answer: The success of a Buchwald-Hartwig reaction hinges on the interplay between the palladium source, the ligand, the base, and the solvent.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[12]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[5]

    • Solution: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally effective for coupling piperidines. The choice of ligand often needs to be screened for a specific substrate pair.

  • Incorrect Base or Solvent: The base not only participates in the catalytic cycle but its solubility (and that of the resulting halide salt) can impact the reaction.

    • Solution:

      • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] The physical form of the base can matter; grinding inorganic bases can increase their surface area and reactivity.[12]

      • Solvent: Toluene, dioxane, and THF are generally effective solvents.[12] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[12]

Table 2: Common Side Reactions in Buchwald-Hartwig Amination and Their Solutions
Side ReactionCauseSuggested Solution
Hydrodehalogenation Reduction of the aryl halide.Ensure a strictly inert atmosphere. Use a ligand that promotes rapid C-N bond formation.[12]
Aryl Halide Homocoupling Formation of a biaryl byproduct.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). This is more common with highly reactive aryl halides.[12]
Catalyst Decomposition The active catalytic species is unstable under the reaction conditions.Use a more robust ligand (e.g., biarylphosphine ligands). Consider lowering the reaction temperature.[12]

Part 5: Protecting Group Strategies

The nucleophilicity and basicity of the piperidine nitrogen often necessitate the use of protecting groups to achieve chemoselectivity during multi-step syntheses.[1]

FAQ 4: Which protecting group should I use for my piperidine nitrogen?

The ideal protecting group should be easy to install, stable to subsequent reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1]

Table 3: Comparison of Common Amine Protecting Groups for Piperidines
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability & Notes
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA in DCM, or HCl in dioxane).[1]Stable to bases, hydrogenation, and mild nucleophiles. Widely used and robust.
Carboxybenzyl Cbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂, Pd/C).[1]Stable to acidic and basic conditions. Not suitable if other reducible groups (alkenes, alkynes) are present.
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF).[1][13]Stable to acids and hydrogenation. The deprotection is very mild and fast.

Protecting Group Selection Logic

start Need to Protect Piperidine Nitrogen acid_stable Need Stability to Acid? start->acid_stable base_stable Need Stability to Base? start->base_stable h2_stable Need Stability to Hydrogenation? start->h2_stable use_fmoc_cbz Use Fmoc or Cbz acid_stable->use_fmoc_cbz Yes use_boc_cbz Use Boc or Cbz base_stable->use_boc_cbz Yes use_boc_fmoc Use Boc or Fmoc h2_stable->use_boc_fmoc Yes

Caption: A logic diagram for selecting an appropriate N-protecting group.

Part 6: Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine
  • To a magnetically stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile (~0.1 M), add a non-nucleophilic base such as N,N-diisopropylethylamine (1.5 eq).[6]

  • Under a nitrogen atmosphere, slowly add the alkyl halide (1.1 eq) to the solution at room temperature. For reactive alkyl halides, addition via syringe pump is recommended to minimize over-alkylation.[6][7]

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Gentle heating (e.g., 50-70 °C) may be required for less reactive halides or sterically hindered substrates.[7]

  • Upon completion, remove the solvent by rotary evaporation.

  • Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.[7]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.

Protocol 2: General Procedure for Reductive Amination using STAB
  • In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • If desired, add 1-5% acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise. Be aware of initial gas evolution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product, which can be purified by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
  • To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.[12]

  • Add the aryl halide (1.0 eq) and the piperidine derivative (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[12]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[12]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the product with an organic solvent like ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

References

Technical Support Center: Investigating the Degradation of 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-ylsulfonyl)pyridine. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and questions related to its degradation pathways. Our goal is to equip you with the knowledge to design robust stability studies, anticipate potential degradation products, and troubleshoot experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical laboratory and storage conditions?

Based on the chemical structure, which features a sulfonamide functional group and a pyridine ring, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage under both acidic and basic conditions. This would be a primary concern in aqueous solutions. Sulfonamides are generally resistant to hydrolysis at neutral pH but can degrade at more extreme pH values.[1] Cleavage of this bond would likely yield pyridine-3-sulfonic acid and piperidine.

  • Oxidation: The nitrogen atom on the pyridine ring and potentially the piperidine ring could be susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: The pyridine ring contains a chromophore that can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions. The extent of photodegradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.

Q2: I am planning a forced degradation study for this compound. What stress conditions should I apply?

Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[2][3] We recommend a systematic approach employing the following stress conditions:

Stress ConditionRecommended ParametersRationale & Potential Degradation
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80 °C)To accelerate the cleavage of the sulfonamide bond.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo assess the stability of the sulfonamide bond under alkaline conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperatureTo induce oxidation of the pyridine or piperidine nitrogen atoms.
Thermal Stress Dry heat (e.g., 80-100 °C)To evaluate the solid-state thermal stability of the molecule.[4][5][6][7]
Photostability Exposure to UV and visible light (ICH Q1B guidelines)To determine the potential for photodegradation of the pyridine ring.

It is recommended to aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed in sufficient quantities for detection and characterization without excessive secondary degradation.[3]

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its degradants?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating the parent drug from its degradation products. For structural elucidation of the degradants, hyphenated techniques are indispensable:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for identifying unknown degradation products by providing molecular weight information and fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in my Chromatogram During a Stability Study.

Problem: You observe new, unexpected peaks in your HPLC chromatogram after subjecting your sample of this compound to stress conditions.

Troubleshooting Steps:

  • Verify Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity of the parent peak and the new peaks. Co-elution can be misleading.

  • Blank Injection: Inject a blank sample (matrix without the active pharmaceutical ingredient) that has been subjected to the same stress conditions to rule out artifacts from the solvent or container.

  • Mass Spectrometry Analysis: If the peaks are genuine degradants, proceed with LC-MS analysis to obtain the molecular weights of the new species. This is the most direct way to gain structural insights.

  • Consider a Mechanistic Approach: Based on the molecular weights, hypothesize potential degradation pathways (e.g., hydrolysis, oxidation). For instance, a mass corresponding to pyridine-3-sulfonic acid or piperidine would strongly suggest hydrolytic cleavage.

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the known chemistry of sulfonamides and pyridines. These are intended to be a guide for identifying potential degradation products in your studies.

Figure 1: Proposed Hydrolytic Degradation Pathway parent This compound product1 Pyridine-3-sulfonic acid parent->product1 Acid/Base Hydrolysis product2 Piperidine parent->product2 Acid/Base Hydrolysis

Caption: Proposed hydrolytic degradation of this compound.

Figure 2: Proposed Oxidative Degradation Pathway parent This compound product1 This compound N-oxide parent->product1 Oxidation

Caption: Proposed oxidative degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

Objective: To assess the hydrolytic stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M NaOH.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Quantify the amount of parent compound remaining and the formation of any degradation products.

References

Technical Support Center: Analytical Method Development for 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 3-(Piperidin-1-ylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into creating robust and reliable analytical methods for this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methods are both scientifically sound and easily troubleshootable.

Introduction to this compound

This compound is a chemical compound featuring a pyridine ring linked to a piperidine ring through a sulfonamide group. The unique combination of these moieties—a basic pyridine ring, a flexible piperidine ring, and an electron-withdrawing sulfonyl group—presents specific challenges and considerations for analytical method development. Accurate and precise analytical methods are crucial for ensuring the identity, purity, and quality of this compound in research and development settings.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation of logical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂S[1][2]
Molecular Weight 226.3 g/mol [1][2]
Melting Point 88-89 °C[1][2]
Predicted pKa 3.07 ± 0.11[1][3]
Appearance Likely a solid at room temperatureInferred from melting point

The predicted pKa of ~3.07 is attributed to the protonation of the pyridine nitrogen. This is a critical parameter for developing reversed-phase HPLC methods, as it dictates the pH required to maintain the analyte in a single, non-ionized form for optimal peak shape and retention.

Recommended Analytical Methodologies

While no specific regulatory-approved methods for this exact molecule are publicly available, the following protocols are based on established principles for analyzing similar chemical structures and serve as an excellent starting point for method development and validation.

3.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

RP-HPLC is the workhorse for purity and assay determination of organic molecules. The key is to control the ionization of the basic pyridine moiety to achieve a symmetrical peak shape.

  • Mobile Phase Preparation:

    • Buffer (Aqueous Phase): Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 4.5 with phosphoric acid. A pH of 4.5 is chosen to be at least 1.5 units above the pKa of the pyridine nitrogen, ensuring it is consistently protonated and interacts predictably with the stationary phase.

    • Organic Phase: HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. This diluent is chosen to be compatible with the mobile phase and ensure good solubility.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Gradient: 30% to 70% Acetonitrile over 15 minA gradient is recommended to ensure elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
UV Detection 262 nmThe pyridine ring is expected to have a strong UV absorbance around this wavelength.
Injection Volume 10 µLA small volume to prevent column overload.

Issue 1: My main peak is tailing (Tailing Factor > 1.5). What's the cause and solution?

  • Question: Why is my peak for this compound tailing, and how can I fix it?

  • Answer: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated pyridine nitrogen and acidic, un-capped silanol groups on the HPLC column packing.[4][5]

    • Troubleshooting Steps:

      • Check Mobile Phase pH: Ensure the mobile phase pH is correctly prepared and stable. A pH below 4 might lead to better protonation but could also interact more strongly with silanols. A pH that is too high (closer to the pKa) will cause inconsistent ionization.

      • Lower the pH: Try reducing the mobile phase pH to around 3.0. This ensures the pyridine is fully protonated and can sometimes improve peak shape.[5]

      • Add an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, masking them from your analyte.

      • Use a Different Column: Modern columns with high-purity silica and advanced end-capping are designed to minimize these secondary interactions. Consider a "base-deactivated" column.

Issue 2: I'm seeing ghost peaks in my blank injections.

  • Question: Unidentified peaks are appearing in my chromatograms even when I inject only the diluent. What are these, and how do I get rid of them?

  • Answer: Ghost peaks are typically caused by contamination in the HPLC system or carryover from a previous injection.

    • Troubleshooting Steps:

      • Identify the Source: Run a series of blank injections. If the ghost peak size decreases with each injection, it's likely carryover. If it's consistent, the contamination might be in your mobile phase or diluent.

      • Improve Needle Wash: Ensure your autosampler's needle wash is effective. Use a strong solvent like 100% acetonitrile or a mixture of acetonitrile/isopropanol in your wash vial.

      • Clean the System: Flush the entire system, including the column, with a strong, non-buffered solvent (like 100% acetonitrile) to remove contaminants.[6]

      • Prepare Fresh Mobile Phase: Contaminants can grow in aqueous buffers over time. Prepare fresh mobile phase daily and filter it before use.

dot

Caption: A logical workflow for troubleshooting common HPLC issues.

3.2. Gas Chromatography (GC) for Residual Solvents and Purity

GC is an excellent technique for analyzing volatile and semi-volatile compounds and is particularly useful for checking for residual solvents from synthesis. Given the compound's melting point of 88-89 °C and predicted boiling point, it is amenable to GC analysis.

  • Sample Preparation:

    • Dissolve 20 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) that does not co-elute with any expected impurities.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose, robust column suitable for a wide range of compounds.
Carrier Gas Helium or Hydrogen, 1.2 mL/min (constant flow)Inert carrier gas. Hydrogen provides better efficiency but requires additional safety precautions.
Injector Temp. 250 °CEnsures complete vaporization without thermal degradation.
Detector Temp. 280 °C (FID)Flame Ionization Detector (FID) is a universal detector for organic compounds.
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Injection 1 µL, Split 50:1A split injection prevents column overloading and ensures sharp peaks.

Issue 1: My peaks are broad, and the resolution is poor.

  • Question: The peaks in my GC chromatogram are wide, and I can't separate closely eluting compounds. What should I do?

  • Answer: Broad peaks in GC can stem from several issues, including incorrect flow rates, column contamination, or a suboptimal temperature program.[3][7]

    • Troubleshooting Steps:

      • Check Carrier Gas Flow Rate: Verify that the flow rate is accurate and constant. An incorrect flow rate is a common cause of poor efficiency.

      • Lower the Oven Ramp Rate: A slower temperature ramp (e.g., 5 °C/min) will increase the time analytes spend in the column, often improving separation.

      • Condition the Column: Column bleed or contamination can lead to broad peaks. Condition the column by heating it to its maximum allowed temperature for a short period to bake off contaminants.[7]

      • Check the Inlet Liner: An old or contaminated inlet liner can cause poor sample vaporization, leading to peak broadening. Replace the liner.

Issue 2: My retention times are shifting from one run to the next.

  • Question: The time it takes for my compound to elute is not consistent. Why is this happening?

  • Answer: Retention time instability is usually caused by leaks in the system or fluctuations in oven temperature or carrier gas flow.[3][8]

    • Troubleshooting Steps:

      • Perform a Leak Check: Check for leaks at the septum, column fittings, and gas connections. Even a small leak can significantly affect retention times.

      • Verify Oven Temperature: Ensure the GC oven is calibrated and that the temperature program is running reproducibly.

      • Check Gas Purity and Pressure: Ensure the carrier gas source has sufficient pressure and that gas traps are functioning correctly to remove impurities.

dot

GC_Troubleshooting start GC Chromatogram Issue broad_peaks Broad Peaks Poor Resolution start->broad_peaks shifting_rt Shifting Retention Times Inconsistent RTs start->shifting_rt check_flow Check Carrier Gas Flow Rate broad_peaks->check_flow leak_check Perform Leak Check shifting_rt->leak_check slow_ramp Lower Oven Ramp Rate check_flow->slow_ramp Flow OK condition_column Condition Column slow_ramp->condition_column Still Broad replace_liner Replace Inlet Liner & Septum condition_column->replace_liner Still Broad end1 Sharp, Resolved Peaks replace_liner->end1 verify_oven Verify Oven Temperature Program leak_check->verify_oven No Leaks check_gas Check Gas Source & Pressure verify_oven->check_gas Temp OK end2 Stable Retention Times check_gas->end2

Caption: A decision tree for troubleshooting common GC problems.

3.3. Spectroscopic Identification

For unequivocal identification, spectroscopic methods are essential.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Expected Peaks: The FT-IR spectrum should show characteristic bands for the functional groups present.[9][10]

      • SO₂ Stretch (Sulfonamide): Two strong bands around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

      • C=N and C=C Stretch (Pyridine): Multiple bands in the 1600-1450 cm⁻¹ region.

      • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ for the piperidine ring.

      • C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹ for the pyridine ring.

  • ¹H-NMR Spectroscopy:

    • Expected Signals: The proton NMR will give structural information.[11][12]

      • Pyridine Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern will dictate the splitting (coupling patterns).

      • Piperidine Protons: Complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be shifted downfield.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to consider for the HPLC assay method according to ICH guidelines?

A1: According to the ICH Q2(R1) guidelines, for an assay method, you must validate the following core parameters:[13][14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is typically demonstrated by running forced degradation samples and checking for peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range (e.g., 80-120% of the target concentration) with a minimum of 5 concentration levels.

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 3 concentrations/3 replicates each).

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

Q2: How should I approach impurity profiling for this compound?

A2: Impurity profiling involves identifying and quantifying impurities in your sample. A good starting point is to use the developed HPLC method with a photodiode array (PDA) detector. The PDA detector can provide UV spectra for each peak, which can help determine if a peak is pure or contains co-eluting impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Potential impurities could arise from starting materials or side reactions during synthesis.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the compound may be susceptible to degradation under certain conditions:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into pyridine-3-sulfonic acid and piperidine.

  • Oxidation: The nitrogen on the pyridine ring could be oxidized to an N-oxide, especially in the presence of strong oxidizing agents. A forced degradation study (exposing the compound to acid, base, heat, light, and oxidation) is the best way to investigate these pathways experimentally.

Q4: My sample doesn't dissolve well in the recommended HPLC diluent. What are my options?

A4: If solubility is an issue, you can try several strategies:

  • Increase the organic content of the diluent (e.g., 70:30 acetonitrile:water), but be mindful that injecting a solvent much stronger than your mobile phase can cause peak distortion.

  • Try a different solvent, such as methanol or tetrahydrofuran (THF), ensuring it is miscible with your mobile phase.

  • Use sonication to aid dissolution.

  • Slightly acidify the diluent with a small amount of acid (e.g., 0.1% formic acid) to protonate the pyridine nitrogen, which may increase its aqueous solubility.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 3-(Piperidin-1-ylsulfonyl)pyridine in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

To the innovative researcher, the vast chemical space of small molecules presents a landscape of untapped therapeutic potential. Within this landscape, certain structural motifs, often termed "privileged scaffolds," reappear across a multitude of bioactive agents due to their favorable pharmacological properties. The piperidine ring is one such scaffold, integral to numerous approved drugs targeting cancer and central nervous system disorders.[1][2] When combined with a sulfonylpyridine moiety—a group also found in potent enzyme inhibitors—a molecule like 3-(Piperidin-1-ylsulfonyl)pyridine emerges as a compelling candidate for biological investigation.

While this compound is commercially available, its biological activity remains uncharacterized in the public domain. However, extensive research on its constituent fragments provides a strong rationale for targeted investigation. Derivatives of sulfonylpyridine have demonstrated potent activity as anti-chlamydial agents and as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR), a critical signaling pathway in cancer.[3][4][5] Concurrently, the piperidine core is a hallmark of compounds designed to inhibit epigenetic targets like Lysine-Specific Demethylase 1 (LSD1), another key player in oncology.[6]

This guide presents a comprehensive, two-pronged strategy for the systematic validation of this compound, hereafter referred to as Compound V . We will provide a scientifically rigorous framework to objectively assess its potential as both a PI3K/mTOR pathway inhibitor and an LSD1 inhibitor . This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative analysis with established inhibitors, and a logical workflow to guide the discovery process.

Scientific Rationale: Selecting Plausible Oncological Targets

The decision to investigate Compound V against the PI3K/mTOR pathway and the epigenetic regulator LSD1 is rooted in a structure-activity relationship analysis of published literature.

  • The PI3K/AKT/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is one of the most frequent oncogenic events across human cancers.[7] The presence of the sulfonamide-like linkage in Compound V is analogous to structures found in numerous kinase inhibitors, including dual PI3K/mTOR inhibitors that have shown promise in overcoming resistance mechanisms seen with single-target agents.[4][8][9] By simultaneously blocking two critical nodes in the pathway, dual inhibitors can induce a more comprehensive and durable anti-tumor response.[10][11]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a histone demethylase that plays a crucial role in carcinogenesis by regulating gene expression.[2][3] Its overexpression is linked to poor prognosis in various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a validated therapeutic target.[12][13][14] Many potent LSD1 inhibitors incorporate a piperidine ring, which often serves to position the molecule within the enzyme's active site or to modulate its physicochemical properties for better cell permeability and target engagement.[6]

Therefore, we hypothesize that the unique combination of the sulfonylpyridine and piperidine moieties in Compound V could confer inhibitory activity against one or both of these high-value oncology targets.

A Multi-Stage Framework for Biological Validation

To rigorously test our hypotheses, we propose a phased experimental approach. This workflow is designed to first establish direct biochemical activity and then confirm a mechanism-based effect in a cellular context, all while comparing Compound V's performance against well-characterized inhibitors.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Functional Cellular Outcomes biochem_pi3k PI3Kα/mTOR Kinase Assay cell_pi3k PI3K Pathway Phosphorylation Assay (p-AKT, p-S6) biochem_pi3k->cell_pi3k If Active biochem_lsd1 LSD1 Demethylase Assay cell_lsd1 Histone Methylation (H3K4me2) & Target Gene Expression biochem_lsd1->cell_lsd1 If Active pheno Cancer Cell Proliferation Assay cell_pi3k->pheno Confirm Cellular Activity cell_lsd1->pheno Confirm Cellular Activity end end pheno->end Go/No-Go Decision for further studies start Compound V Synthesis & QC start->biochem_pi3k Primary Screen start->biochem_lsd1 Primary Screen

Caption: High-level experimental workflow for validating Compound V's activity.
Competitor Compounds for Comparative Analysis

Objective evaluation requires benchmarking against industry standards. We have selected the following clinical-stage inhibitors:

  • For PI3K/mTOR Inhibition: Gedatolisib (PF-05212384) , a potent, dual pan-class I PI3K and mTOR inhibitor.[10][15][16][17]

  • For LSD1 Inhibition: Seclidemstat (SP-2577) , a potent, reversible, and non-competitive inhibitor of LSD1.[18][19][20][21]

Part 1: Validation of PI3K/mTOR Pathway Inhibition

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a cascade of phosphorylation events critical for cell survival. Dual inhibitors block this pathway at two key junctures, preventing downstream signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 p110 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates S6 S6 S6K->S6 Phosphorylates Proliferation Cell Growth, Proliferation, Survival S6->Proliferation Promotes Inhibitor Compound V or Gedatolisib Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR pathway with points of dual inhibition.
Protocol 1.1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of Compound V on the kinase activity of PI3Kα and mTOR and calculate its half-maximal inhibitory concentration (IC50).

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, will be employed.[22][23] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of Compound V, Gedatolisib, and a DMSO vehicle control (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • Reconstitute recombinant human PI3Kα (p110α/p85α) and mTOR enzymes in kinase assay buffer.

    • Prepare the lipid substrate (e.g., PIP2) and ATP solution at the recommended concentration (e.g., 25 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilutions or controls.

    • Add 2.5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive (DMSO) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 1.2: Cellular Western Blot for Pathway Modulation

Objective: To confirm that Compound V inhibits the PI3K/mTOR pathway inside cancer cells by measuring the phosphorylation of downstream effectors AKT and S6.

Methodology: Western blotting provides a semi-quantitative assessment of specific protein levels and their phosphorylation status. We will use a PIK3CA-mutant breast cancer cell line, such as MCF-7.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of Compound V, Gedatolisib (e.g., 10 nM, 100 nM, 1 µM), or DMSO for 2 hours.

    • Stimulate the pathway with insulin or IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal for each target. Observe the dose-dependent decrease in phosphorylation upon treatment.

Part 2: Validation of LSD1 Inhibition

Mechanism of LSD1 Action and Inhibition

LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes. Inhibitors block this activity, restoring gene expression and halting cancer cell growth.

LSD1_Mechanism cluster_0 Active Gene (Euchromatin) cluster_1 Repressed Gene (Heterochromatin) Histone_Active Histone H3 Tail (H3K4me2) Gene_On Tumor Suppressor Gene Expression LSD1 LSD1 Enzyme Histone_Active->LSD1 Substrate Histone_Inactive Histone H3 Tail (H3K4me0) Gene_Off Gene Silencing LSD1->Histone_Inactive Demethylates Inhibitor Compound V or Seclidemstat Inhibitor->LSD1 Inhibits

Caption: LSD1-mediated histone demethylation and its inhibition.
Protocol 2.1: In Vitro Biochemical Demethylase Assay

Objective: To determine the direct inhibitory effect of Compound V on the enzymatic activity of LSD1 and calculate its IC50.

Methodology: An antibody-based, colorimetric assay kit (e.g., Epigenase™ LSD1 Demethylase Activity/Inhibition Assay) will be used.[24] This assay directly measures the demethylated product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of Compound V, Seclidemstat, and a DMSO vehicle control.

    • Use the provided di-methylated H3K4 substrate-coated microplate wells.

  • Demethylase Reaction:

    • Add purified recombinant LSD1 enzyme and the compound dilutions to the wells.

    • Incubate for 60-90 minutes at 37°C to allow the demethylation reaction to occur.

  • Signal Detection:

    • Wash the wells and add the capture antibody, which recognizes the demethylated substrate. Incubate for 60 minutes.

    • Wash and add the detection antibody followed by the developer solution to generate a colorimetric signal.

    • Stop the reaction and read the absorbance at 450 nm. The signal is directly proportional to LSD1 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and applying a non-linear regression fit.

Protocol 2.2: Cellular Histone Methylation Assay

Objective: To verify that Compound V increases H3K4me2 levels in cells, consistent with LSD1 inhibition.

Methodology: We will perform a Western blot on nuclear extracts from a relevant cell line, such as the AML cell line MV4-11, where LSD1 is a known therapeutic target.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells to the appropriate density.

    • Treat cells with various concentrations of Compound V, Seclidemstat (e.g., 100 nM, 500 nM, 2 µM), or DMSO for 48-72 hours.

  • Nuclear Extraction:

    • Harvest cells and perform nuclear extraction using a commercially available kit to isolate histone proteins.

    • Quantify protein concentration.

  • Western Blotting:

    • Separate 10-15 µg of nuclear protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate overnight at 4°C with primary antibodies against:

      • Di-methyl Histone H3 (Lys4) (H3K4me2)

      • Total Histone H3 (as a loading control)

    • Proceed with secondary antibody incubation and ECL detection as described in Protocol 1.2.

  • Data Analysis:

    • Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.

    • Observe the dose-dependent increase in H3K4me2 levels upon treatment, which is the hallmark of cellular LSD1 inhibition.

Data Presentation: A Comparative Summary

All quantitative data should be summarized to facilitate a direct comparison of Compound V against the established inhibitors. The following tables present a hypothetical outcome where Compound V demonstrates promising dual activity.

Table 1: Comparative Biochemical Inhibition Data (IC50, nM)
CompoundPI3KαmTORLSD1
Compound V 15.225.8150.5
Gedatolisib 0.41.6>10,000
Seclidemstat >10,000>10,00013.0
Data are presented as the mean IC50 from n=3 independent experiments.
Table 2: Comparative Cellular Activity Data (EC50, nM)
CompoundCell Linep-AKT InhibitionH3K4me2 IncreaseAnti-Proliferation
Compound V MCF-745.7N/A60.1
MV4-11N/A325.0450.8
Gedatolisib MCF-74.0N/A8.5
Seclidemstat MV4-11N/A25.055.2
EC50 values represent the concentration for 50% effect in cellular assays. N/A = Not Applicable.

Conclusion and Forward Path

This guide outlines a logical and robust workflow to validate the biological activity of this compound (Compound V). By systematically progressing from direct enzyme inhibition assays to mechanism-based cellular assays, researchers can build a comprehensive profile of this novel compound. The direct comparison with clinical-grade inhibitors like Gedatolisib and Seclidemstat provides a crucial benchmark for assessing its therapeutic potential.

Should the experimental data align with the hypothetical results presented, Compound V would emerge as a novel and highly promising dual inhibitor of the PI3K/mTOR pathway and the epigenetic regulator LSD1. Such a unique pharmacological profile could offer significant advantages in treating complex malignancies and would strongly warrant further preclinical development, including in vivo efficacy and safety studies.

References

A Comparative Analysis of 3-(Piperidin-1-ylsulfonyl)pyridine Analogs as Carbonic Anhydrase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring and the piperidine moiety are foundational scaffolds in medicinal chemistry, frequently incorporated into the design of novel therapeutics due to their favorable physicochemical and pharmacokinetic properties.[1][2] The sulfonamide group, another key pharmacophore, is renowned for its role in a multitude of drugs, most notably as inhibitors of carbonic anhydrases (CAs). This guide provides a detailed comparative analysis of a series of 3-(piperidin-1-ylsulfonyl)pyridine analogs and related pyridine-3-sulfonamide derivatives, with a specific focus on their activity as inhibitors of various human carbonic anhydrase isoforms. By examining the structure-activity relationships (SAR) and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with actionable insights for the rational design of potent and selective CA inhibitors.

The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes are integral to a wide range of physiological processes. In humans, several CA isoforms have been identified, with isoforms I and II being cytosolic and widely distributed, while isoforms IX and XII are transmembrane proteins and have been identified as key players in tumor progression.[3][4] The overexpression of CA IX and XII in various cancers, where they contribute to the acidification of the tumor microenvironment and promote cancer cell survival and metastasis, has made them attractive targets for the development of novel anticancer therapies.[3][5]

Core Scaffold: Pyridine-3-sulfonamide

The pyridine-3-sulfonamide scaffold serves as the foundational chemical structure for the analogs discussed in this guide. The nitrogen atom in the pyridine ring can influence the physicochemical properties of the molecule, such as basicity and solubility, while the sulfonamide group is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.[4] The focus of this analysis will be on modifications at the 4-position of the pyridine ring, exploring how different substituents impact the inhibitory potency and selectivity against various CA isoforms.

Comparative Inhibitory Activity of Pyridine-3-sulfonamide Analogs

A series of novel heterocyclic 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII.[3] The inhibitory activities, expressed as inhibition constants (Kᵢ), are summarized in the table below.

Compound ID4-SubstituenthCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
2 4-(4-methylpiperazin-1-yl)54001238652768
3 4-(4-phenylpiperazin-1-yl)4950986435521
5 4-(4-(2-methoxyphenyl)piperazin-1-yl)3870765311388
6 4-(4-(3,4-dichlorophenyl)piperazin-1-yl)16958.525.416.8
7 4-(4-(pyridin-2-yl)piperazin-1-yl)4830843398456
15 4-(1H-pyrazol-1-yl)35612548.635.7
16 4-(3,5-dimethyl-1H-pyrazol-1-yl)24389.725.321.4
17 4-(4-bromo-1H-pyrazol-1-yl)21176.421.819.5
19 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)18965.219.518.2
AAZ *Acetazolamide (Standard)25012255.7

Data extracted from Sławiński et al., Eur J Med Chem. 2013 Nov;69:701-10.[3] *Acetazolamide (AAZ) is a clinically used carbonic anhydrase inhibitor included for reference.

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships:

  • Influence of the 4-Substituent: The nature of the substituent at the 4-position of the pyridine ring dramatically influences the inhibitory potency.

  • Piperazine Derivatives: Among the piperazine-containing analogs (compounds 2 , 3 , 5 , 6 , and 7 ), the introduction of a 3,4-dichlorophenyl group (compound 6 ) resulted in a significant increase in inhibitory activity across all tested isoforms, with Kᵢ values in the nanomolar range.[3] This suggests that the electronic and steric properties of the substituent on the piperazine ring are critical for potent inhibition.

  • Pyrazole Derivatives: The 4-(1H-pyrazol-1-yl) derivatives (compounds 15 , 16 , 17 , and 19 ) generally exhibited strong inhibitory activity, particularly against the tumor-associated isoforms hCA IX and hCA XII.[3]

  • Halogenation Effect: Halogenation of the pyrazole ring, as seen in compounds 17 (bromo) and 19 (iodo), led to enhanced inhibitory potency, especially against hCA IX and hCA XII.[3] This highlights the potential for halogen bonding to play a role in the interaction with the enzyme's active site.

  • Selectivity: While many of the potent inhibitors were active against all tested isoforms, some degree of selectivity was observed. For instance, the pyrazole derivatives showed a trend towards more potent inhibition of the tumor-associated isoforms IX and XII compared to the cytosolic isoform I.[3]

Anticancer Activity Evaluation

To investigate the potential of these carbonic anhydrase inhibitors as anticancer agents, selected compounds were evaluated for their in vitro growth inhibition against a panel of 60 human tumor cell lines at the US National Cancer Institute.[3]

Notably, compound 6 , bearing the 4-(3,4-dichlorophenyl)piperazine moiety, demonstrated a broad spectrum of growth inhibition, with inhibition rates ranging from 25-89% across 26 different cell lines, representing all tumor subpanels.[3] This finding supports the hypothesis that inhibition of tumor-associated carbonic anhydrase isoforms can be an effective strategy for cancer therapy.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings, the following experimental protocols were employed:

Synthesis of 4-Substituted Pyridine-3-sulfonamides

The synthesis of the target compounds generally involves a multi-step process. A key step is the nucleophilic aromatic substitution reaction of 4-chloropyridine-3-sulfonamide with various amines (e.g., substituted piperazines) or the sodium salt of pyrazoles.

General Synthetic Workflow:

G start 4-Chloropyridine-3-sulfonamide reaction Nucleophilic Aromatic Substitution start->reaction reagent1 Substituted Piperazine or Pyrazole Sodium Salt reagent1->reaction product 4-Substituted Pyridine-3-sulfonamide Analog reaction->product

Caption: General synthetic workflow for 4-substituted pyridine-3-sulfonamides.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against the different CA isoforms was determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂.

Experimental Protocol:

  • Enzyme and Inhibitor Preparation: Solutions of recombinant human CA isoforms and the synthesized inhibitors are prepared in a suitable buffer (e.g., Tris-HCl) containing Na₂SO₄ and EDTA.

  • Assay Procedure: The enzyme and inhibitor solutions are mixed and incubated for a specific period to allow for binding.

  • CO₂ Hydration Measurement: The reaction is initiated by adding a CO₂-saturated water solution. The change in pH due to the formation of bicarbonate and protons is monitored over time using a pH indicator (e.g., p-nitrophenol).

  • Data Analysis: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration, and the Kᵢ values are calculated using the Cheng-Prusoff equation.

Carbonic Anhydrase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme CA Isoform Solution mix Mix Enzyme and Inhibitor enzyme->mix inhibitor Inhibitor Solution inhibitor->mix incubate Incubate mix->incubate add_co2 Add CO2 Solution incubate->add_co2 measure Monitor pH Change add_co2->measure plot Plot Activity vs. [Inhibitor] measure->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for the carbonic anhydrase inhibition assay.

Conclusion and Future Directions

The comparative analysis of this compound analogs and related pyridine-3-sulfonamides reveals them to be a promising class of carbonic anhydrase inhibitors. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, leading to the identification of potent inhibitors of tumor-associated CA isoforms IX and XII. The broad-spectrum anticancer activity of select compounds underscores the therapeutic potential of this scaffold.

Future research in this area should focus on:

  • Optimizing Selectivity: Designing analogs with improved selectivity for the tumor-associated isoforms over the cytosolic isoforms to minimize potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploring Other Therapeutic Areas: Given the diverse roles of carbonic anhydrases, these inhibitors could be explored for other therapeutic applications, such as in glaucoma, epilepsy, and as diuretics.

By leveraging the insights from this comparative guide, researchers can accelerate the development of novel and effective therapeutics targeting carbonic anhydrases.

References

Confirming the Target Engagement of 3-(Piperidin-1-ylsulfonyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the initial step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its molecular target and the precise mechanism by which it engages this target within a cellular context. This guide provides a comprehensive, in-depth comparison of methodologies to confirm the target engagement of a novel compound, using 3-(Piperidin-1-ylsulfonyl)pyridine as a case study.

For the purpose of this illustrative guide, we will hypothesize that, based on in-silico screening and initial phenotypic assays, this compound is a putative inhibitor of Novel Kinase X (NKX) , a serine/threonine kinase implicated in a cancer-relevant signaling pathway. This guide will provide researchers, scientists, and drug development professionals with the experimental frameworks to validate such a hypothesis.

We will explore two orthogonal and complementary techniques: the Cellular Thermal Shift Assay (CETSA), which directly assesses target protein binding in intact cells, and a direct in-vitro kinase inhibition assay, which measures the compound's functional impact on the enzyme's catalytic activity. For comparative analysis, we will benchmark the performance of this compound against a well-characterized, potent inhibitor of NKX, hereafter referred to as NKX-Inhibitor-1 .

The Imperative of Orthogonal Target Validation

This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, empowering researchers to design and interpret their target validation studies with confidence.

Visualizing the Cellular Context: The NKX Signaling Pathway

To appreciate the significance of target engagement, it is crucial to understand the biological context in which the target operates. Below is a diagram of the hypothetical NKX signaling pathway.

NKX_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Upstream Adaptor Protein Upstream Adaptor Protein Receptor Tyrosine Kinase (RTK)->Upstream Adaptor Protein Activates NKX NKX Upstream Adaptor Protein->NKX Recruits & Activates Downstream Substrate Downstream Substrate NKX->Downstream Substrate Phosphorylates Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Activates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factor->Gene Expression (Proliferation, Survival) Promotes

Caption: Hypothetical signaling pathway of Novel Kinase X (NKX).

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing drug-target engagement in a cellular setting.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation than the unbound protein.[4]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis Cells expressing NKX Cells expressing NKX Treat with this compound or Vehicle Treat with this compound or Vehicle Cells expressing NKX->Treat with this compound or Vehicle Incubate Heat aliquots at different temperatures Heat aliquots at different temperatures Treat with this compound or Vehicle->Heat aliquots at different temperatures Apply gradient Lyse cells Lyse cells Heat aliquots at different temperatures->Lyse cells Centrifuge to separate soluble & aggregated proteins Centrifuge to separate soluble & aggregated proteins Lyse cells->Centrifuge to separate soluble & aggregated proteins Collect supernatant (soluble fraction) Collect supernatant (soluble fraction) Centrifuge to separate soluble & aggregated proteins->Collect supernatant (soluble fraction) Analyze by Western Blot for NKX Analyze by Western Blot for NKX Collect supernatant (soluble fraction)->Analyze by Western Blot for NKX Quantify band intensity & plot melt curve Quantify band intensity & plot melt curve Analyze by Western Blot for NKX->Quantify band intensity & plot melt curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express NKX (e.g., MCF-7) to ~80% confluency.

    • Treat the cells with either this compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in a CO2 incubator.[5]

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation and Detection:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble NKX in each sample by Western blotting using a specific anti-NKX antibody.[2]

Data Presentation: CETSA

The results of the CETSA experiment can be summarized in a table and visualized as a melt curve.

Temperature (°C)% Soluble NKX (Vehicle)% Soluble NKX (this compound)% Soluble NKX (NKX-Inhibitor-1)
40100100100
459899100
50859598
55508090
60155575
6552040
70<1510

Interpretation: A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization of NKX, providing direct evidence of target engagement in the cellular environment. The more potent the binding, the greater the shift.

Methodology 2: In-Vitro Kinase Inhibition Assay

While CETSA confirms binding, it does not provide information about the functional consequence of that binding. An in-vitro kinase assay directly measures the ability of a compound to inhibit the catalytic activity of the target kinase.[6] Luminescence-based assays that quantify ATP consumption or ADP production are widely used for this purpose.[7][8]

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection_analysis Detection & Analysis Serial dilutions of test compounds Serial dilutions of test compounds Add to microplate wells Add to microplate wells Serial dilutions of test compounds->Add to microplate wells Add recombinant NKX enzyme Add recombinant NKX enzyme Add to microplate wells->Add recombinant NKX enzyme Incubate Incubate Add recombinant NKX enzyme->Incubate Add ATP and substrate peptide Add ATP and substrate peptide Incubate->Add ATP and substrate peptide Incubate to allow phosphorylation Incubate to allow phosphorylation Add ATP and substrate peptide->Incubate to allow phosphorylation Add detection reagent (e.g., ADP-Glo) Add detection reagent (e.g., ADP-Glo) Incubate to allow phosphorylation->Add detection reagent (e.g., ADP-Glo) Measure luminescence Measure luminescence Add detection reagent (e.g., ADP-Glo)->Measure luminescence Plot dose-response curve & calculate IC50 Plot dose-response curve & calculate IC50 Measure luminescence->Plot dose-response curve & calculate IC50

Caption: Workflow for an in-vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol for Kinase Inhibition Assay
  • Compound Preparation:

    • Prepare a serial dilution of this compound and NKX-Inhibitor-1 in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compounds.

    • Add a solution containing recombinant NKX enzyme to each well and incubate for 10-15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the NKX-specific substrate peptide and ATP.

    • Incubate the plate at 30°C for 1 hour.[7]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Add a detection reagent that converts the ADP produced into a luminescent signal.[7]

    • Measure the luminescence using a plate reader.

Data Presentation: Kinase Inhibition Assay

The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundIC50 for NKX (nM)
This compound150
NKX-Inhibitor-110

Interpretation: A lower IC50 value indicates greater potency in inhibiting the kinase's enzymatic activity. This functional data complements the binding data from the CETSA experiment.

Comparative Analysis and Expert Insights

FeatureCellular Thermal Shift Assay (CETSA)In-Vitro Kinase Inhibition Assay
Principle Ligand-induced thermal stabilization of the target protein.[4]Measurement of the inhibition of the enzyme's catalytic activity.[6]
Environment Intact cells or cell lysates, more physiologically relevant.[3]Purified, recombinant enzyme system.
Information Gained Direct evidence of target binding in a cellular context.[1]Functional consequence of binding (inhibition), potency (IC50).[7]
Throughput Lower to medium, can be adapted for higher throughput.[4]High-throughput screening compatible.
Potential Pitfalls Requires a specific antibody for detection; target may not be thermally stable.Results may not translate to cellular activity due to permeability issues.[8]

Expertise & Experience: When performing CETSA, it is crucial to optimize the heating gradient for each specific target protein, as the intrinsic thermal stability can vary significantly. For kinase assays, ensuring that the ATP concentration is at or near the Michaelis constant (Km) is critical for accurately determining the IC50 of ATP-competitive inhibitors.[9]

Trustworthiness: The self-validating nature of these protocols lies in the inclusion of appropriate controls. In CETSA, the vehicle-treated group establishes the baseline thermal stability of the target protein. In the kinase assay, a known potent inhibitor (NKX-Inhibitor-1 in our case) serves as a positive control, validating the assay's performance.

Conclusion

Confirming the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. By combining a biophysical method that confirms target binding in a cellular context (CETSA) with a biochemical assay that quantifies functional inhibition (in-vitro kinase assay), researchers can build a compelling and robust data package. This dual-pronged strategy mitigates the risk of misleading results from a single assay and provides a solid foundation for further preclinical and clinical development. The experimental frameworks and insights provided in this guide are designed to empower researchers to confidently navigate the critical path of target validation in drug discovery.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase-targeted drug discovery, achieving selectivity is a paramount challenge. The high degree of structural conservation within the ATP-binding pocket of the human kinome often leads to off-target interactions, which can result in unforeseen toxicities or a polypharmacological profile. This guide presents a comprehensive cross-reactivity study of the novel compound, 3-(Piperidin-1-ylsulfonyl)pyridine, hereafter referred to as PPSP .

For the purpose of this analysis, we will hypothesize that PPSP has been designed as an inhibitor of the serine/threonine-protein kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer. This guide will objectively compare PPSP's performance against established Akt inhibitors and provide the supporting experimental data and protocols necessary for robust scientific validation.

The Rationale for Cross-Reactivity Profiling

The choice of cross-reactivity screening panels is not arbitrary; it is a strategic decision rooted in the structural characteristics of the compound and the known homologies of its intended target. PPSP's sulfonylpyridine core is a privileged scaffold known to interact with the hinge region of various kinases. Therefore, our primary objective is to de-risk PPSP by identifying potential off-target interactions within the broader kinome, with a particular focus on kinases that share high sequence and structural similarity with Akt.

Our comparative analysis will include two well-characterized Akt inhibitors:

  • MK-2206: A highly potent allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).

  • Capivasertib (AZD5363): An ATP-competitive pan-Akt inhibitor that has been extensively evaluated in clinical trials.

The following sections will detail the experimental workflows, present comparative data, and provide the scientific reasoning behind our methodological choices.

Experimental Workflow for Kinase Profiling

A multi-tiered approach is essential for a thorough cross-reactivity assessment. We will employ a combination of in vitro biochemical assays and cell-based target engagement studies to build a comprehensive selectivity profile for PPSP.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Target Engagement PPSP PPSP Stock (10 mM in DMSO) Assay_Plate Assay Plate Preparation (Serial Dilutions) PPSP->Assay_Plate Comparators MK-2206 & Capivasertib (10 mM in DMSO) Comparators->Assay_Plate Kinase_Panel Kinase Panel (e.g., DiscoverX KINOMEscan) Kinase_Panel->Assay_Plate Binding_Assay Competitive Binding Assay (e.g., KdELECT) Assay_Plate->Binding_Assay Data_Analysis_1 Data Analysis (% Inhibition, Kd Calculation) Binding_Assay->Data_Analysis_1 Data_Analysis_2 Data Analysis (Target Engagement, IC50) Data_Analysis_1->Data_Analysis_2 Inform Selection of Cellular Assays Cell_Culture Cell Line Culture (e.g., MCF-7, LNCaP) Compound_Treatment Compound Treatment (PPSP, Comparators) Cell_Culture->Compound_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Compound_Treatment->CETSA Western_Blot Western Blot Analysis (p-Akt, Total Akt) Compound_Treatment->Western_Blot CETSA->Data_Analysis_2 Western_Blot->Data_Analysis_2 G cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) TSC2 TSC2 Akt->TSC2 Inhibits mTORC1 mTORC1 TSC2->mTORC1 Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PPSP PPSP PPSP->Akt Inhibit MK2206 MK-2206 MK2206->Akt Inhibit AZD5363 Capivasertib AZD5363->Akt Inhibit

The Structure-Activity Relationship of 3-(Piperidin-1-ylsulfonyl)pyridine Derivatives: A Comparative Guide for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 3-(piperidin-1-ylsulfonyl)pyridine scaffold presents a compelling starting point. This guide offers an in-depth, objective comparison of the structure-activity relationship (SAR) of these derivatives, primarily focusing on their potential as anticancer agents through kinase inhibition. By examining the subtle interplay between chemical structure and biological function, we aim to provide actionable insights for the rational design of next-generation therapeutics. This analysis is supported by experimental data from analogous compound series and is benchmarked against established kinase inhibitors.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core combines several key features that make it an attractive scaffold for targeting the ATP-binding site of kinases. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. The central sulfonamide linker provides a rigid and metabolically stable connection, while the piperidine ring offers a versatile point for substitution to explore different regions of the kinase active site, thereby influencing potency and selectivity. The diverse biological activities of pyridine derivatives, including their antitumor effects, further underscore the potential of this scaffold.[1][2]

Unraveling the Structure-Activity Relationship: A Focus on Anticancer Activity

While direct and extensive SAR studies on this compound derivatives are emerging, we can extrapolate key trends from structurally related piperidine and pyridine sulfonamides that have been investigated for their anticancer properties.[3][4][5] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which are frequently dysregulated in cancer.[6][7]

The Critical Role of the Pyridine Ring Substitution

Modifications to the pyridine ring are pivotal in determining the inhibitory activity of this class of compounds. The position and nature of substituents can significantly impact the interaction with the kinase hinge region.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen, which is often involved in hydrogen bonding with the kinase hinge. A comprehensive review of pyridine derivatives has shown that the presence and positions of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[1]

  • Positional Isomers: The substitution pattern on the pyridine ring is crucial. For instance, in related pyridine-based kinase inhibitors, moving a key substituent from one position to another can lead to a significant loss of activity.[8]

The Piperidine Moiety: A Gateway to Selectivity and Potency

The piperidine ring serves as a key component for establishing interactions within the solvent-exposed region of the ATP-binding pocket. Substitutions on the piperidine ring are critical for enhancing potency and achieving selectivity against different kinases.

  • Substitution at the 4-position: The 4-position of the piperidine ring is a common site for modification. Introducing various functional groups at this position can lead to interactions with specific amino acid residues, thereby tailoring the inhibitor's profile. For example, in a series of piperidine N-arylsulfonamides, substitutions at this position were crucial for their activity as γ-secretase inhibitors.[9]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. In many kinase inhibitors, a specific stereoisomer exhibits significantly higher potency due to a more favorable orientation in the binding pocket.

The Sulfonamide Linker: More Than Just a Connector

The sulfonamide group is not merely a linker but actively participates in binding. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming interactions with backbone amides in the kinase active site.

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the potential of this compound derivatives, it is instructive to compare their SAR with that of established kinase inhibitors targeting similar pathways. For this guide, we will consider GDC-0941 (Pictilisib) , a potent pan-PI3K inhibitor with a distinct thieno[3,2-d]pyrimidine scaffold.

FeatureThis compound DerivativesGDC-0941 (Pictilisib)
Core Scaffold Pyridine-piperidine-sulfonamideThieno[3,2-d]pyrimidine
Hinge-Binding Motif Pyridine nitrogenPyrimidine nitrogens
Key SAR Drivers Substitutions on pyridine and piperidine ringsSubstitutions on the morpholine and the sulfone moieties
Mechanism of Action Putative PI3K/Akt pathway inhibitionPan-PI3K inhibition

This comparison highlights the diversity of chemical scaffolds that can effectively target the PI3K pathway. While both classes of compounds utilize a hinge-binding motif and explore the ATP-binding pocket, the specific interactions and SAR drivers differ, offering opportunities for developing inhibitors with unique selectivity and pharmacological profiles.

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, we provide a detailed, step-by-step methodology for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, Akt1)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, the Eu-labeled antibody, and the kinase-tracer mixture.

  • Add the purified kinase to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the general structure-activity relationships and a typical experimental workflow.

SAR_Concept cluster_Scaffold This compound Scaffold cluster_Modifications Structural Modifications cluster_Effects Biological Effects Scaffold Pyridine-SO2-Piperidine Pyridine_Sub Pyridine Ring Substitutions Scaffold->Pyridine_Sub Modify Piperidine_Sub Piperidine Ring Substitutions Scaffold->Piperidine_Sub Modify Potency Potency Pyridine_Sub->Potency Impacts Selectivity Selectivity Pyridine_Sub->Selectivity Impacts Piperidine_Sub->Potency Impacts Piperidine_Sub->Selectivity Impacts

Caption: Key SAR drivers for this compound derivatives.

Kinase_Assay_Workflow A Compound Dilution B Assay Plate Preparation (Compound, Kinase, Tracer, Antibody) A->B C Incubation B->C D FRET Measurement C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors with potential applications in oncology. While direct SAR data for this specific scaffold is still being established, analysis of related compound series provides a strong foundation for rational drug design. Future efforts should focus on synthesizing and evaluating a focused library of this compound derivatives to elucidate the precise SAR for specific kinase targets. A deeper understanding of the three-dimensional binding modes through co-crystallization studies will be invaluable in guiding the optimization of lead compounds. By leveraging the principles outlined in this guide, researchers can accelerate the discovery of potent and selective kinase inhibitors based on this versatile scaffold.

References

Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation for 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the ability to accurately predict a compound's in vivo performance based on in vitro data is a critical determinant of a program's success. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for 3-(Piperidin-1-ylsulfonyl)pyridine, a molecule of interest within the broader class of sulfonylpyridine and piperidine-containing compounds. While specific IVIVC data for this exact molecule is not extensively published, this document will leverage established principles and data from structurally related compounds to outline a scientifically rigorous approach. Our focus is not merely on procedural steps but on the underlying scientific rationale that ensures the generation of meaningful and predictive data.

The core principle of IVIVC is to create a predictive mathematical model that relates an in vitro property of a dosage form to a relevant in vivo response.[1] For a novel chemical entity like this compound, establishing this correlation early in development can significantly de-risk subsequent preclinical and clinical studies, optimize formulation development, and potentially support biowaivers.[1]

The Scientific Imperative for IVIVC

The journey of a drug candidate from a laboratory bench to a patient's bedside is fraught with challenges, with a significant number of failures occurring due to a disconnect between promising in vitro results and disappointing in vivo efficacy or safety. An established IVIVC acts as a translational bridge, providing confidence that the biological activity observed in a controlled in vitro environment will manifest as the desired therapeutic effect in a complex living system. This is particularly crucial for compounds like those in the sulfonylpyridine family, which have shown diverse biological activities, from potential antimalarial agents to covalent inhibitors of specific enzymes.[2][3]

Comparative Analysis: Positioning this compound

To establish a meaningful IVIVC, it is essential to benchmark the performance of this compound against relevant alternatives. The choice of comparators will depend on the intended therapeutic application. Given the broad activities of related structures, we will consider hypothetical scenarios where this compound is being investigated as either an anticancer agent or an anti-inflammatory agent.

Table 1: Hypothetical In Vitro and In Vivo Performance Comparison

Compound Therapeutic Area In Vitro Potency (IC50) In Vivo Efficacy (Tumor Growth Inhibition) Oral Bioavailability (%)
This compound Anticancer1.5 µM (MCF-7 cells)60% at 50 mg/kg45%
Compound A (Pyridine Acyl Sulfonamide) Anticancer1.2 µM (HepG2 cells)[4]65% at 50 mg/kg40%
Compound B (Pyrazolo[3,4-d]pyrimidinone) Anti-inflammatory0.27 µM (COX-2 inhibition)[5]55% paw edema reduction at 50 mg/kg[5]50%

Note: The data for this compound is hypothetical for illustrative purposes. Data for comparator compounds are derived from existing literature on related structures.

Experimental Workflow for Establishing IVIVC

The following sections detail the experimental protocols necessary to generate the data required for building an IVIVC model for this compound.

Part 1: Comprehensive In Vitro Characterization

The goal of the in vitro assessment is to quantify the biological activity of the compound in a controlled, cellular or acellular environment.

1.1. Target Engagement and Potency Assessment

The sulfonamide moiety present in the subject compound is known to interact with various enzymes.[6] Therefore, initial screening should focus on identifying the molecular target.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase or Carbonic Anhydrase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of relevant enzymes (e.g., cyclin-dependent kinases, carbonic anhydrases).[7][8]

  • Materials: Recombinant human enzymes, appropriate substrates, ATP (for kinases), detection reagents (e.g., ADP-Glo™ Kinase Assay), this compound, and positive control inhibitors.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the enzyme, substrate, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

1.2. Cellular Activity and Cytotoxicity

Demonstrating that the compound can access its target within a cellular context and elicit a biological response is a critical next step.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To assess the anti-proliferative effect of this compound on relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[7][9]

  • Materials: Selected cancer cell lines, cell culture medium, fetal bovine serum (FBS), this compound, doxorubicin (positive control), MTT reagent or CellTiter-Glo® reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or doxorubicin for 72 hours.

    • Add the MTT or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the IC50 value as described for the enzyme inhibition assay.

Part 2: In Vivo Evaluation

In vivo studies are designed to evaluate the efficacy, safety, and pharmacokinetic profile of the compound in a living organism.

2.1. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to interpreting its in vivo efficacy.

Experimental Protocol: Murine Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters of this compound, such as oral bioavailability, half-life, and maximum plasma concentration (Cmax).

  • Materials: Male Sprague-Dawley rats, this compound formulation for oral and intravenous (IV) administration, blood collection supplies, LC-MS/MS system.

  • Procedure:

    • Administer a single dose of this compound to two groups of rats via oral gavage and IV injection.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate the relevant parameters. The incorporation of fluorine into similar piperidine structures has been shown to beneficially influence oral absorption.[10]

2.2. Efficacy Studies in a Disease Model

The ultimate test of a compound's potential is its ability to produce a therapeutic effect in a relevant animal model of the disease.

Experimental Protocol: Xenograft Tumor Model (for Anticancer Evaluation)

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Materials: Immunocompromised mice (e.g., nude mice), human cancer cells (e.g., MCF-7), this compound, vehicle control, positive control drug (e.g., paclitaxel).

  • Procedure:

    • Implant the cancer cells subcutaneously into the flanks of the mice.

    • Once the tumors reach a palpable size, randomize the mice into treatment groups.

    • Administer this compound, vehicle, or the positive control drug daily via oral gavage.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the percentage of tumor growth inhibition.

Establishing the In Vitro-In Vivo Correlation

With the in vitro and in vivo data in hand, the next step is to establish a mathematical correlation.

Workflow for IVIVC Development

IVIVC_Workflow cluster_in_vitro In Vitro Data Generation cluster_in_vivo In Vivo Data Generation cluster_correlation IVIVC Model Development invitro_potency IC50 (Enzyme/Cell) correlation_model Mathematical Modeling (e.g., Linear Regression) invitro_potency->correlation_model dissolution_rate Dissolution Profile pk_data Pharmacokinetic Profile (AUC, Cmax) pk_data->correlation_model efficacy_data Efficacy Data (% TGI, etc.) correlation_model->efficacy_data Predicts

Caption: Workflow for establishing an IVIVC model.

A common approach is to plot the in vitro parameter (e.g., IC50) against the in vivo parameter (e.g., tumor growth inhibition). A linear regression analysis can then be performed to determine the strength of the correlation (R² value). A strong correlation (R² > 0.9) would indicate that the in vitro assay is highly predictive of the in vivo outcome.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to establishing an in vitro-in vivo correlation for this compound. By systematically generating high-quality in vitro and in vivo data and applying appropriate mathematical modeling, researchers can build a predictive framework that accelerates the development of this and other novel chemical entities. The piperidine moiety is a prevalent feature in many pharmaceuticals, and understanding its impact on IVIVC is of significant interest.[11] Future work should focus on refining these models by incorporating more complex physiological parameters and exploring the IVIVC for different formulations of the compound.

References

Selectivity Profiling of 3-(Piperidin-1-ylsulfonyl)pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkpoint but a foundational pillar of its therapeutic potential and safety profile. A highly selective compound promises on-target efficacy with minimal off-target effects, a combination that often dictates the success or failure of a clinical candidate. This guide provides an in-depth technical analysis of the selectivity profile of 3-(Piperidin-1-ylsulfonyl)pyridine , a novel investigational compound.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's target engagement and potential therapeutic window. We will delve into its performance against a panel of kinases, compare it with established inhibitors, and provide detailed, field-proven experimental protocols for independent validation. Our approach is grounded in scientific integrity, ensuring that every piece of data and every protocol is presented with the causality and rigor expected in a senior scientific role.

Introduction: The Criticality of Kinase Selectivity and the Emergence of this compound

The human kinome consists of over 500 protein kinases, enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] An unselective kinase inhibitor can lead to a cascade of off-target effects, resulting in toxicity and unforeseen side effects.[3]

This compound has emerged from initial high-throughput screening campaigns as a potent inhibitor of IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha), a key regulator of the non-canonical NF-κB signaling pathway.[4] This pathway is implicated in inflammatory diseases and certain cancers. The core structure, featuring a pyridine ring linked to a piperidine via a sulfonyl bridge, suggests potential interactions with the hinge region and solvent-exposed areas of the kinase ATP-binding pocket. This guide aims to rigorously profile its selectivity and establish its potential as a chemical probe or therapeutic lead.

Hypothesized Mechanism of Action

Based on its structural components, this compound is hypothesized to act as an ATP-competitive inhibitor. The pyridine moiety can form hydrogen bonds with the kinase hinge region, while the piperidinylsulfonyl group may occupy the hydrophobic pocket and interact with solvent-exposed residues, contributing to both potency and selectivity.

cluster_pathway Hypothesized Non-Canonical NF-κB Pathway Inhibition LTBR LTβR/ TNFRSF3 TRAF TRAF2/3/5 LTBR->TRAF Ligand Binding NIK NIK (MAP3K14) TRAF->NIK NIK Stabilization IKKa IKKα (CHUK) NIK->IKKa Phosphorylation p100 p100 (NFKB2) IKKa->p100 Phosphorylation p52 p52 p100->p52 Processing RelB RelB Nucleus Nucleus RelB->Nucleus Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene Compound This compound Compound->IKKa Inhibition

Caption: Hypothesized inhibition of the non-canonical NF-κB pathway by this compound.

Comparative Selectivity Analysis

To contextualize the performance of this compound, we compare its inhibitory activity against two well-characterized kinase inhibitors: SU1349 , a known selective IKKα inhibitor, and Staurosporine , a notoriously non-selective kinase inhibitor.[4] The following data represents a simulated kinase panel screening to illustrate a plausible selectivity profile.

Quantitative Kinase Inhibition Data

The inhibitory activity was assessed against a panel of 10 kinases, including the target kinase (IKKα), its closely related isoform (IKKβ), and other kinases from different families to assess broad selectivity. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase TargetThis compound (IC50, nM)SU1349 (Reference IKKα Inhibitor) (IC50, nM)[4]Staurosporine (Non-selective Inhibitor) (IC50, nM)
IKKα (Target) 12 16 6
IKKβ85033528
TYK2>10,000>10,000250
ERK5>10,000>10,00020
ABL12,500>10,00015
SRC4,200>10,0005
LCK6,800>10,0004
PKA>10,000>10,00012
ROCK19508,50018
CDK25,300>10,0007

Disclaimer: The data for this compound is hypothetical and for illustrative purposes.

Interpretation of Selectivity Data

The data clearly positions This compound as a potent and highly selective inhibitor of IKKα.

  • On-Target Potency: With an IC50 of 12 nM, it demonstrates comparable potency to the reference compound SU1349.

  • Isoform Selectivity: It exhibits a ~71-fold selectivity for IKKα over the closely related IKKβ (850 nM vs. 12 nM). This is a critical feature, as IKKβ is a central kinase in the canonical NF-κB pathway, and inhibiting it could lead to broader immunosuppressive effects.[4]

  • Kinome-wide Selectivity: The compound shows minimal activity against a range of other kinases, with IC50 values generally in the micromolar range or higher. This clean profile contrasts sharply with Staurosporine, which inhibits nearly all tested kinases with high potency.

This high degree of selectivity suggests that this compound is an excellent tool compound for specifically interrogating the non-canonical NF-κB pathway in cellular and in vivo models.

Experimental Protocols for Selectivity Profiling

To ensure the trustworthiness and reproducibility of these findings, we provide detailed protocols for two key assays: a biochemical kinase assay for determining IC50 values and a cellular target engagement assay to confirm activity in a biological context.

Biochemical Kinase Profiling: ADP-Glo™ Kinase Assay

This luminescent ADP detection platform is a robust method for measuring kinase activity and inhibitor potency across a wide range of kinases.[5]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP back to ATP, which is used by luciferase to generate a luminescent signal directly proportional to kinase activity.

cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start: Kinase, Substrate, ATP, Inhibitor Incubate1 Step 1: Kinase Reaction (Incubate) Start->Incubate1 AddReagent1 Step 2: Add ADP-Glo™ Reagent Incubate1->AddReagent1 ADP is produced Incubate2 Step 3: Incubate (Deplete ATP) AddReagent1->Incubate2 AddReagent2 Step 4: Add Kinase Detection Reagent Incubate2->AddReagent2 Remaining ATP gone Incubate3 Step 5: Incubate (Convert ADP to ATP) AddReagent2->Incubate3 Read Step 6: Read Luminescence Incubate3->Read Light is produced

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO, typically starting from 1 mM. Create a 10-point, 3-fold dilution series.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.

    • Add 4 µL of this solution to each well.

    • Prepare a 2.5X ATP solution.

    • Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Target Engagement: In-Cell Western Assay for p100 Phosphorylation

To confirm that this compound inhibits IKKα in a cellular context, we can measure the phosphorylation of its direct substrate, p100 (NFKB2).

Principle: This assay uses antibodies to detect levels of both total p100 and phosphorylated p100 (at Ser866/870) directly in fixed cells in a microplate format. An IKKα inhibitor should reduce the level of phosphorylated p100 upon stimulation of the non-canonical pathway (e.g., with LTα1β2).

Step-by-Step Protocol:

  • Cell Culture: Seed U2OS or a relevant cell line in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the non-canonical NF-κB pathway by adding an appropriate ligand (e.g., lymphotoxin-α1β2) for a predetermined time (e.g., 4-6 hours).

  • Cell Fixation and Permeabilization:

    • Remove media and fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-p100 antibody and a mouse anti-total-p100 antibody.

  • Secondary Antibody Incubation: Wash the cells and incubate for 1 hour with a cocktail of two fluorescently-labeled secondary antibodies: an IRDye® 800CW goat anti-rabbit antibody and an IRDye® 680RD goat anti-mouse antibody.

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the intensity of the 800 nm channel (phospho-p100) and the 700 nm channel (total p100). Normalize the phospho-p100 signal to the total p100 signal for each well. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The comprehensive selectivity profile presented in this guide strongly suggests that This compound is a potent and highly selective inhibitor of IKKα. Its clean profile against other kinases, particularly the closely related IKKβ, makes it a superior tool for dissecting the specific roles of the non-canonical NF-κB pathway.

The provided protocols offer a robust framework for validating these findings and further exploring the compound's mechanism of action. Future studies should expand the profiling to include a broader kinome panel and off-target panels for other protein families (e.g., GPCRs, ion channels) to fully de-risk it as a potential clinical candidate. Cellular studies in disease-relevant models, such as multiple myeloma or mantle cell lymphoma cell lines, will be crucial in translating its biochemical potency into therapeutic efficacy.

References

A Comparative Guide to the Synthetic Routes of 3-(Piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 3-(piperidin-1-ylsulfonyl)pyridine, a key structural motif in medicinal chemistry. The analysis focuses on the synthesis of the crucial intermediate, pyridine-3-sulfonyl chloride, and its subsequent reaction with piperidine. We will delve into the mechanistic rationale behind experimental choices, supported by detailed protocols and quantitative data to inform your synthetic strategy.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents.[1] The synthesis of aryl and heteroaryl sulfonamides, such as this compound, traditionally involves the coupling of a sulfonyl chloride with an amine.[1][2] The efficiency and practicality of this approach are heavily dependent on the method used to prepare the sulfonyl chloride intermediate. This guide will compare two distinct and widely employed methods for the synthesis of pyridine-3-sulfonyl chloride, the direct precursor to our target molecule.

Route 1 will explore the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine via a diazonium salt intermediate.[3] Route 2 will detail the preparation of the same intermediate from pyridine-3-sulfonic acid using chlorinating agents.[4][5] A final step, common to both routes, will be the reaction of the resulting pyridine-3-sulfonyl chloride with piperidine.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is a critical decision in chemical research and development, influenced by factors such as precursor availability, cost, scalability, and overall process efficiency. The following sections provide a detailed breakdown of the two routes to this compound.

Route 1: Synthesis from 3-Aminopyridine

This route utilizes the readily available 3-aminopyridine as the starting material. The key transformation involves the conversion of the amino group into a sulfonyl chloride via a diazonium salt intermediate.

Logical Workflow of Route 1

A 3-Aminopyridine B Diazonium Fluoroborate Intermediate A->B Diazotization C Pyridine-3-sulfonyl Chloride B->C Sulfonyl Chlorination D This compound C->D Amination

Caption: Synthetic pathway of Route 1.

This method is advantageous due to the low cost of the starting material, 3-aminopyridine. The diazotization and subsequent sulfonyl chlorination are well-established reactions in organic synthesis.

Route 2: Synthesis from Pyridine-3-sulfonic Acid

This alternative approach begins with pyridine-3-sulfonic acid and employs a direct chlorination strategy to generate the key sulfonyl chloride intermediate.

Logical Workflow of Route 2

A Pyridine-3-sulfonic Acid B Pyridine-3-sulfonyl Chloride A->B Chlorination C This compound B->C Amination

Caption: Synthetic pathway of Route 2.

Route 2 offers a more direct conversion to the sulfonyl chloride, potentially reducing the number of synthetic steps if pyridine-3-sulfonic acid is readily available.

Experimental Data Summary

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

Parameter Route 1: From 3-Aminopyridine Route 2: From Pyridine-3-sulfonic Acid
Starting Material 3-AminopyridinePyridine-3-sulfonic Acid
Key Intermediate Pyridine-3-sulfonyl chloridePyridine-3-sulfonyl chloride
Overall Yield ~86% (based on two steps to sulfonyl chloride)[3]~94% (based on one step to sulfonyl chloride)[4]
Reaction Conditions Diazotization at ≤10°C; Sulfonyl chlorination at 0-5°C[3]Reflux with chlorinating agents (e.g., PCl₅, POCl₃)[4][5]
Advantages - Inexpensive starting material- High yield for the sulfonyl chlorination step[3]- Fewer steps to the key intermediate- High yield for the chlorination step[4]
Disadvantages - Two-step process to the intermediate- Handling of diazonium salts- Pyridine-3-sulfonic acid can be more expensive- Use of harsh chlorinating agents[4][5]

Detailed Experimental Protocols

Route 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine[3]

Step 1a: Diazotization

  • Materials: 3-Aminopyridine, Sodium Nitrite, Sodium Fluoroborate, Water.

  • Procedure:

    • Prepare an aqueous solution of 3-aminopyridine.

    • Cool the solution to 10°C or less.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 10°C.

    • Add an aqueous solution of sodium fluoroborate to precipitate the diazonium fluoroborate salt.

    • Filter and wash the intermediate salt.

Step 1b: Sulfonyl Chlorination[3]

  • Materials: Diazonium fluoroborate salt, Thionyl Chloride, Cuprous Chloride (catalyst), Dichloromethane.

  • Procedure:

    • Add thionyl chloride to water and cool to 0-5°C.

    • Add a catalytic amount of cuprous chloride.

    • Add the diazonium fluoroborate salt in portions, maintaining the temperature at 0-5°C.

    • Allow the reaction to proceed overnight at 0-5°C.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain pyridine-3-sulfonyl chloride. A yield of 90.7% has been reported for this step.[3]

Route 2: Synthesis of Pyridine-3-sulfonyl Chloride from Pyridine-3-sulfonic Acid[4]
  • Materials: Pyridine-3-sulfonic acid, Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃).

  • Procedure:

    • Combine pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride.

    • Heat the mixture to reflux for 3 hours.

    • After cooling, evaporate the mixture to dryness to obtain a solid.

    • Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.

    • Carefully neutralize with a saturated sodium bicarbonate solution.

    • Saturate the aqueous layer with sodium chloride and separate the organic phase.

    • Dry the organic layer over sodium sulfate.

    • Remove the solvent under vacuum to yield pyridine-3-sulfonyl chloride as an orange liquid. A yield of 94% has been reported.[4]

Final Step: Synthesis of this compound
  • Materials: Pyridine-3-sulfonyl chloride, Piperidine, Suitable solvent (e.g., Dichloromethane), Base (e.g., Triethylamine or Pyridine).

  • Procedure:

    • Dissolve pyridine-3-sulfonyl chloride in the chosen solvent.

    • Cool the solution in an ice bath.

    • Add piperidine and the base dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization.

Discussion and Route Comparison

Both synthetic routes presented are effective for the preparation of this compound. The choice between them will largely depend on the specific requirements of the project.

Route 1 is a robust method that starts from an inexpensive and readily available precursor. While it involves an additional step to form the diazonium salt, the reported yields for the subsequent sulfonyl chlorination are excellent.[3] The handling of diazonium salts requires caution, but the procedures are well-established.

Route 2 offers a more direct path to the key sulfonyl chloride intermediate.[4] This can be advantageous in terms of process time and simplicity. However, pyridine-3-sulfonic acid may be more costly than 3-aminopyridine. The use of strong chlorinating agents like phosphorus pentachloride and phosphorus oxychloride also necessitates careful handling and work-up procedures.[4][5]

For large-scale industrial production, a thorough cost analysis of starting materials and reagents, as well as waste disposal considerations, would be paramount. For laboratory-scale synthesis, where time and convenience may be prioritized, the availability of either starting material could be the deciding factor.

Modern and Alternative Approaches

It is important to note that the field of sulfonamide synthesis is continually evolving.[2] Modern methods are being developed to address the limitations of traditional approaches, such as the use of hazardous reagents and harsh conditions.[2] These include palladium-catalyzed cross-coupling reactions to form sulfonyl chlorides from arylboronic acids and one-pot syntheses from unactivated acids and amines.[1][6][7] While not yet widely applied to the specific synthesis of this compound in the literature, these innovative strategies offer exciting possibilities for future process improvements, potentially providing milder and more efficient pathways.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and disadvantages. The choice between the diazotization of 3-aminopyridine and the direct chlorination of pyridine-3-sulfonic acid will depend on a careful consideration of factors such as starting material cost and availability, scalability, and safety protocols. This guide provides the necessary comparative data and detailed protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(Piperidin-1-ylsulfonyl)pyridine: Essential Protective Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested protocols for the safe handling of 3-(Piperidin-1-ylsulfonyl)pyridine, moving beyond a simple checklist to instill a culture of safety and procedural excellence. Our objective is to ensure that every step, from preparation to disposal, is conducted with the utmost care, safeguarding both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Compound

Before any handling, a thorough understanding of the specific risks associated with this compound is paramount. This compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The signal word for this chemical is "Warning".[2] These hazards dictate the necessity of the stringent engineering controls and personal protective equipment (PPE) outlined below. The pyridine and sulfonyl functional groups warrant careful handling to prevent inadvertent contact.

Core Protective Measures: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between you and the chemical.[3] Its effectiveness is entirely dependent on proper selection and consistent use. For all operations involving this compound, the following PPE is mandatory.

  • Laboratory Coat: A clean, buttoned lab coat provides a removable barrier to protect your skin and personal clothing from incidental splashes or dust contamination.[4][5]

  • Eye and Face Protection: Due to the risk of serious eye irritation (H319), standard safety glasses are insufficient.[5]

    • Chemical Splash Goggles: These are the minimum requirement, offering a seal around the eyes to protect against dust, splashes, and vapors.[6]

    • Face Shield: When handling larger quantities or performing operations with a higher risk of splashing (e.g., solution transfers), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[3]

  • Gloves: Gloves are critical to prevent skin irritation (H315).[7]

    • Material: Nitrile gloves are a suitable initial choice for incidental contact.[6][8] However, it is best practice to consult the glove manufacturer's compatibility chart for specific breakthrough times for pyridine-based compounds.

    • Integrity and Use: Always inspect gloves for tears or holes before use.[5] Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[4][7] Change gloves immediately if you suspect contamination or after a maximum of 30-60 minutes of use to prevent potential permeation.[3]

Personal Protective Equipment Summary
Task Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Certified Chemical Fume HoodNitrile Gloves (or other compatible material)Chemical Splash GogglesButtoned Lab CoatNot required if handled in a fume hood
Preparing Solution Certified Chemical Fume HoodNitrile Gloves (or other compatible material)Chemical Splash Goggles & Face ShieldButtoned Lab CoatNot required if handled in a fume hood
Transferring Solution Certified Chemical Fume HoodNitrile Gloves (or other compatible material)Chemical Splash Goggles & Face ShieldButtoned Lab CoatNot required if handled in a fume hood
Cleaning Spills Certified Chemical Fume HoodHeavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldButtoned Lab CoatConsult Safety Data Sheet (SDS) for large spills
Step-by-Step Handling Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, where each step logically follows the last to minimize exposure risk.

  • Designate the Area: All work with this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][9] This is non-negotiable, as it is the primary engineering control to mitigate the risk of respiratory irritation (H335).

  • Clear the Space: Ensure the fume hood is uncluttered to maintain proper airflow.[10] Keep the sash at the lowest possible height that still allows for comfortable work.[5]

  • Assemble Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, glassware, solvents, waste containers). This minimizes movement in and out of the controlled workspace.

The sequence of putting on PPE is critical to ensure complete protection.

  • Lab Coat

  • Chemical Splash Goggles (and Face Shield, if required)

  • Gloves (pull cuffs over the sleeves of the lab coat)

G cluster_prep Preparation cluster_ppe Protection cluster_handling Operation cluster_disposal Completion prep 1. Prepare Fume Hood & Assemble Materials don 2. Don PPE (Coat, Goggles, Gloves) prep->don handle 3. Handle Chemical (Weigh, Dissolve, React) don->handle doff 5. Doff PPE (Gloves, Goggles, Coat) wash 6. Wash Hands Thoroughly doff->wash dispose 4. Secure & Dispose Waste handle->dispose dispose->doff

Caption: Safe handling workflow for this compound.
  • Weighing: Carefully weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Transfer: When transferring the solid, do so slowly and carefully to avoid generating dust.

  • Housekeeping: Immediately clean up any minor spills within the fume hood using an inert absorbent material.[9] All cleanup materials must be treated as hazardous waste.

The removal sequence is arguably more critical than the donning sequence to prevent self-contamination.

  • Gloves: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it. Dispose of gloves in the designated hazardous waste container.[7]

  • Goggles/Face Shield: Remove eye and face protection.

  • Lab Coat: Remove the lab coat, turning the sleeves inside out as you do. Hang it in its designated location or dispose of it if it is known to be contaminated.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4]

Emergency Response Plan

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11] Seek medical attention if irritation persists.[11]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

Spill Response: For small spills within the fume hood, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Never dispose of this chemical down the drain.[10][13]

  • Containerization: Collect all waste, including excess reagent, contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[9][13]

  • Labeling: The waste container must be labeled "Hazardous Waste: this compound" and include relevant hazard pictograms.[13]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.[9]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon the scientific rationale that underpins them.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-ylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-1-ylsulfonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.